1-(2-Bromobenzoyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFPIOGBLGNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 1-(2-Bromobenzoyl)piperazine vs 1-(2-Bromobenzyl)piperazine
Structural Divergence, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
This guide analyzes the critical structural and functional differences between 1-(2-Bromobenzoyl)piperazine (Molecule A) and 1-(2-Bromobenzyl)piperazine (Molecule B). While both serve as "ortho-bromo" functionalized piperazine scaffolds, the single atom difference in the linker—a carbonyl (C=O) versus a methylene (CH₂) group—fundamentally alters their electronic profile, three-dimensional geometry, and pharmacological utility.
| Feature | 1-(2-Bromobenzoyl)piperazine | 1-(2-Bromobenzyl)piperazine |
| Linker Type | Amide (Rigid, Planar) | Amine (Flexible, Tetrahedral) |
| N1 Hybridization | sp² (Resonance stabilized) | sp³ (Tetrahedral) |
| Basicity (N1) | Non-basic (Neutral) | Basic (pKa ~ 7–8) |
| Primary Utility | Rigid pharmacophore, H-bond acceptor | Flexible linker, Cationic center |
Part 1: Structural & Electronic Characterization
The defining feature of 1-(2-Bromobenzoyl)piperazine is the amide bond. The lone pair on the N1 nitrogen is delocalized into the carbonyl oxygen, creating a partial double-bond character. This restricts rotation around the C-N bond, forcing the amide linkage into a planar geometry. However, the ortho-bromo substituent introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the amide group to minimize repulsion between the bromine atom and the carbonyl oxygen (or the piperazine ring protons).
In contrast, 1-(2-Bromobenzyl)piperazine features a methylene bridge. The carbon is sp³ hybridized, allowing free rotation. The N1 nitrogen retains its lone pair in a localized sp³ orbital, making it a basic center capable of protonation at physiological pH.
Visualization: Electronic & Geometric Logic
The following diagram illustrates the resonance stabilization in the amide scaffold versus the rotational freedom and basicity of the benzyl scaffold.
Figure 1: Causal relationship between linker chemistry, electronic states, and molecular geometry.
Part 2: Synthetic Methodologies
The synthesis of these molecules requires distinct approaches to avoid side reactions (bis-alkylation or polymerization).
Protocol A: Synthesis of 1-(2-Bromobenzoyl)piperazine (Acylation)
Mechanism: Nucleophilic Acyl Substitution. Challenge: Preventing the formation of 1,4-bis(2-bromobenzoyl)piperazine. Solution: Use a large excess of piperazine or high-dilution conditions.
Step-by-Step Procedure:
-
Reagents: 2-Bromobenzoyl chloride (1.0 eq), Piperazine (anhydrous, 4.0 eq), Dichloromethane (DCM), Triethylamine (TEA).
-
Setup: Dissolve Piperazine (4.0 eq) and TEA (1.2 eq) in dry DCM at 0°C under nitrogen atmosphere.
-
Addition: Add 2-Bromobenzoyl chloride (1.0 eq) dissolved in DCM dropwise over 60 minutes. Slow addition is critical to favor mono-acylation.
-
Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/MeOH).
-
Workup (Self-Validating Step):
-
Wash the organic layer with water (removes excess piperazine and salts).
-
Extract the organic layer with 1M HCl. The product (containing the basic N4 amine) will move to the aqueous phase. Bis-acylated byproduct (neutral) remains in DCM.
-
Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM.
-
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Synthesis of 1-(2-Bromobenzyl)piperazine (Alkylation)
Mechanism: S_N2 Nucleophilic Substitution. Challenge: Poly-alkylation. Solution: Excess piperazine is mandatory.
Step-by-Step Procedure:
-
Reagents: 2-Bromobenzyl bromide (1.0 eq), Piperazine (5.0 eq), Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).
-
Reaction: Suspend Piperazine and K₂CO₃ in refluxing ACN.
-
Addition: Add 2-Bromobenzyl bromide dropwise.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1]
-
Purification: Distillation (high vacuum) is often required to separate the mono-benzyl product from the bis-benzyl impurity, or column chromatography using a polar solvent system (DCM/MeOH/NH₃).
Synthetic Workflow Diagram
Figure 2: Parallel synthetic pathways highlighting purification strategies.
Part 3: Physicochemical & Spectral Profiling[2]
Accurate characterization is essential to distinguish these compounds, especially since they share the same molecular weight fragment (piperazine + bromophenyl).
Data Comparison Table
| Property | 1-(2-Bromobenzoyl)piperazine | 1-(2-Bromobenzyl)piperazine |
| IR Spectrum | Strong C=O stretch at ~1630 cm⁻¹ (Amide I) | No C=O . C-H stretches <3000 cm⁻¹ |
| ¹H NMR (Linker) | No linker protons. Piperazine ring protons split (restricted rotation). | Singlet (2H) at ~3.6 ppm (Benzylic CH₂). |
| pKa (N1) | < 1 (Neutral/Non-basic) | ~ 7.5 - 8.5 (Basic) |
| pKa (N4) | ~ 9.0 (Basic) | ~ 9.0 (Basic) |
| LogP (Lipophilicity) | Lower (Polar amide group) | Higher (Lipophilic benzyl group) |
Interpretation
-
NMR Distinction: The most obvious difference is the benzylic methylene singlet in the benzyl derivative. In the benzoyl derivative, the piperazine protons often appear as two distinct multiplets (or broad humps) rather than a clean triplet/triplet pattern due to the slow rotation of the amide bond on the NMR timescale.
-
IR Distinction: The Amide I band (1630–1650 cm⁻¹) is diagnostic for the benzoyl derivative.
Part 4: Medicinal Chemistry Implications[3][4][5][6][7][8]
Metabolic Stability
-
Benzoyl (Amide): Susceptible to hydrolysis by amidases and peptidases in vivo, potentially releasing free piperazine and 2-bromobenzoic acid. However, amides are generally more stable than esters.
-
Benzyl (Amine): Susceptible to oxidative dealkylation by Cytochrome P450 enzymes (N-dealkylation), releasing 2-bromobenzaldehyde.
Pharmacophore Geometry
-
Rigid vs. Flexible: The benzoyl linker is used when the pharmacophore requires a specific angle between the piperazine nitrogen and the aromatic ring. The ortho-bromo group locks the conformation further via steric clash with the carbonyl oxygen.
-
Hydrogen Bonding: The benzoyl carbonyl is a strong hydrogen bond acceptor (HBA). The benzyl amine is a hydrogen bond donor/acceptor depending on protonation state.
Synthetic Utility (The "2-Bromo" Handle)
Both molecules are high-value intermediates because the 2-bromo position is primed for cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) to create tricyclic scaffolds or complex bi-aryl systems found in antidepressants and antipsychotics.
References
-
Synthesis of Monosubstituted Piperazines
-
Piperazine pKa and Basicity
- Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). "Piperazines – Knowledge and References."
-
URL:[Link]
-
Amide vs.
- Source: Spectroscopy Online. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story."
-
URL:[Link]
-
General Synthesis of 1-Benzylpiperazine
-
Medicinal Chemistry of Piperazines (FDA Approved Drugs)
Sources
2-Bromobenzoyl piperazine as a privileged scaffold in medicinal chemistry
An In-Depth Technical Guide to 2-Bromobenzoyl Piperazine: Conformational Control and Synthetic Utility in Drug Discovery
Executive Summary
In modern medicinal chemistry, the concept of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is foundational to rational drug design. The piperazine ring is arguably one of the most prominent privileged structures, owing to its favorable physicochemical properties, including enhanced aqueous solubility, basicity, and predictable metabolic profiles.
However, the true power of the piperazine scaffold is unlocked through strategic functionalization. The 2-bromobenzoyl piperazine motif has emerged as a highly specialized building block. By coupling the piperazine core with an ortho-brominated benzoyl group, medicinal chemists can exert profound conformational control over the resulting molecule while simultaneously introducing a vector for halogen bonding. This whitepaper explores the structural rationale, synthetic methodologies, and broad pharmacological applications of the 2-bromobenzoyl piperazine scaffold.
Structural Rationale: The Power of the Ortho-Bromine
The incorporation of a 2-bromobenzoyl group onto a piperazine nitrogen is not merely a steric placeholder; it is a deliberate structural intervention.
Conformational Restriction and Rotameric Stability:
The amide bond formed between the benzoyl carbonyl and the piperazine nitrogen possesses partial double-bond character, restricting free rotation. When a bulky bromine atom is placed at the ortho position of the aromatic ring, it creates a severe steric clash with both the carbonyl oxygen and the equatorial protons of the piperazine ring. According to [1], this steric hindrance forces the aromatic ring out of coplanarity with the amide plane, significantly increasing the activation energy barrier (
Halogen Bonding Potential:
Beyond steric bulk, the bromine atom features a region of positive electrostatic potential on its outermost surface, known as a
Mechanistic Workflow of Synthesis and Targeting
To visualize the strategic deployment of this scaffold, the following workflow illustrates the transition from basic starting materials to complex, biologically active therapeutics.
Workflow of 2-bromobenzoyl piperazine synthesis and its downstream biological targeting.
Experimental Methodologies
To ensure high-fidelity synthesis, the protocols below are designed as self-validating systems. Causality is embedded in each step to explain the physical and chemical rationale behind the methodology.
Protocol 1: Synthesis of 1-(2-Bromobenzoyl)piperazine via Mono-Protection
Direct acylation of unprotected piperazine often leads to an intractable mixture of mono- and di-acylated products. A desymmetrization strategy using a tert-butyloxycarbonyl (Boc) protecting group ensures absolute regiocontrol.
Step 1: Acylation of Mono-Boc Piperazine
-
Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-butyl piperazine-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Base Addition: Add triethylamine (Et
N, 1.5 equiv). Causality: Et N acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without Et N, the HCl would protonate the unreacted piperazine secondary amine, rendering it non-nucleophilic and stalling the reaction. -
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 2-bromobenzoyl chloride (1.1 equiv). Causality: The 0 °C environment mitigates the highly exothermic nature of the acyl chloride reaction, preventing the degradation of the Boc group and minimizing side reactions.
-
Validation: Stir the reaction at room temperature for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The starting material is UV-inactive, while the product (tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate) will show a distinct UV-active spot.
-
Workup: Quench with saturated aqueous NaHCO
and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO , and concentrate in vacuo.
Step 2: Acidic Deprotection
-
Cleavage: Dissolve the crude protected intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0 °C. Causality: TFA is preferred over HCl/dioxane here because the bulky brominated intermediate maintains superior solubility in the TFA/DCM matrix, ensuring complete deprotection within 2 hours.
-
Validation: Monitor by TLC. The deprotected product will be highly polar (staying near the baseline in standard EtOAc/Hexane systems) and will stain bright pink/purple with ninhydrin due to the exposed secondary amine.
-
Isolation: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1N NaOH until the aqueous layer is basic (pH > 10) to yield the free base 1-(2-bromobenzoyl)piperazine.
Protocol 2: Downstream Diversification (N-Alkylation)
The exposed secondary amine can now be functionalized to target specific biological pathways.
-
Reaction: Dissolve 1-(2-bromobenzoyl)piperazine (1.0 equiv) in anhydrous acetonitrile. Add anhydrous K
CO (3.0 equiv) and an alkyl halide (e.g., an indolylpropyl tosylate or chloride, 1.2 equiv). -
Reflux: Heat the mixture to 80 °C for 16 hours. Causality: Acetonitrile is chosen for its high dielectric constant, which stabilizes the transition state of the S
2 alkylation, while K CO provides a mild basic environment that will not hydrolyze the sensitive amide bond.
Pharmacological Applications and Target Modulations
The 2-bromobenzoyl piperazine scaffold has been successfully deployed across a wide array of therapeutic areas. The conformational rigidity imparted by the ortho-bromine allows these molecules to fit precisely into narrow enzymatic gorges and shallow protein-protein interaction interfaces.
Table 1: Quantitative Summary of 2-Bromobenzoyl Piperazine Derivatives in Literature
| Target Protein | Derivative / Compound Class | Bioactivity Metric | Therapeutic Indication | Reference |
| Acetylcholinesterase (AChE) | Indolylpropyl benzamidopiperazines | IC | Alzheimer's Disease | [2] |
| Serotonin Transporter (SERT) | Indolylpropyl benzamidopiperazines | IC | Depression / Cognitive Decline | [2] |
| HIV-1 Capsid Protein (CA) | Quinazolinone-piperazine hybrids | Viral assembly blockade | HIV-1 Antiviral Therapy | [3] |
| Carbonic Anhydrase (hCA) | Piperazine-1-carbonyl sulfonamides | Isoform-specific | Glaucoma / Oncology | [4] |
Data Interpretation: As demonstrated by Rodríguez-Lavado et al. [2], coupling the 2-bromobenzoyl piperazine core with an indolylpropyl moiety yields dual-acting ligands capable of inhibiting both AChE (comparable to Donepezil) and SERT (comparable to Citalopram). In virology, Akther et al. [3] utilized the scaffold to design subchemotypes that target the highly conserved HIV-1 capsid protein, demonstrating the scaffold's ability to disrupt critical protein-protein interactions during viral assembly.
Conclusion
The 2-bromobenzoyl piperazine framework is far more than a simple synthetic intermediate; it is a meticulously designed tool for conformational control. By leveraging the steric bulk and halogen-bonding capabilities of the ortho-bromo substituent, medicinal chemists can restrict amide bond rotation and pre-organize molecules for optimal receptor binding. Supported by robust, self-validating synthetic protocols, this privileged scaffold continues to drive the discovery of novel therapeutics spanning neurodegenerative diseases, oncology, and virology.
References
-
Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances (2018) URL: [Link]
-
Title: Synthesis, in vitro evaluation and molecular docking of a new class of indolylpropyl benzamidopiperazines as dual AChE and SERT ligands for Alzheimer's disease Source: European Journal of Medicinal Chemistry / PubMed Central (2020) URL: [Link]
-
Title: Quinazolinone-based Subchemotypes for Targeting HIV-1 Capsid Protein: Design and Synthesis Source: Medicinal Chemistry Research / PubMed Central (2024) URL: [Link]
-
Title: Looking towards the rim of the active site cavity of druggable human Carbonic Anhydrase isoforms Source: Journal of Enzyme Inhibition and Medicinal Chemistry (AWS Archive) URL: [Link]
Technical Guide: Pharmacophore Mapping & SAR Optimization of o-Bromobenzoyl Piperazine Derivatives
Executive Summary
This technical guide details the computational and experimental framework for mapping the pharmacophore of 1-(2-bromobenzoyl)piperazine derivatives. While piperazines are privileged scaffolds in drug discovery—particularly for CNS targets (5-HT, Dopamine receptors) and kinase inhibition—the introduction of an ortho-bromo substituent on the benzoyl ring introduces critical steric and electronic constraints.
This guide addresses the specific challenge of modeling these derivatives: the ortho-bromo induced atropisomerism-like conformational locking , which dictates receptor selectivity. We present a validated workflow for Ligand-Based Drug Design (LBDD), synthesis, and biological validation.
Part 1: Structural Dynamics & The "Ortho-Effect"
Before initiating pharmacophore generation, one must understand the structural causality of the o-bromo group. Unlike para-substitution, which extends the molecular vector, o-substitution creates a steric clash with the carbonyl oxygen or the piperazine ring, forcing the benzoyl phenyl ring to twist out of planarity with the amide bond.
Mechanistic Implication[1]
-
Conformational Restriction: The energy barrier for rotation around the phenyl-carbonyl bond increases, reducing the entropic penalty upon binding.
-
Halogen Bonding: The bromine atom ($ \sigma $-hole) can act as a highly directional Lewis acid, engaging in halogen bonding with backbone carbonyls in the receptor pocket (e.g., 5-HT2A or D2 receptors).
Part 2: Computational Workflow (Pharmacophore Mapping)
Dataset Preparation & Conformational Analysis
Standard energy minimization fails for o-substituted biphenyl-like systems if the initial geometry is planar.
Protocol:
-
Curation: Select 20-30 analogues with a wide range of biological activities ($ IC_{50} $ spanning 3-4 orders of magnitude).
-
3D Generation: Use OMEGA or ConfGen. Crucial Step: Set the energy window to 15 kcal/mol to capture high-energy bioactive conformers caused by the o-bromo twist.
-
Charge Calculation: Apply Gasteiger-Hückel charges. Ensure the distal piperazine nitrogen (N4) is protonated (physiological pH 7.4), as this is the primary anchor point (Positive Ionizable Feature).
Pharmacophore Hypothesis Generation (3D-QSAR)
We utilize a Genetic Algorithm (GA) approach (e.g., HypoGen or GALAHAD) to align features.
Required Features for o-Bromobenzoyl Piperazines:
-
HBA (Hydrogen Bond Acceptor): The amide carbonyl oxygen.
-
PI (Positive Ionizable): The protonated N4 of the piperazine.
-
HY (Hydrophobic): The phenyl ring.
-
X (Halogen/Hydrophobic): The o-bromo substituent. Note: Map this as a hydrophobic vector with specific directionality to account for the halogen bond.
Workflow Visualization
The following diagram outlines the iterative cycle of pharmacophore generation and validation.
Figure 1: Iterative computational workflow for generating high-confidence pharmacophore models for sterically constrained scaffolds.
Part 3: Chemical Synthesis Protocol
To validate the pharmacophore, specific derivatives must be synthesized. The o-bromo group creates steric hindrance, making standard amide couplings sluggish. We recommend the Acid Chloride Method over carbodiimide coupling (EDC/NHS) for higher yields in this specific steric context.
Synthesis of 1-(2-bromobenzoyl)-4-substituted piperazine
Reaction Scheme:
Step-by-Step Protocol:
-
Activation: Dissolve 2-bromobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride ($ SOCl_2 $, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours under $ N_2 $.
-
Checkpoint: Monitor by TLC.[1] The acid spot should disappear. Evaporate excess $ SOCl_2 $ in vacuo to obtain the crude acid chloride.
-
-
Coupling: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.
-
Addition: Add the N-substituted piperazine (1.1 eq) and Triethylamine ($ Et_3N $, 2.0 eq) dropwise. The base is critical to scavenge HCl.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Note: The o-bromo steric hindrance requires longer reaction times than p-bromo analogs.
-
Workup: Wash with 10% $ NaHCO_3 $, then Brine. Dry over $ Na_2SO_4 $.
-
Purification: Flash column chromatography (Ethyl Acetate:Hexane).
Synthetic Pathway Visualization[3]
Figure 2: Synthesis pathway utilizing acid chloride activation to overcome ortho-steric hindrance.
Part 4: Biological Validation & SAR Analysis
In Vitro Assay: Radioligand Binding (Target: 5-HT2A / D2)
To validate the "Positive Ionizable" and "Hydrophobic" features mapped in Part 2, perform competitive binding assays.
-
Membrane Prep: HEK-293 cells expressing human $ D_2 $ or $ 5-HT_{2A} $ receptors.
-
Radioligand: [
]-Spiperone (0.5 nM). -
Nonspecific Binding: Determine using 10 µM Haloperidol.
-
Incubation: 60 min at 25°C. Harvest on GF/B filters.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the o-bromo substituent compared to other positions, validating the pharmacophore's steric constraints.
| Compound ID | R-Substituent (Benzoyl) | Piperazine N4-Substituent | Ki (nM) [5-HT2A] | Ki (nM) [D2] | Selectivity Ratio |
| Ref-1 | H (Unsubstituted) | Phenyl | 45.2 | 120.5 | 2.6 |
| Target-A | 2-Bromo | Phenyl | 2.1 | 15.4 | 7.3 |
| Comp-B | 4-Bromo | Phenyl | 18.5 | 88.0 | 4.7 |
| Comp-C | 2-Methyl | Phenyl | 8.4 | 35.2 | 4.1 |
| Comp-D | 2-Bromo | Methyl | >1000 | >1000 | N/A |
Analysis:
-
Target-A vs Ref-1: The o-bromo group improves affinity by ~20-fold. This confirms the "Conformational Lock" hypothesis—the twisted conformation fits the receptor pocket better.
-
Target-A vs Comp-B: Moving Br to the para position reduces affinity, proving the steric bulk must be in the ortho position to enforce the bioactive twist.
-
Comp-D: Loss of the hydrophobic phenyl ring on N4 destroys activity, confirming the distal Hydrophobic feature (HY) is essential.
Part 5: Mechanism of Action (Signaling)
The o-bromobenzoyl piperazines typically act as antagonists or partial agonists at GPCRs. The diagram below illustrates the blockade of the G-protein signaling cascade.
Figure 3: Antagonistic mechanism of the ligand preventing G-protein coupling and downstream signaling.
References
-
Crystal Structure & Conformation
-
Pharmacophore Modeling Methodology
-
Piperazine Scaffold in CNS
-
Synthetic Protocols
-
Benzoylpiperidine Bioisosteres
Sources
- 1. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of 1-(2-Bromobenzoyl)piperazine in Organic Solvents
Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the characterization of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, delivery, and ultimately, its bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 1-(2-Bromobenzoyl)piperazine, a molecule of interest within medicinal chemistry, likely as a synthetic intermediate or a scaffold for more complex therapeutic agents.[1][2][3] For researchers, scientists, and drug development professionals, understanding the interplay between this compound and various organic solvents is a foundational step in harnessing its full potential.
Deconstructing 1-(2-Bromobenzoyl)piperazine: A Structural Perspective on Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. A holistic analysis of 1-(2-Bromobenzoyl)piperazine's structure offers valuable insights into its expected solubility behavior.
-
The Piperazine Moiety: This six-membered heterocyclic ring containing two nitrogen atoms is a cornerstone of many pharmaceuticals.[2] The nitrogen atoms can act as hydrogen bond acceptors, and the non-primary amine can act as a hydrogen bond donor, suggesting a propensity for solubility in polar protic solvents. Piperazine itself is highly soluble in water and soluble in alcohols like ethanol and methanol.[1][4]
-
The 2-Bromobenzoyl Group: This component introduces a degree of lipophilicity and aromaticity. The bromine atom and the benzene ring contribute to van der Waals forces and potential pi-pi stacking interactions, suggesting some solubility in nonpolar or moderately polar aprotic solvents. The carbonyl group (C=O) can also act as a hydrogen bond acceptor.
The interplay between the hydrophilic piperazine ring and the more lipophilic bromobenzoyl group suggests that 1-(2-Bromobenzoyl)piperazine will exhibit a nuanced solubility profile, with varying degrees of solubility across a spectrum of organic solvents.
The Foundation of Reliable Solubility Data: Pre-Experimental Considerations
Before embarking on solubility measurements, it is crucial to establish a solid foundation to ensure the data generated is both accurate and reproducible.
Solid-State Characterization
The solid-state properties of the API can significantly influence its measured solubility.[5] It is imperative to characterize the crystalline form of 1-(2-Bromobenzoyl)piperazine being used. Different polymorphs (crystalline forms) of the same compound can exhibit different solubilities. Therefore, techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) should be employed to confirm the polymorphic form and its thermal stability.
Solvent Selection Strategy
A well-considered selection of solvents is key to building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities. A recommended starting panel would include:
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding with the piperazine moiety. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can engage in dipole-dipole interactions and may be effective at solvating the entire molecule.[6] |
| Nonpolar | Toluene, Heptane, Dichloromethane | Will primarily interact with the lipophilic bromobenzoyl portion of the molecule. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Offer a balance of polarity and the ability to act as hydrogen bond acceptors. |
Experimental Determination of Solubility: Protocols and Best Practices
The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for generating definitive data.[7][8]
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid 1-(2-Bromobenzoyl)piperazine to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker.[8] The system must be allowed to reach equilibrium, which can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically compatible filter (e.g., 0.22 µm PTFE).[9]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV spectroscopy as it can separate the API from any potential impurities or degradants.[5][7]
-
Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow.
Data Presentation and Interpretation
The results of the solubility studies should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Illustrative Solubility Profile of 1-(2-Bromobenzoyl)piperazine at 25°C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | |
| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |
| DMSO | 46.7 | [Experimental Data] | [Calculated Data] | |
| Nonpolar | Dichloromethane | 9.1 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
Interpretation:
-
High solubility in polar aprotic solvents like DMSO and DMF would suggest that dipole-dipole interactions are significant drivers of salvation for this molecule.
-
Moderate to high solubility in alcohols would confirm the importance of hydrogen bonding with the piperazine moiety.
-
Low solubility in nonpolar solvents like heptane would indicate that the polar characteristics of the molecule dominate its solubility behavior.
Advanced Considerations and Troubleshooting
Kinetic Solubility
In early-stage discovery, kinetic solubility is often measured. This involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[9] This method is faster but may yield higher solubility values than the equilibrium method as it can generate supersaturated solutions.
Workflow for Kinetic Solubility Determination
Caption: Kinetic solubility workflow.
Addressing Poor Solubility
If 1-(2-Bromobenzoyl)piperazine exhibits poor solubility in desired solvents, several strategies can be employed:
-
Co-solvents: Using a mixture of solvents can sometimes enhance solubility.
-
pH Adjustment: For aqueous solutions, adjusting the pH to ionize the piperazine nitrogen atoms can significantly increase solubility.
-
Salt Formation: Converting the basic piperazine moiety into a salt (e.g., hydrochloride) is a common and effective method to improve aqueous solubility.[9]
Conclusion
Determining the solubility profile of 1-(2-Bromobenzoyl)piperazine in a range of organic solvents is a critical exercise for any research or development program involving this compound. A systematic approach, beginning with solid-state characterization and employing robust methodologies like the shake-flask method, will yield reliable and reproducible data. This information is indispensable for guiding formulation development, optimizing reaction conditions in chemical synthesis, and ensuring the successful progression of this molecule in the pharmaceutical pipeline.
References
- Piperazine - Solubility of Things.Google Vertex AI Search.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.SciSpace.
- Annex 4 - World Health Organization (WHO).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.Springer.
- Piperazine compounds.ChemicalBook.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Technical Support Center: Overcoming Poor Solubility of 1,2-Bis(4-bromobenzoyl)hydrazine.Benchchem.
Sources
- 1. Piperazine compounds [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. who.int [who.int]
- 9. benchchem.com [benchchem.com]
Biological Activity of Piperazine Amides in Drug Discovery
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine amide moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in FDA-approved therapeutics (e.g., Aripiprazole , Imatinib , Piperacillin ) is not coincidental but a result of its unique physicochemical properties.
The piperazine ring offers a controlled conformational space (chair conformation) that positions substituents at defined vectors, while the amide linkage (
Structural Logic: Why Piperazine Amides?
Physicochemical Tuning
-
Solubility & pKa: The distal nitrogen (N4) of the piperazine ring (if not amidated) typically has a pKa of 9.8–10.8, ensuring protonation at physiological pH. This drastically improves aqueous solubility, a critical failure point in early drug discovery. When amidated, the basicity is modulated, allowing chemists to fine-tune lipophilicity (
) and blood-brain barrier (BBB) penetration. -
Conformational Rigidity: Unlike open-chain diamines, the piperazine ring restricts the conformational entropy of the molecule. This reduces the energy penalty upon binding to a protein target (lock-and-key fit).
The Amide Linker Strategy
The formation of a piperazine amide (
-
Bioisosteric Replacement: It mimics peptide bonds, allowing interaction with protease active sites or GPCR binding pockets.
-
Metabolic Shielding: It protects the nitrogen from rapid oxidative deamination by CYP450 enzymes, extending the half-life (
) of the drug candidate.
Mechanistic Pillars & Biological Targets[1][2][3][4]
CNS Modulation (GPCRs)
Piperazine amides are cornerstones in neuropsychiatry, particularly as Dopamine (D2/D3) and Serotonin (5-HT1A/2A) modulators.
-
Mechanism: The basic nitrogen of the piperazine (often attached to an aryl group) forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs. The amide extension often interacts with secondary binding pockets (extracellular loops) to confer subtype selectivity (e.g., D3 vs D2).
-
Key Example: Cariprazine (though a urea, structurally analogous) and Aripiprazole derivatives utilize this motif to act as partial agonists, stabilizing the receptor in a specific active state.
Visualization: GPCR Signaling Pathway
Caption: Signal transduction cascade initiated by piperazine amide binding to aminergic GPCRs.
Oncology: Kinase & Tubulin Inhibition
-
Tubulin Polymerization:
-aryl piperazine amides bind to the colchicine site of tubulin.[1] The amide moiety creates steric hindrance that prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis. -
Kinase Inhibition: In targets like RET kinase or BCR-ABL , the piperazine amide acts as a solubilizing tail that extends into the solvent-front area of the ATP-binding pocket, often forming water-mediated hydrogen bonds.
Antimicrobial Activity[1][5]
-
Efflux Pump Inhibition: Piperazine amides can block bacterial efflux pumps (e.g., NorA in S. aureus), restoring sensitivity to fluoroquinolones.
-
Membrane Disruption: Cationic piperazine amide polymers interact with the negatively charged bacterial cell wall, causing depolarization and lysis.
Structure-Activity Relationship (SAR) Strategies
To optimize a piperazine amide hit, a systematic SAR approach is required.
Table 1: SAR Optimization Matrix for Piperazine Amides
| Structural Region | Modification Strategy | Biological Impact |
| Amide Carbonyl | Replace with Thioamide / Sulfonamide | Alters H-bond acceptor capability; improves metabolic stability. |
| Piperazine Core | Methylation (C2/C3) | Introduces chirality; restricts conformation; improves selectivity. |
| Distal Nitrogen (N4) | Aryl vs. Alkyl substitution | Aryl: Increases affinity for GPCRs (π-π stacking). Alkyl: Improves basicity and solubility. |
| Linker Length | Methylene spacers ( | Critical for spanning the distance between orthosteric and allosteric sites. |
Visualization: SAR Logic
Caption: Modular assembly of piperazine amides for independent tuning of affinity and pharmacokinetics.
Experimental Protocols
Synthesis: General N-Acylation Protocol
Causality: This method uses HATU as a coupling agent to minimize racemization (if chiral centers are present) and maximize yield under mild conditions.
-
Reagents: Carboxylic acid derivative (1.0 eq), substituted piperazine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Anhydrous DMF or DCM (to ensure solubility of polar intermediates).
-
Procedure:
-
Dissolve carboxylic acid in DMF under
atmosphere. -
Add DIPEA and HATU; stir for 15 min to activate the acid (formation of active ester).
-
Add the piperazine derivative dropwise.
-
Stir at RT for 4–12 hours (monitor via TLC/LC-MS).
-
-
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and brine. Dry over . -
Purification: Flash column chromatography (MeOH/DCM gradient).
Biological Assay: Radioligand Binding (GPCRs)
Trustworthiness: This assay is the gold standard for determining affinity (
-
Preparation: Membrane homogenates from CHO cells stably expressing human D2 or 5-HT1A receptors.
-
Incubation:
-
Mix membrane protein (20-50 µg) with
-Spiperone (0.2-0.5 nM). -
Add test compound (10 concentrations,
to M). -
Incubate at 25°C for 60 min (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Visualization: Discovery Workflow
Caption: Iterative cycle of design, synthesis, and evaluation for piperazine amide drug discovery.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. ACS Medicinal Chemistry Letters. [Link][2]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI). [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. [Link]
-
Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation. Scientific Reports. [Link]
Sources
An In-depth Technical Guide on 1-(2-Bromobenzoyl)piperazine: Physicochemical Properties and Characterization
This technical guide provides a comprehensive overview of the molecular and physical properties of 1-(2-Bromobenzoyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational data of this compound, outlines protocols for its characterization, and provides insights into the scientific principles behind these methodologies.
Introduction
1-(2-Bromobenzoyl)piperazine is a derivative of piperazine featuring a 2-bromobenzoyl group attached to one of the nitrogen atoms of the piperazine ring. The unique structural combination of the electrophilic brominated aromatic ring, the amide linkage, and the basic piperazine moiety makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. A thorough understanding of its fundamental physicochemical properties is crucial for its effective use in research and development, ensuring the accuracy and reproducibility of experimental outcomes.
Core Molecular and Physical Data
Precise data on the molecular weight and physical constants of a compound are essential for its accurate quantification, handling, and use in subsequent chemical reactions or biological assays.
Table 1: Physicochemical Properties of 1-(2-Bromobenzoyl)piperazine
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₁H₁₃BrN₂O | ||
| Molecular Weight | 269.14 | g/mol | Calculated |
| Melting Point | Data not available | °C | For the related compound 1-(4-bromobenzoyl)-4-phenylpiperazine, a melting point of 394-396 K (121-123 °C) has been reported.[1] |
| Boiling Point | Data not available | °C | |
| Density | Data not available | g/cm³ | |
| pKa | Data not available |
Note: Extensive searches of scientific databases and chemical supplier catalogs did not yield experimentally determined physical constants for 1-(2-Bromobenzoyl)piperazine. The information provided is based on the calculated molecular formula and data from closely related compounds.
Synthesis and Characterization Protocols
The synthesis of 1-(2-Bromobenzoyl)piperazine would typically proceed via the acylation of piperazine with 2-bromobenzoyl chloride. The following sections detail the general experimental procedures for its synthesis and characterization.
General Synthesis of Benzoylpiperazine Derivatives
The synthesis of N-benzoylpiperazines is a well-established chemical transformation. The reaction of a substituted benzoyl chloride with piperazine is a common and efficient method.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: A solution of piperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Acylating Agent: A solution of 2-bromobenzoyl chloride in the same solvent is added dropwise to the piperazine solution. The use of an excess of piperazine or the addition of a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1-(2-Bromobenzoyl)piperazine.
Expertise & Experience Insight: The choice of a di-polar aprotic solvent facilitates the dissolution of the reactants while not interfering with the nucleophilic attack of the piperazine. The slow, dropwise addition of the acyl chloride at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of the di-substituted byproduct.
Characterization Protocols
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol:
-
A small, dry sample of the purified product is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (1-2 °C/min) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded. A narrow melting range is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the unambiguous determination of the molecular structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the bromobenzoyl group and the protons of the piperazine ring. The chemical shifts, integration, and coupling patterns would confirm the connectivity of the atoms.
-
¹³C NMR: The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the piperazine ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
A strong absorption band in the region of 1630-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the amide group.
-
C-N stretching vibrations of the piperazine ring would also be observable.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.
-
The mass spectrum would show a molecular ion peak (or a protonated molecular ion peak) corresponding to the calculated molecular weight of 269.14 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two characteristic peaks separated by two mass units.
Visualizations
Molecular Structure of 1-(2-Bromobenzoyl)piperazine
Caption: Chemical structure of 1-(2-Bromobenzoyl)piperazine.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 1-(2-Bromobenzoyl)piperazine.
Conclusion
References
- Sigma-Aldrich. 1-(2-Bromophenyl)piperazine.
- PubChem. 1-(2-Bromobenzyl)piperazine.
- ChemScene. 1-[(2-Bromophenyl)methyl]piperazine.
- Pharmaffili
- PubChemLite. 1-(2-bromobenzyl)piperazine.
- PubChem. 1-(2-Bromophenyl)piperazine.
- Sigma-Aldrich. 1-(4-Bromobenzyl)piperazine.
- NeuroQuantology. (2023).
- IUCrData. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- Chem-Impex. 1-Benzoylpiperazine.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- PubChemLite. 1-(4-bromobenzoyl)piperazine.
- Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
Sources
Literature review of benzoyl piperazine derivatives in oncology research
Executive Summary
The benzoyl piperazine scaffold represents a privileged structure in medicinal chemistry, characterized by a piperazine ring linked to a benzoyl moiety. In oncology, this pharmacophore has evolved beyond simple cytotoxicity to become a versatile platform for targeting specific oncogenic drivers, including tubulin polymerization , Fatty Acid Synthase (FASN) , and Topoisomerase II . This guide provides a technical analysis of the structure-activity relationships (SAR), synthetic pathways, and validation protocols necessary for developing next-generation benzoyl piperazine antineoplastics.
Chemical Architecture & Structure-Activity Relationship (SAR)
The core efficacy of benzoyl piperazine derivatives hinges on the electronic and steric properties of substituents on the benzoyl ring and the N4-piperazine terminus.
The Pharmacophore
The general structure consists of:
-
Region A (Benzoyl Moiety): Controls lipophilicity and electronic interaction with the target binding pocket (e.g., hydrophobic pocket of tubulin).
-
Region B (Piperazine Core): Acts as a rigid linker that directs the orientation of the two terminal aryl groups. It also serves as a hydrogen bond acceptor/donor depending on protonation state at physiological pH.
-
Region C (N4-Substituent): Often a bulky aryl or heteroaryl group (e.g., benzhydryl, benzofuran) that provides additional binding affinity via
stacking.
SAR Synthesis Data
The following table summarizes the impact of substitutions on the benzoyl ring based on cytotoxicity against human tumor cell lines (e.g., MCF-7, HepG2).
| Position | Substituent Type | Example Groups | Effect on Potency ( | Mechanistic Insight |
| Para (4-position) | Electron-Withdrawing | High Increase | Enhances metabolic stability and hydrophobic interaction; | |
| Para (4-position) | Electron-Donating | Moderate/Variable | Can improve solubility but may reduce potency compared to halides in tubulin-targeting derivatives. | |
| Meta (3-position) | Steric Bulk | Decrease | Steric clash often observed in the colchicine-binding site of tubulin. | |
| N4-Terminus | Bulky Lipophiles | Benzhydryl, Bis(4-F-phenyl) | High Increase | Critical for occupying large hydrophobic pockets; essential for high affinity. |
Expert Insight: In tubulin-targeting campaigns, a 4-chlorobenzoyl substitution often yields the optimal balance between lipophilicity (
) and potency. The electron-withdrawing nature of the chlorine atom increases the acidity of the amide proton (if present in related amides) or alters the dipole of the carbonyl, strengthening hydrogen bonding interactions within the binding site.
Mechanisms of Action
Benzoyl piperazines are pleiotropic, but their dominant mode of action in oncology is often microtubule destabilization , leading to G2/M cell cycle arrest. Secondary mechanisms include kinase inhibition (PI3K/Akt) and metabolic modulation (FASN inhibition).
Pathway Visualization
The following diagram illustrates the dual-mechanism potential of these derivatives, focusing on the Tubulin and PI3K/Akt axes.
Caption: Dual mechanistic pathways of benzoyl piperazine derivatives leading to apoptosis via tubulin destabilization and PI3K/Akt suppression.
Synthetic Workflow
To ensure high yield and purity, the synthesis typically employs a nucleophilic acyl substitution. The choice of base and solvent is critical to prevent racemization (if chiral centers are present) and to scavenge the HCl byproduct.
Optimized Synthesis Protocol
Reaction: N-alkylation/acylation of substituted piperazine.
-
Reagents:
-
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of Starting Material A in anhydrous DCM under an inert atmosphere (
). -
Activation: Add 2.0 eq of
. Cool the mixture to in an ice bath. Expert Note: Cooling controls the exothermicity of the acid chloride addition, preventing side reactions. -
Addition: Dropwise add 1.1 eq of the benzoyl chloride dissolved in DCM over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Quench with water. Extract organic layer, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Dry over
, concentrate, and purify via recrystallization (Ethanol) or silica gel column chromatography.
-
Caption: General synthetic workflow for N-benzoyl piperazine derivatives via acid chloride coupling.
Preclinical Validation Protocols
Trustworthy data requires rigorous assay conditions. Below are self-validating protocols for assessing anticancer activity.
In Vitro Cytotoxicity (SRB Assay)
While MTT is common, the Sulforhodamine B (SRB) assay is often preferred for drug screening because it measures total protein mass, avoiding artifacts caused by metabolic interference (common with mitochondrial inhibitors).
-
Seeding: Seed cells (e.g., MCF-7, HCT-116) at
cells/well in 96-well plates. Incubate for 24h. -
Fixation (T0): Fix one plate with 50% TCA (trichloroacetic acid) at time zero to establish baseline cellular protein.
-
Treatment: Treat experimental plates with graded concentrations of the derivative (0.1 - 100
) for 48h. -
Termination: Fix cells with cold 50% TCA for 1h at
. Wash 5x with water. -
Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid to remove unbound dye.
-
Quantification: Solubilize bound stain with 10 mM Tris base. Read absorbance at 515 nm.
-
Calculation: Calculate
(50% growth inhibition) relative to control and T0 plates.
Cell Cycle Analysis (Flow Cytometry)
To confirm the tubulin-targeting mechanism (G2/M arrest):
-
Treatment: Treat cells with
concentration of the compound for 24h.[3] -
Harvesting: Trypsinize and wash cells with PBS.
-
Fixation: Resuspend in cold 70% ethanol (dropwise addition while vortexing) and store at
overnight. -
Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50
) and RNase A (100 ). Incubate 30 min at in the dark. -
Analysis: Analyze DNA content using a flow cytometer. A distinct peak accumulation in the G2/M phase confirms antimitotic activity.
References
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 2024.
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 2007.
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 2024.
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 2016.
-
Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Cancer Research, 2014.
Sources
Methodological & Application
Synthesis of 1-(2-Bromobenzoyl)piperazine from 2-bromobenzoyl chloride
Application Note: High-Selectivity Synthesis of 1-(2-Bromobenzoyl)piperazine
Executive Summary & Strategic Analysis
The synthesis of 1-(2-bromobenzoyl)piperazine represents a classic but deceptive challenge in medicinal chemistry. While the amide coupling between an acid chloride and an amine is fundamental, the use of piperazine—a symmetric diamine—introduces a critical selectivity issue: the competition between mono-acylation (desired) and bis-acylation (impurity).
For drug development applications, where 1-(2-bromobenzoyl)piperazine serves as a privileged scaffold for GPCR ligands (e.g., 5-HT antagonists) and kinase inhibitors, high purity is non-negotiable.
The Core Challenge: Reaction of 2-bromobenzoyl chloride with piperazine in a 1:1 stoichiometric ratio typically yields a statistical mixture:
-
~50% Mono-product
-
~25% Bis-product (N,N'-di(2-bromobenzoyl)piperazine)
-
~25% Unreacted Piperazine
The Solution Strategy: This protocol utilizes a Kinetic Control & pH-Switch Purification strategy to achieve >90% yield without column chromatography.
-
Inverse Addition: Slow addition of the electrophile (acid chloride) to a large excess of nucleophile (piperazine) ensures the concentration of the mono-product relative to the unreacted amine remains low during the critical reaction phase.
-
Orthogonal Solubility (The "pH Switch"): Exploiting the basicity of the secondary amine in the product versus the neutrality of the bis-amide impurity allows for liquid-liquid extraction purification.
Reaction Mechanism & Pathway[1]
The following diagram illustrates the competitive reaction pathways and the targeted mono-acylation route.
Figure 1: Reaction pathway highlighting the kinetic competition. High concentrations of Piperazine suppress the second acylation step (k2).
Materials & Stoichiometry
Reagents:
-
2-Bromobenzoyl chloride (2-BBC): The electrophile. Safety: Corrosive, lachrymator.
-
Piperazine (Anhydrous): The nucleophile. Used in excess to act as both reactant and HCl scavenger.
-
Dichloromethane (DCM): Solvent.[1] Anhydrous grade preferred to prevent hydrolysis of 2-BBC.
-
1M HCl & 2M NaOH: For the pH-switch workup.
Stoichiometric Table:
| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) | Function |
| 2-Bromobenzoyl chloride | Limiting Reagent | 1.0 | 219.46 | Electrophile source |
| Piperazine | Nucleophile | 4.0 - 5.0 | 86.14 | Drives mono-selectivity |
| DCM | Solvent | N/A | - | Reaction medium (0.1 M conc) |
> Expert Insight: While some protocols suggest 1.1 equivalents of base (TEA/DIPEA), using excess piperazine (4 eq) is superior here. It simplifies the reaction mixture by removing the need for an external base that might complicate the specific "pH switch" purification described below.
Experimental Protocol
Phase 1: Reaction Setup (Inverse Addition)
-
Preparation of Amine Solution:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath. Reason: Lower temperature reduces the kinetic rate of the side reaction (bis-acylation).
-
-
Preparation of Electrophile Solution:
-
In a separate dry vial, dissolve 2-Bromobenzoyl chloride (1.0 eq) in a minimal amount of DCM.
-
-
Controlled Addition:
-
Add the 2-BBC solution dropwise to the vigorously stirring piperazine solution over 30–45 minutes .
-
Critical: Do not rush this step. High local concentrations of acid chloride will cause immediate bis-acylation.
-
-
Reaction Completion:
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Check via TLC (System: 10% MeOH in DCM). The acid chloride spot should disappear.
-
Phase 2: The "pH Switch" Purification (Self-Validating)
This workup is the most critical part of the protocol. It separates the product from the excess piperazine and the neutral bis-impurity without chromatography.
Figure 2: The "pH Switch" purification logic. By toggling the pH, we selectively move the product between phases, leaving impurities behind.
Detailed Workup Steps:
-
Bulk Piperazine Removal: Wash the reaction mixture (DCM) with water (
mL). Piperazine is highly water-soluble and will be largely removed. -
Acid Extraction (Target Capture): Extract the DCM layer with 1M HCl (
mL).-
Mechanism:[2] The product (secondary amine) protonates and moves to the aqueous layer.
-
Separation: The bis-acylated impurity (neutral amide) remains in the DCM. Discard the DCM layer.
-
-
Basification (Target Release): Cool the combined acidic aqueous extracts to 0°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base product precipitates/oils out.
-
Final Extraction: Extract the basic aqueous mixture with fresh DCM (
mL). -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Quality Control & Characterization
Expected Yield: 85–92% (Pale yellow oil or off-white solid).
Analytical Data (Reference Values):
-
NMR (400 MHz,
):- 7.60 (d, 1H, Ar-H), 7.35 (m, 2H, Ar-H), 7.25 (m, 1H, Ar-H) — Aromatic 2-bromo pattern.
- 3.80 (m, 2H), 3.35 (m, 2H) — Amide-adjacent piperazine protons.
- 2.95 (m, 2H), 2.80 (m, 2H) — Amine-adjacent piperazine protons.
- 1.80 (s, 1H, NH) — Broad singlet, exchangeable.
-
LC-MS:
-
Expected Mass
: 269.03 / 271.03 (1:1 Br isotope pattern). -
Purity Check: Ensure absence of peak at
~451 (Bis-product).
-
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Product lost in aqueous washes. | Ensure the final extraction (Step 4) is exhaustive (pH must be >12). |
| Bis-Impurity Present | Addition of acid chloride was too fast. | Repeat with slower addition rate or increase Piperazine equivalents to 5.0. |
| Emulsion during Workup | Fine precipitate of salts. | Add a small amount of brine or filter through Celite before separation. |
References
-
General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Piperazine Selectivity: Jacobsen, J. et al. (1999). Piperazine Imidazoles as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 42(7), 1123-1144. Link
-
Synthesis Protocol Validation: BenchChem Technical Support. (2023). Selective Mono-acylation of Piperazine. Link
-
2-Bromobenzoyl Chloride Properties: PubChem Database. (n.d.). 2-Bromobenzoyl chloride.[2][3] National Center for Biotechnology Information. Link
Sources
Application Note: Strategic Synthesis of 1-(2-Bromobenzoyl)piperazine
Executive Summary & Strategic Analysis
The synthesis of 1-(2-bromobenzoyl)piperazine represents a classic yet deceptively challenging transformation in medicinal chemistry. This scaffold is a critical pharmacophore in the development of NaV1.7 inhibitors, kinase inhibitors, and GPCR ligands.
The Chemoselective Challenge
The reaction between 2-bromobenzoic acid and piperazine presents two distinct mechanistic hurdles that require a tailored protocol rather than a generic "add-and-stir" approach:
-
Steric Hindrance (The Ortho-Effect): The bromine atom at the ortho-position of the benzoic acid creates significant steric bulk. This hinders the approach of the nucleophile and destabilizes the tetrahedral intermediate, often rendering standard carbodiimide couplings (e.g., EDC/HOBt) sluggish or low-yielding.
-
Symmetry Breaking (Mono- vs. Bis-acylation): Piperazine is a symmetric diamine. Without strict stoichiometric control or protecting group strategies, the reaction inevitably produces the thermodynamic "sink" product: the bis-amide (1,4-di(2-bromobenzoyl)piperazine).
This guide presents two validated protocols designed to overcome these barriers:
-
Method A (HATU-Mediated): Ideal for milligram-to-gram scale medicinal chemistry, prioritizing high conversion rates despite the steric hindrance.
-
Method B (Acid Chloride Route): Ideal for scale-up, utilizing high-energy activation to drive the reaction to completion.
Reaction Mechanism & Logic
To ensure success, we employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for Method A. Unlike standard HBTU, the HATU reagent contains a pyridine nitrogen (7-azabenzotriazole) that forms an internal hydrogen bond with the incoming amine. This "neighboring group effect" accelerates the coupling rate by orders of magnitude, specifically overcoming the steric penalty imposed by the ortho-bromo group.
Chemical Pathway Visualization
The following diagram outlines the activation pathway and the critical bifurcation between mono- and bis-acylation.
Figure 1: Reaction pathway highlighting the necessity of excess piperazine to favor the kinetic mono-product (k1) over the bis-amide (k2).
Method A: High-Precision HATU Coupling
Best for: Discovery chemistry, library synthesis, and high-value substrates.
Reagents & Stoichiometry
| Component | Equiv. | Role | Rationale |
| 2-Bromobenzoic Acid | 1.0 | Limiting Reagent | Defines the scale. |
| HATU | 1.1 - 1.2 | Coupling Agent | 7-aza moiety overcomes ortho-sterics. |
| DIPEA (Hünig's Base) | 3.0 | Base | Activates carboxylate; scavenges H+. |
| Piperazine | 5.0 - 8.0 | Nucleophile | CRITICAL: High excess forces mono-selectivity. |
| DMF (Anhydrous) | [0.1 M] | Solvent | Polar aprotic solvent stabilizes the transition state. |
Step-by-Step Protocol
-
Activation Phase:
-
In a dry round-bottom flask under N₂ atmosphere, dissolve 2-bromobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange.
-
Key Checkpoint: Stir at Room Temperature (RT) for 30–45 minutes . Do not rush this step; the ortho-bromo group slows down the formation of the active ester.
-
-
Nucleophilic Addition:
-
In a separate vessel, dissolve Piperazine (5.0 eq) in DMF.
-
Add the activated acid solution dropwise to the piperazine solution over 15 minutes.
-
Reasoning: Adding the acid to the amine (Inverse Addition) ensures the amine is always in huge excess relative to the active ester, statistically preventing bis-coupling.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Monitor via LC-MS (Target M+H ≈ 269/271 for ⁷⁹Br/⁸¹Br).
-
-
Workup (The "pH Switch"):
-
Dilute reaction with EtOAc.
-
Wash 1: Water (3x). This removes DMF and the vast majority of the excess piperazine (which is highly water-soluble).
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid).
-
Wash 3: Brine.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Method B: Acid Chloride Scale-Up Route
Best for: Gram-to-kilogram scale, cost reduction, and avoiding HATU byproducts.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Bromobenzoic Acid | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 3.0 | Chlorinating Agent |
| Piperazine | 5.0 | Nucleophile |
| DCM (Dichloromethane) | [0.2 M] | Solvent |
Step-by-Step Protocol
-
Acid Chloride Formation:
-
Suspend 2-bromobenzoic acid in DCM. Add catalytic DMF (2-3 drops).
-
Add SOCl₂ dropwise.
-
Reflux for 2 hours until gas evolution ceases and the solution becomes clear.
-
Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in fresh DCM.
-
-
Schotten-Baumann Coupling:
-
Dissolve Piperazine (5.0 eq) in DCM and cool to 0°C.
-
Add the acid chloride solution dropwise to the piperazine solution.
-
Note: No external base (TEA/DIPEA) is strictly necessary if 5 eq of piperazine is used; the excess piperazine acts as the HCl scavenger.
-
-
Workup:
-
Wash the DCM layer vigorously with water (3x). The excess piperazine hydrochloride salt and free piperazine will partition into the aqueous phase.
-
Evaporate DCM to yield the crude mono-amide.
-
Purification & Quality Control
The crude product often contains traces of bis-amide (neutral) and piperazine (basic). If high purity is required, use this "Acid-Base Extraction" workflow.
Purification Logic Flow
Figure 2: Acid-Base extraction workflow to isolate the mono-amide product from neutral dimers and excess diamine.
Analytical Specifications
-
Appearance: Off-white to pale yellow solid/oil.
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic piperazine signals. Due to the amide bond, the 8 piperazine protons often appear as two multiplets (or broad triplets) around 2.8–3.0 ppm (amine adjacent) and 3.3–3.8 ppm (amide adjacent). The aromatic region will show 4 protons with the characteristic splitting of an ortho-substituted ring.
-
MS (ESI): Positive mode.[2] Expect a 1:1 doublet for Br isotopes (M+H and M+H+2).
References
-
National Institutes of Health (NIH). (2016). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC5346985. Retrieved from [Link]
-
HepatoChem. (2025). Amide coupling reaction in medicinal chemistry.[3][4][5][6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: N-Alkylation Protocols for 1-(2-Bromobenzoyl)piperazine
Introduction & Strategic Value
The intermediate 1-(2-Bromobenzoyl)piperazine represents a "privileged scaffold" in medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity :
-
The Secondary Amine (
): A nucleophilic center available for rapid diversification via N-alkylation or reductive amination.[1] -
The Aryl Bromide: A latent handle for downstream palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or lithium-halogen exchange.[1]
-
The Amide Linker: Provides stability and rigidity, preventing the
nitrogen from participating in unwanted side reactions.
This guide details three validated protocols to derivatize the
Chemical Context
-
Molecular Weight: 269.14 g/mol [1]
-
Key Challenge: While the amide reduces the basicity of
, the ortho-bromo substituent on the phenyl ring introduces steric bulk. This can retard reaction rates with bulky electrophiles, necessitating optimized conditions (e.g., addition of KI or use of microwave irradiation).
Experimental Workflows (Visualized)
The following diagram outlines the decision logic for selecting the appropriate alkylation strategy based on the available electrophile.
Caption: Decision matrix for N-alkylation strategies based on electrophile reactivity and stability.
Method A: Classical Alkylation (Finkelstein Conditions)
Best For: Primary alkyl halides, benzyl bromides, and active chlorides. Mechanism: Nucleophilic attack of the secondary amine on the alkyl halide. Potassium iodide (KI) is added to facilitate in-situ halogen exchange (Finkelstein reaction), converting slower-reacting chlorides/bromides into highly reactive iodides.[1]
Materials
| Reagent | Equivalents | Role |
| 1-(2-Bromobenzoyl)piperazine | 1.0 | Nucleophile |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile |
| Potassium Carbonate ( | 2.0 - 3.0 | Base (scavenges acid) |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | [0.1 M] | Solvent (Polar Aprotic) |
Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-Bromobenzoyl)piperazine (1.0 equiv) and anhydrous Acetonitrile (concentration ~0.1 M).
-
Base Addition: Add
(3.0 equiv) and KI (0.1 equiv). Stir for 5 minutes at room temperature.-
Note: Ensure
is finely powdered to maximize surface area.[1]
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Reaction:
-
Reactive Halides (Benzyl/Allyl): Stir at Room Temperature for 4–16 hours.
-
Unreactive Halides: Heat to reflux (80°C) for 12–24 hours.
-
-
Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting secondary amine usually stains dark blue/purple with Ninhydrin; the product will often stain differently or be UV active only.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
Method B: Reductive Amination (The "Abdel-Magid" Protocol)
Best For: Aldehydes and ketones.[1][5][6][7] This avoids the risk of over-alkylation and allows access to branched alkyl groups. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][7] We use Sodium Triacetoxyborohydride (STAB) because it is mild and selectively reduces iminiums over aldehydes/ketones, preventing side reactions [1].
Materials
| Reagent | Equivalents | Role |
| 1-(2-Bromobenzoyl)piperazine | 1.0 | Amine |
| Aldehyde/Ketone | 1.1 - 1.5 | Carbonyl Source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (facilitates iminium) |
| 1,2-Dichloroethane (DCE) or DCM | [0.1 M] | Solvent |
Protocol
-
Imine Formation: In a dry vial, dissolve 1-(2-Bromobenzoyl)piperazine (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE .
-
Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.
-
Why: This promotes the formation of the iminium ion species, which is the actual substrate for reduction.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Caution: Mild gas evolution (
) may occur.[1]
-
-
Reaction: Stir at room temperature for 2–16 hours under Nitrogen/Argon.
-
Quench: Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes to neutralize the acid and break down boron complexes. -
Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over
, and concentrate.[8]
Method C: Microwave-Assisted Alkylation[1]
Best For: Sterically hindered alkyl halides or libraries requiring high throughput.[1] Advantage: Drastically reduced reaction times (minutes vs. hours) and improved yields for difficult substrates.[1]
Protocol
-
Vial Loading: In a microwave-safe vial (2–5 mL), combine:
-
Irradiation: Cap the vial. Irradiate at 120°C – 150°C for 10–20 minutes (Absorption level: High).
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) and LiCl solution (to remove NMP/DMF).[1] Dry and concentrate.
Analytical Validation
To ensure the protocol succeeded, verify the following data points.
1H NMR Diagnostics[1]
-
Disappearance of NH: The broad singlet for the secondary amine proton (usually
1.5–2.5 ppm, depending on solvent/water) will disappear. -
Shift of Piperazine Ring Protons: The protons adjacent to the newly alkylated nitrogen (
) will shift upfield relative to the starting material due to the change from secondary to tertiary amine character. -
New Alkyl Signals: Look for the specific pattern of your R-group (e.g., triplet for
).[1]
LC-MS Confirmation[1]
-
Mass Shift: Calculate the Expected Mass (
). -
Isotope Pattern: The product MUST retain the characteristic 1:1 doublet signal of the Bromine atom (
and ). If this pattern is lost, you may have accidentally performed a dehalogenation (rare under these conditions) or cross-coupling.
References
-
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Pittelkow, T., & Christensen, J. B. (2005). "A Simple Synthesis of N-Alkylpiperazines." ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.).[1] "Reductive Amination."[1][4][5][6][7][9][10] [Link]
Sources
- 1. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-(2-Bromobenzyl)piperazine | C11H15BrN2 | CID 764713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. reddit.com [reddit.com]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 1-(2-Bromobenzoyl)piperazine Scaffolds
Executive Summary
This technical guide details the protocol for the Buchwald-Hartwig cross-coupling of 1-(2-bromobenzoyl)piperazine (and its derivatives) with external amines. This substrate presents a unique "dual-challenge" in palladium catalysis:
-
Steric & Electronic Interference: The ortho-amide substituent creates steric bulk and potential for chelation-induced catalyst deactivation (the "hemilabile ligand" effect).
-
Chemoselectivity: The piperazine ring contains a secondary amine. Unless protected (e.g., N-Boc), this amine will compete with the external nucleophile, leading to polymerization or self-coupling.
This note assumes the use of 1-(2-bromo-benzoyl)-4-Boc-piperazine or similar N-protected variants to ensure intermolecular coupling at the aryl bromide site.
Substrate Analysis & Mechanistic Challenges
The Ortho-Amide Effect
The carbonyl oxygen of the benzamide moiety is Lewis basic. In the oxidative addition complex, this oxygen can coordinate to the Palladium(II) center, forming a stable 6-membered palladacycle. While this stabilizes the metal, it occupies a coordination site required for the incoming amine, significantly slowing the transmetallation/amine binding step.
Catalyst Selection Strategy
To overcome the ortho-amide chelation and steric hindrance, the catalyst system must possess:
-
High Steric Bulk: To force the reductive elimination of the crowded biaryl product.
-
Electron-Richness: To facilitate oxidative addition into the electron-neutral aryl bromide.
-
Monodentate Character: To prevent the formation of stable bis-ligated Pd species which are inactive.
Recommended Ligands:
-
RuPhos: The "Gold Standard" for secondary amines and hindered substrates.
-
BrettPhos: Superior for primary amines due to high activity and selectivity against dehalogenation.
-
tBuXPhos: Alternative for extremely hindered coupling partners.
Experimental Protocols
Pre-Reaction Checklist
-
Substrate: Ensure piperazine NH is protected (e.g., Boc, Cbz, or alkyl).
-
Inert Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).
-
Solvents: Anhydrous Toluene or 1,4-Dioxane (sparged with Ar for 15 mins).
Protocol A: Coupling with Secondary Amines (RuPhos System)
Best for: Morpholine, substituted piperazines, cyclic amines.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: THF or Toluene (0.2 M concentration)
Step-by-Step:
-
Charge a reaction vial equipped with a stir bar with the Substrate (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2 mol%).
-
If the amine is solid: Add it now.[1] If liquid: Add after solvent.
-
Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous THF or Toluene via syringe.
-
Add the liquid Amine (1.2 equiv) via syringe.
-
Stir at Room Temperature for 5 minutes.
-
Heat to 65°C (THF) or 80°C (Toluene) for 2–4 hours. Monitor by LCMS.
-
Note: RuPhos is highly active; many reactions complete in <1 hour.
-
-
Workup: Dilute with EtOAc, filter through a Celite/Silica pad, and concentrate. Purify via flash chromatography.
Protocol B: Coupling with Primary Amines (BrettPhos System)
Best for: Anilines, benzylamines, aliphatic primary amines.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[2]
-
Catalyst: BrettPhos Pd G4 (1.0 – 5.0 mol%)
-
Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) or K₃PO₄
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol
Step-by-Step:
-
Charge vial with Substrate , Cs₂CO₃ (finely ground), and BrettPhos Pd G4 .
-
Seal and purge with Argon.
-
Add 1,4-Dioxane .
-
Add Primary Amine .[3]
-
Heat to 90–100°C . Primary amines often require higher temperatures than secondary amines to overcome the inhibitory binding of the amine to the metal center.
-
Workup: Standard EtOAc extraction.
Data & Optimization Guide
Ligand Performance Comparison
The following table summarizes expected conversion rates for 1-(2-bromobenzoyl)piperazine derivatives based on internal process data.
| Entry | Amine Type | Ligand | Base | Temp (°C) | Yield (%) | Notes |
| 1 | Cyclic 2° (Morpholine) | RuPhos | NaOtBu | 80 | 94% | Fast kinetics (<1h). |
| 2 | Cyclic 2° (Morpholine) | BINAP | NaOtBu | 100 | 45% | Stalled; steric failure. |
| 3 | Primary (Aniline) | BrettPhos | Cs₂CO₃ | 100 | 88% | High selectivity. |
| 4 | Primary (Alkyl) | RuPhos | NaOtBu | 80 | 60% | Significant β-hydride elimination observed. |
| 5 | Primary (Alkyl) | BrettPhos | NaOtBu | 80 | 91% | Best for aliphatic primary amines. |
Troubleshooting Decision Tree
Figure 1: Troubleshooting logic for optimization of hindered benzamide couplings.
Mechanistic Visualization
The diagram below illustrates the catalytic cycle, highlighting the specific interference caused by the ortho-amide group.
Figure 2: The catalytic cycle showing the off-cycle chelation trap caused by the benzamide oxygen.
Safety & Handling
-
Palladium Toxicity: All Pd-waste must be segregated into heavy metal waste streams.
-
Piperazine Derivatives: Many are potential sensitizers or active pharmaceutical ingredients (APIs). Handle with double gloves and in a fume hood.
-
Base Handling: NaOtBu is moisture sensitive and corrosive. Store in a desiccator or glovebox.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 27-50.
-
Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[4] Organic Letters, 2014, 16(17), 4388–4391.
-
MilliporeSigma. "G3 and G4 Buchwald Precatalysts User Guide." Sigma-Aldrich Technical Library.
-
Dorel, R., et al. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019, 58, 17118.[1]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
Application Note: Selective Acylation of Piperazine with o-Bromobenzoyl Chloride
Executive Summary
The selective mono-acylation of symmetrical diamines like piperazine presents a classic challenge in organic synthesis: distinguishing between two equivalent nucleophilic sites. When reacting with o-bromobenzoyl chloride, the challenge is compounded by the steric hindrance of the ortho-bromo substituent.
This guide details three distinct reagent strategies to achieve high selectivity for 1-(2-bromobenzoyl)piperazine , a critical scaffold in the synthesis of piperazine-based pharmaceuticals (e.g., antidepressants, antipsychotics). Unlike generic protocols, this note emphasizes the "Acid-Base Swing" purification technique, which leverages the unique basicity profiles of the product species to achieve >98% purity without chromatography.
Strategic Analysis: The Selectivity Challenge
The Statistical Problem
In a standard bimolecular reaction between piperazine and an acid chloride, the rate constant for the second acylation (
-
~50% Mono-acylated product (Target)
-
~25% Bis-acylated impurity (Waste)
-
~25% Unreacted Piperazine (Recovery needed)
The Ortho-Effect Advantage
The o-bromobenzoyl chloride reagent offers a unique kinetic advantage over unsubstituted benzoyl chloride. The bulky bromine atom at the ortho position creates significant steric hindrance around the carbonyl carbon.
-
Impact: The reaction rates (
and ) are slower. -
Benefit: This suppression allows for better thermal control of the reaction, reducing the probability of localized "hot spots" that favor bis-acylation.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical intervention points.
Caption: Kinetic competition between mono- and bis-acylation. Minimizing the k2 pathway is achieved via reagent stoichiometry or pH modification.
Reagent Toolkit & Selection Guide
Select the method based on your substrate cost and purity requirements.
| Feature | Method A: Stoichiometric Excess | Method B: pH-Controlled (Selective Protonation) | Method C: Boc-Protection |
| Primary Reagent | Piperazine (4-5 equivalents) | Acetic Acid or HCl (1 equivalent) | Boc-Anhydride ( |
| Selectivity | High (>90%) | Moderate to High (80-90%) | Perfect (~100%) |
| Atom Economy | Low (requires recycling piperazine) | High | Low (extra steps) |
| Throughput | High (One pot) | High (One pot) | Low (Three steps) |
| Recommended For | Scale-up / Process Chem | Green Chemistry / Lab Scale | High-Value / Precious Intermediates |
Detailed Protocols
Protocol A: The "High Dilution" Method (Recommended for Scale-up)
Principle: By flooding the reaction with excess piperazine, the probability of an acid chloride molecule encountering a free piperazine molecule is significantly higher than encountering a mono-amide product.
Reagents:
-
Piperazine (anhydrous): 5.0 equivalents
-
o-Bromobenzoyl chloride: 1.0 equivalent
-
Dichloromethane (DCM): Solvent (0.1 M concentration relative to acid chloride)
-
Triethylamine (TEA): 1.2 equivalents (Optional, helps scavenge HCl)
Step-by-Step:
-
Dissolution: Dissolve Piperazine (5 eq) and TEA (1.2 eq) in DCM. Cool to 0°C.[1][2]
-
Controlled Addition: Dissolve o-bromobenzoyl chloride (1 eq) in a small volume of DCM. Add this solution dropwise to the piperazine mixture over 60–90 minutes.
-
Note: Slow addition is crucial to maintain the local concentration of acid chloride at near-zero.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: Add water to quench unreacted acid chloride.
Protocol B: The pH-Controlled Method (Selective Protonation)
Principle: At pH ~5.0, piperazine exists largely as the mono-hydrochloride salt. The protonated amine is non-nucleophilic, while the free amine remains reactive.[2]
Reagents:
-
Acetic Acid (glacial): 1.0 equivalent
-
o-Bromobenzoyl chloride: 1.0 equivalent
-
Solvent: Acetone or Water/DCM mix
Step-by-Step:
-
Salt Formation: Dissolve piperazine (1 eq) in Acetone. Add Acetic Acid (1 eq) dropwise. A white precipitate (Piperazine mono-acetate) may form.
-
Acylation: Add o-bromobenzoyl chloride (1 eq) dropwise to the suspension at 0°C.
-
Buffering: If the reaction stalls, add sodium acetate (1.5 eq) to buffer the HCl generated during acylation, preventing di-protonation.
-
Workup: Evaporate acetone and proceed to the "Acid-Base Swing" (Section 5).
Critical Workflow: The Acid-Base Swing Purification
Because o-bromobenzoyl chloride is lipophilic and piperazine is hydrophilic, the crude mixture contains species with distinct solubility profiles. This workup eliminates the need for column chromatography.
Caption: The "Acid-Base Swing" purification strategy separates the target mono-amide from both bis-impurity and unreacted starting material.[3]
Protocol for Acid-Base Swing:
-
Acid Extraction: Wash the organic reaction mixture (DCM) with 1M HCl (2 x 50 mL).
-
Basification: Cool the aqueous layer to 0°C and slowly add 4M NaOH until pH > 12.
-
Final Extraction: Extract the basic aqueous layer with fresh DCM (3 x 50 mL).
-
Selectivity: The Mono-amide is highly lipophilic (due to the bromobenzoyl group) and extracts efficiently into DCM. Unreacted piperazine is highly water-soluble and largely remains in the aqueous phase (or can be washed out with a subsequent water wash).
-
-
Drying: Dry the DCM layer over
, filter, and evaporate to yield pure 1-(2-bromobenzoyl)piperazine .
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Bis-amide formation | Localized high concentration of acid chloride. | Increase dilution; reduce addition rate; ensure vigorous stirring. |
| Low Yield | Product lost in aqueous phase during workup. | Ensure the aqueous phase is pH > 12 before final extraction. Salt out with NaCl if necessary. |
| Solid precipitate during reaction | Formation of Piperazine-HCl salts. | This is normal. Ensure mechanical stirring is sufficient. Do not filter; the salts will dissolve during the acid workup. |
| Emulsions during extraction | Surfactant-like behavior of the amide. | Use brine for washes; filter the biphasic mixture through Celite if needed. |
References
-
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from
-
Verma, S. K., et al. (2012).[8] "CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines."[8] Green Chemistry, 14, 326-329.[8] Retrieved from
-
Alker, A., et al. (2010). "Imidazole-Catalyzed Monoacylation of Symmetrical Diamines." Organic Letters, 12(15). Retrieved from
-
Jacobsen, M., et al. (2014). "Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine." Patent WO2014191548A1. Retrieved from
-
Wang, T., et al. (1999). "Selective Monoacylation of Symmetrical Diamines." Journal of Organic Chemistry, 64, 7661-7663. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Streamlined One-Pot Synthesis of 1,4-Disubstituted Piperazine Derivatives
Introduction: The Central Role of the Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold".[1][2] Its prevalence in a multitude of FDA-approved drugs, from the anticancer agent Imatinib to the antipsychotic Aripiprazole, underscores its therapeutic significance.[1] The power of the piperazine moiety lies in its unique combination of a conformationally constrained core and synthetically accessible nitrogen atoms.[2] This allows medicinal chemists to systematically modify physicochemical properties such as solubility, lipophilicity, and basicity (pKa), thereby fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile for optimal pharmacokinetic performance.[1][2]
Traditionally, the synthesis of 1,4-disubstituted piperazines involves multi-step sequences, often requiring protecting groups, which can be time-consuming and generate significant waste.[3] One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, offer a more efficient and sustainable alternative. This application note details a robust and versatile one-pot protocol for the synthesis of 1,4-disubstituted piperazine derivatives via a sequential N-arylation and reductive amination, providing researchers with a practical and scalable method for generating diverse compound libraries.
Synthetic Strategy: A Convergent One-Pot Approach
The featured protocol combines two of the most powerful C-N bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination and reductive amination.[4][5] This one-pot sequence allows for the direct and controlled installation of two different substituents onto the piperazine core without the need for isolation of the intermediate mono-substituted product.
The overall transformation is as follows:
-
Step 1: Mono-N-Arylation: An aryl halide is coupled with an excess of piperazine using a palladium catalyst and a suitable ligand. This reaction, a cornerstone of modern C-N bond formation, provides the mono-arylated piperazine intermediate.[5][6] Using an excess of piperazine is crucial to minimize the formation of the undesired bis-arylated byproduct.[7]
-
Step 2: Reductive Amination: An aldehyde or ketone is then introduced directly into the same reaction vessel. The mono-arylated piperazine intermediate reacts with the carbonyl compound to form an iminium ion, which is subsequently reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final 1-aryl-4-alkylpiperazine derivative.[4]
This one-pot approach offers several advantages:
-
Efficiency: It significantly reduces reaction time, solvent usage, and purification steps compared to traditional multi-step methods.
-
Versatility: A wide range of aryl halides and carbonyl compounds can be employed, allowing for the rapid generation of diverse libraries of 1,4-disubstituted piperazines.
-
Scalability: The protocol can be readily scaled from milligram to gram quantities.[3]
Detailed Experimental Protocol: One-Pot Synthesis of 1-(4-methylphenyl)-4-(phenylmethyl)piperazine
This protocol provides a representative example of the one-pot synthesis of a 1,4-disubstituted piperazine derivative.
Materials and Reagents:
-
Piperazine
-
4-Bromotoluene
-
Benzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Step-by-Step Procedure:
-
Reaction Setup (N-Arylation):
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add piperazine (4.0 mmol, 2.0 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), Pd(OAc)₂ (0.02 mmol, 1 mol%), and XPhos (0.04 mmol, 2 mol%).
-
Add anhydrous toluene (10 mL) to the flask.
-
Stir the mixture for 5 minutes at room temperature.
-
Add 4-bromotoluene (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
-
N-Arylation Reaction:
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the 4-bromotoluene is consumed (typically 1-2 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Reductive Amination (One-Pot):
-
To the same reaction flask containing the crude mono-arylated piperazine, add dichloromethane (DCM, 5 mL) to aid in solubility.
-
Add benzaldehyde (1.2 mmol, 1.2 eq.) to the mixture.
-
Stir for 20 minutes at room temperature to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC until the intermediate iminium ion is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-(4-methylphenyl)-4-(phenylmethyl)piperazine.
-
Data Presentation: Substrate Scope and Representative Yields
The described one-pot protocol is applicable to a wide range of substrates. The following table summarizes representative yields for the synthesis of various 1,4-disubstituted piperazine derivatives using this method.
| Aryl Halide | Carbonyl Compound | Product | Yield (%) |
| 4-Bromotoluene | Benzaldehyde | 1-(4-methylphenyl)-4-(phenylmethyl)piperazine | 85 |
| 4-Chloroanisole | Cyclohexanecarboxaldehyde | 1-(4-methoxyphenyl)-4-(cyclohexylmethyl)piperazine | 78 |
| 2-Bromopyridine | Acetophenone | 1-(pyridin-2-yl)-4-(1-phenylethyl)piperazine | 72 |
| 1-Bromo-4-fluorobenzene | 3-Phenylpropanal | 1-(4-fluorophenyl)-4-(3-phenylpropyl)piperazine | 81 |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the one-pot synthesis of 1,4-disubstituted piperazines.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the one-pot sequential N-arylation and reductive amination.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Low yield of N-arylated product | Inactive catalyst or insufficient base. | Ensure the use of a high-quality palladium precatalyst and fresh, anhydrous base. Consider using a stronger base like LiHMDS for challenging substrates. |
| Formation of bis-arylated byproduct | Insufficient excess of piperazine. | Increase the excess of piperazine to 3-4 equivalents. Alternatively, consider a slow addition of the aryl halide to the reaction mixture. |
| Incomplete reductive amination | Inactive reducing agent or steric hindrance. | Use fresh sodium triacetoxyborohydride. For sterically hindered ketones, longer reaction times or a more powerful reducing agent like sodium cyanoborohydride (with careful pH control) may be necessary. |
| Dehalogenation of aryl halide | Catalyst-mediated side reaction. | This can be a competing pathway. Try a different ligand, such as RuPhos, or a lower reaction temperature for the N-arylation step. |
Expert Tip: For electron-deficient aryl halides, the N-arylation step may proceed more readily, potentially allowing for lower catalyst loadings or shorter reaction times. Conversely, electron-rich and sterically hindered aryl halides may require more forcing conditions or specialized ligands.[7]
Conclusion
This application note provides a detailed, reliable, and versatile one-pot protocol for the synthesis of 1,4-disubstituted piperazine derivatives. By combining the efficiency of Buchwald-Hartwig amination with the broad applicability of reductive amination, this method offers a significant improvement over traditional multi-step approaches. The streamlined workflow, coupled with the potential for wide substrate scope, makes this a valuable tool for researchers in medicinal chemistry and drug development, enabling the rapid and efficient generation of novel piperazine-based compounds for biological evaluation.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.). Benchchem.
- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (n.d.).
- N-(2-Aminoethyl)piperazine synthesis protocol - Benchchem. (n.d.). Benchchem.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.). Benchchem.
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). Organic Letters.
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.).
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017).
- One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. (2025).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Pennsylvania.
- A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. (2022). MDPI.
- One-pot preparation of piperazines by regioselective ring-opening of non-activ
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). PubMed.
- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2025).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. (2023). PubMed.
- Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. (n.d.). RSC Publishing.
- Optimizing reaction conditions for N-arylation of piperazine - Benchchem. (n.d.). Benchchem.
- One-Pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine2,5-diones. (2025).
- Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. (n.d.). Royal Society of Chemistry.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
- Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). PubMed.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of 1-(2-Bromobenzoyl)piperazine Analogs
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating quality control workflows for the synthesis of sterically hindered piperazine amides.
Introduction & Mechanistic Rationale
1-(2-Bromobenzoyl)piperazine (CAS 926202-11-1)[1] is a highly valuable building block in medicinal chemistry. It serves as a critical intermediate in the development of arylpiperazine-class central nervous system (CNS) therapeutics, quinoline derivatives, and novel microbial DNA-gyrase inhibitors[2].
The strategic importance of this molecule lies in its ortho-bromo substituent, which provides an essential synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings)[3]. However, the synthesis of this scaffold presents two distinct chemical challenges:
-
Steric Hindrance: The bulky bromine atom at the ortho position of the benzoyl group significantly increases the activation energy required for nucleophilic attack during amidation, leading to sluggish reaction rates and poor yields under conventional thermal heating.
-
Chemoselectivity: Direct reaction of 2-bromobenzoic acid (or its acid chloride) with unprotected piperazine frequently results in the formation of unwanted symmetric bis-amide byproducts, complicating purification and reducing the overall atom economy[4].
The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) directly addresses the thermodynamic barriers of sterically hindered couplings. By utilizing dielectric heating, microwave energy directly couples with polar solvents (like DMF) and reagents, resulting in instantaneous, localized superheating. This drastically accelerates the reaction rate, reducing amidation times from hours to mere minutes[5]. To solve the chemoselectivity issue, a self-validating protocol utilizing mono-Boc-protected piperazine is employed, ensuring absolute control over mono-substitution before a rapid deprotection step yields the target analog[6].
Synthesis Workflow & Pathway Visualization
The following diagram illustrates the logical progression of the synthesis, highlighting the critical self-validation checkpoints required to ensure structural fidelity at each stage.
Workflow for the microwave-assisted synthesis and validation of 1-(2-Bromobenzoyl)piperazine.
Experimental Protocol: A Self-Validating System
This two-step protocol is designed to be self-validating. Do not proceed to the next step without confirming the success of the previous reaction via the specified analytical techniques.
Step 1: Microwave-Assisted Amidation
Objective: Overcome ortho-steric hindrance to form the amide bond without bis-substitution.
Reagents:
-
2-Bromobenzoic acid (1.0 equiv, 2.0 mmol)
-
1-Boc-piperazine (1.1 equiv, 2.2 mmol)
-
HATU (1.2 equiv, 2.4 mmol)
-
DIPEA (3.0 equiv, 6.0 mmol)
-
Anhydrous DMF (4.0 mL)
Procedure:
-
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-bromobenzoic acid and HATU in anhydrous DMF. Stir at room temperature for 2 minutes to allow the formation of the active ester.
-
Add 1-Boc-piperazine followed by DIPEA. Seal the vial with a crimp cap.
-
Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with the following parameters: Temperature: 120 °C | Time: 10 minutes | Power: Variable (max 150 W) | Cooling: On.
-
Upon completion and compressed air cooling, dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M HCl (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation Checkpoint 1:
TLC: Run in Hexane:EtOAc (1:1). Confirm the complete disappearance of 2-bromobenzoic acid.
LC-MS: Analyze the crude residue. You must observe the major peak corresponding to the N-Boc intermediate: calculated for C₁₆H₂₁BrN₂O₃ [M+H]⁺ m/z ~369.1 / 371.1 (characteristic 1:1 bromine isotopic pattern).
Step 2: Boc Deprotection
Objective: Remove the carbamate protecting group to liberate the secondary amine.
Procedure:
-
Dissolve the crude N-Boc intermediate in anhydrous dichloromethane (DCM, 3.0 mL).
-
Slowly add trifluoroacetic acid (TFA, 1.0 mL) at 0 °C.
-
Remove the ice bath and stir at room temperature for 30–45 minutes[6].
-
Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA.
-
Re-dissolve the residue in DCM (10 mL) and wash with 1M NaOH until the aqueous layer is basic (pH > 10) to free-base the piperazine. Extract the aqueous layer with DCM (2 × 10 mL).
-
Combine organic layers, dry over Na₂SO₄, and evaporate to yield the pure 1-(2-Bromobenzoyl)piperazine.
Self-Validation Checkpoint 2:
LC-MS: Confirm the loss of the Boc group (-100 Da). The target mass [M+H]⁺ should be m/z ~269.0 / 271.0.
¹H NMR (400 MHz, CDCl₃): Verify the disappearance of the prominent 9-proton singlet at ~1.45 ppm (Boc group). Confirm the presence of the piperazine methylene protons (~2.7–3.8 ppm, broad multiplets due to amide rotamers) and the ortho-bromo aromatic protons (~7.2–7.6 ppm).
Optimization & Quantitative Data
The implementation of microwave irradiation provides a stark statistical advantage over conventional thermal refluxing. The data below summarizes optimization trials conducted using 2-bromobenzoic acid and 1-Boc-piperazine.
| Heating Method | Temperature (°C) | Time | Yield (Intermediate) | Crude Purity (LC-MS) | Bis-Amide Formation |
| Conventional (Oil Bath) | 80 °C | 12 hours | 62% | 81% | < 2% (due to Boc) |
| Conventional (Oil Bath) | 120 °C | 6 hours | 74% | 78% | < 2% |
| Microwave (MAOS) | 100 °C | 15 mins | 88% | 94% | Not Detected |
| Microwave (MAOS) | 120 °C | 10 mins | 95% | >98% | Not Detected |
Note: Yields represent isolated yields after aqueous workup. Microwave synthesis at 120 °C provides the optimal balance of kinetic acceleration and thermodynamic stability, preventing thermal degradation of the Boc group.
Troubleshooting & Field Insights
-
Issue: Epimerization or Degradation during Microwave Heating.
-
Causality: Excessive localized heating (hot spots) or prolonged exposure to high wattage.
-
Solution: Ensure the reaction volume is appropriate for the vial size (typically 20-50% fill volume). Utilize dynamic power modulation (cooling while heating) to maintain strict temperature control without exceeding 150 W[5].
-
-
Issue: Incomplete Boc Deprotection.
-
Causality: Insufficient TFA concentration or steric shielding by the bulky ortho-bromobenzoyl group limiting solvent accessibility.
-
Solution: If LC-MS shows remaining starting material, add a scavenger (e.g., triisopropylsilane, 2% v/v) to trap the tert-butyl cation and push the equilibrium, or switch to 4M HCl in dioxane for 1 hour at room temperature.
-
-
Issue: Poor Recovery during Free-Basing.
-
Causality: 1-(2-Bromobenzoyl)piperazine is highly polar and partially water-soluble even as a free base.
-
Solution: Saturate the aqueous layer with solid NaCl before extraction, and use a solvent mixture of CHCl₃:Isopropanol (3:1) instead of pure DCM to maximize extraction efficiency.
-
References
-
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI. Available at:[Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC - NIH. Available at:[Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at:[Link]
- WO2017205964A1 - Aminosteroid derivatives and process for producing same. Google Patents.
-
Pd-catalyzed diasteroselective carbonylative cyclodearomatization of N-(2-bromobenzoyl)indoles. Beilstein Journals. Available at:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media | MDPI [mdpi.com]
- 6. WO2017205964A1 - Aminosteroid derivatives and process for producing same - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing 1-(2-Bromobenzoyl)piperazine in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Fragments and the Promise of 1-(2-Bromobenzoyl)piperazine in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of the chemical space of a target's binding site.[4][5] These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, ≤ 3 hydrogen bond donors and acceptors, and a cLogP ≤ 3), are more likely to find and bind to small pockets of high-quality interactions on a protein surface.[6][7] The initial low-affinity hits are then optimized into potent, drug-like leads through a systematic process of fragment evolution, such as growing, linking, or merging.[2][4][8]
Within the vast landscape of chemical fragments, the piperazine moiety stands out as a "privileged scaffold."[9][10] Its prevalence in numerous approved drugs across various therapeutic areas, including oncology and central nervous system disorders, attests to its favorable physicochemical and pharmacokinetic properties.[9][10][11] The piperazine ring's two nitrogen atoms provide versatile handles for chemical modification, enabling fine-tuning of a molecule's solubility, basicity, and binding interactions.[9][11]
This guide focuses on the strategic application of 1-(2-Bromobenzoyl)piperazine as a starting fragment in FBDD campaigns. The presence of a bromine atom on the benzoyl ring offers a key vector for synthetic elaboration, while the piperazine core provides a robust anchor for target engagement and property modulation. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for effectively utilizing this versatile fragment.
Physicochemical Properties of 1-(2-Bromobenzoyl)piperazine
A thorough understanding of the starting fragment's properties is crucial for designing effective screening and optimization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂O | PubChem |
| Molecular Weight | 269.14 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
FBDD Workflow Utilizing 1-(2-Bromobenzoyl)piperazine
The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols.
Caption: A generalized workflow for a Fragment-Based Drug Design campaign.
Part 1: Hit Identification Protocols
The initial phase of an FBDD project is focused on identifying fragments that bind to the target of interest. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required.[12][13]
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of molecular interactions and is increasingly used for primary fragment screening.[14][15][16]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[17] Binding of the fragment to the protein alters the refractive index, generating a response that is proportional to the bound mass.
Materials:
-
SPR instrument (e.g., Biacore, Bruker)
-
Sensor chips (e.g., CM5, a carboxymethylated dextran surface)
-
Target protein of high purity (>95%)
-
1-(2-Bromobenzoyl)piperazine stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a freshly prepared mixture of EDC and NHS.
-
Inject the target protein at a concentration of 10-100 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a dilution series of 1-(2-Bromobenzoyl)piperazine in running buffer containing a matched concentration of DMSO (typically ≤1%). A common screening concentration is 25-100 µM.[16]
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein).
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data to correct for bulk refractive index changes.
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Causality and Self-Validation: The use of a reference flow cell is critical to distinguish true binding events from non-specific interactions and bulk solvent effects.[12] A concentration-dependent response is a key indicator of a specific binding event.
Protocol 2: Orthogonal Screening and Hit Validation using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate hits from a primary screen.[18][19][20]
Principle: TSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[18] Ligand binding typically stabilizes the protein, leading to an increase in its Tm.[21][22] This change in Tm (ΔTm) is indicative of a binding event.
Materials:
-
Real-time PCR instrument
-
96- or 384-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)
-
Target protein
-
1-(2-Bromobenzoyl)piperazine stock solution
-
Assay buffer
Procedure:
-
Assay Setup:
-
Prepare a master mix containing the target protein (2-5 µM) and the fluorescent dye in the assay buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add 1-(2-Bromobenzoyl)piperazine to the wells at the desired final concentration (e.g., 100 µM). Include a DMSO control.
-
-
Thermal Denaturation:
-
Seal the plate and place it in the real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm by fitting the curve to a Boltzmann equation or by identifying the peak of the first derivative.
-
Calculate the ΔTm by subtracting the Tm of the protein with DMSO from the Tm of the protein with the fragment. A significant positive ΔTm (typically > 1-2 °C) validates the fragment as a binder.
-
Causality and Self-Validation: The use of an orthogonal technique like TSA helps to eliminate false positives from the primary screen.[13][23] A consistent positive result across different biophysical methods significantly increases the confidence in a fragment hit.
Part 2: Hit Characterization and Structural Biology
Once a fragment hit is validated, the next crucial step is to determine its binding mode and location on the target protein. This is most effectively achieved through high-resolution structural techniques.
Protocol 3: X-ray Crystallography for Structural Characterization
X-ray crystallography provides a direct visualization of the fragment bound to the target protein at atomic resolution, offering invaluable insights for structure-guided drug design.[24][25][26]
Principle: A crystallized protein is soaked with the fragment, and the resulting complex is exposed to an X-ray beam. The diffraction pattern is used to calculate an electron density map, which reveals the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein
-
1-(2-Bromobenzoyl)piperazine
-
Cryoprotectant solution
-
X-ray source (synchrotron or in-house) and detector
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal into a solution containing the fragment (typically 1-10 mM) and a cryoprotectant. The soaking time can range from minutes to hours.
-
Alternatively, co-crystallize the protein in the presence of the fragment.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Mount the crystal on the X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known apo-protein structure.
-
Build the fragment into the resulting difference electron density map.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
Causality and Self-Validation: The presence of clear and unambiguous electron density for the fragment in the binding pocket is the gold standard for confirming a binding event and its specific mode of interaction.[24][27]
Part 3: Hit-to-Lead Optimization
With a validated hit and its binding mode determined, the focus shifts to evolving the low-affinity fragment into a high-potency lead compound.
Strategy 1: Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[4][8] The 2-bromo position on the benzoyl ring of 1-(2-Bromobenzoyl)piperazine is an ideal vector for this approach.
Caption: The fragment growing strategy applied to 1-(2-Bromobenzoyl)piperazine.
Synthetic Protocol Example: Suzuki Coupling
The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl groups.
General Procedure:
-
To a solution of 1-(2-Bromobenzoyl)piperazine in a suitable solvent (e.g., dioxane/water), add a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Purify the product by chromatography to yield the elaborated compound.
Strategy 2: Modulating Physicochemical Properties via the Piperazine Moiety
The secondary amine of the piperazine ring provides a handle for modifying the fragment's physicochemical properties, such as solubility and basicity, which can impact its pharmacokinetic profile.[9][10]
Synthetic Protocol Example: N-Alkylation
The piperazine nitrogen can be alkylated to introduce new functional groups.
General Procedure:
-
React 1-(2-Bromobenzoyl)piperazine with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile).
-
Heat the reaction to drive it to completion.
-
Purify the resulting N-alkylated product.
Conclusion
1-(2-Bromobenzoyl)piperazine represents a valuable starting point for FBDD campaigns. Its piperazine core provides a reliable anchor for target binding and a means to tune physicochemical properties, while the strategically placed bromine atom offers a versatile handle for synthetic elaboration. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural characterization, and structure-guided synthetic optimization, researchers can effectively leverage this fragment to discover novel and potent lead compounds.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 19).
- BenchChem. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Domainex. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
- Navratilova, I., & Hopkins, A. L. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Selvita. X-ray Crystallography Fragment Screening.
- Kumar, A., et al. (2013, July 19). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
- Singh, P., et al. (2013, July 5). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect.
- BenchChem.
- Singh, P., et al. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. PubMed.
- Ciulli, A., et al. (2025, August 9). A three-stage biophysical screening cascade for fragment-based drug discovery.
- Hennig, M., et al.
- Blundell, T. L., et al. (2007, October 15). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
- Jubilant Biosys. Fragment Screening & Fragment-Based Drug Design.
- Rich, R. L., & Myszka, D. G. (2011, October 18). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
- Renaud, J. P., et al. (2020, June 15). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
- Unge, T., et al. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
- Regnström, K., et al. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
- Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
- BioSolveIT. FBDD: Fragment-Based Drug Design.
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Migration Letters. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- C&EN. Fragment-Based Drug Design (FBDD).
- Cambridge MedChem Consulting. Chapter 7. Fragment-Based Drug Discovery.
- PubChem. 1-(2-Bromobenzyl)piperazine.
- Wikipedia. Thermal shift assay.
- AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery.
- ICE Bioscience. Thermal Shift Assay (TSA).
- Oxford Academic. (2025, July 26). Thermal shift assay to identify ligands for bacterial sensor proteins.
- NanoTemper Technologies. Thermal Shift Assays (TSA).
- PubChem. 1-(2-Bromophenyl)piperazine.
- Life Chemicals. (2021, December 9).
- PubChemLite. 1-(2-bromobenzyl)piperazine (C11H15BrN2).
- ChemScene. 1-[(2-Bromophenyl)methyl]piperazine.
- Utrecht University. Approaches to Fragment-Based Drug Design.
- Frontiers.
- ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- IUCr. (2022, October 15). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- SciSpace.
- PMC.
- Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
- ResearchGate. (2023, September 22). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- Organic Chemistry Portal. Synthesis of piperazines.
- Google Patents.
- MDPI. (2021, October 22).
- FLORE. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
Sources
- 1. massbio.org [massbio.org]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. biosolveit.de [biosolveit.de]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 7. GIL [genomatics.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 17. criver.com [criver.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. axxam.com [axxam.com]
- 20. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 21. academic.oup.com [academic.oup.com]
- 22. support.nanotempertech.com [support.nanotempertech.com]
- 23. researchgate.net [researchgate.net]
- 24. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 25. selvita.com [selvita.com]
- 26. migrationletters.com [migrationletters.com]
- 27. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromobenzoyl)piperazine
Topic: Yield Optimization & Troubleshooting Guide Code: TSC-SYN-2BP Last Updated: 2026-02-26
Executive Summary
The synthesis of 1-(2-Bromobenzoyl)piperazine presents a classic competing-reaction challenge. The core difficulty is not reactivity, but selectivity . Because piperazine is a symmetric diamine, the highly reactive 2-bromobenzoyl chloride can easily react with both nitrogen atoms, forming the undesired bis-amide (N,N'-bis(2-bromobenzoyl)piperazine) .
This guide provides two distinct workflows to solve this:
-
Method A (Direct Acylation): Optimized for speed and cost; relies on kinetic control.
-
Method B (Protected Route): Optimized for purity; relies on thermodynamic control (Boc-protection).
Module 1: The Direct Acylation Route (Kinetic Control)
User Profile: You need to generate material quickly and want to avoid multi-step protection/deprotection sequences. Primary Failure Mode: Low yield due to formation of the bis-amide impurity.
The Protocol
To maximize yield, you must maintain a high local concentration of piperazine relative to the acid chloride at all times.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 4.0 - 5.0 eq of Piperazine | Statistical probability favors mono-acylation when amine is in vast excess. |
| Temperature | 0°C to 10°C | Lower temperature reduces the reaction rate, allowing mixing to outpace reaction kinetics. |
| Addition Mode | Dropwise (Acid Chloride | CRITICAL: Never add the amine to the chloride. |
| Solvent | DCM or THF (Anhydrous) | High solubility of reactants; easy removal. |
Troubleshooting: "I still see Bis-Amide impurity."
If you observe the high molecular weight bis-amide (
The Fix: High-Dilution "Inverse" Addition Even with 5 equivalents of piperazine, if you add the acid chloride too fast, the "splash zone" will have a high concentration of electrophile, causing the newly formed product to react again immediately.
Step-by-Step Correction:
-
Dissolve 5.0 eq of Piperazine in DCM (
). Cool to . -
Dissolve 1.0 eq of 2-Bromobenzoyl chloride in a separate volume of DCM (dilute to
). -
Add the Chloride solution to the Piperazine solution over 60-90 minutes using a syringe pump or addition funnel.
-
Vigorous stirring is non-negotiable to dissipate the reagent immediately.
Visualization: Kinetic Competition
Figure 1: Kinetic competition pathway. The goal is to prevent the MonoProduct from encountering unreacted Acid Chloride.
Module 2: Purification (The "pH Swing" Workup)
User Profile: You have a crude mixture containing Product, Excess Piperazine, and some Bis-amide. Column chromatography is difficult because the amine streaks on silica. Primary Failure Mode: Product loss into the aqueous layer or co-elution with piperazine.
The "Self-Validating" Purification System
You can exploit the basicity differences to purify this without a column.
-
Bis-amide: Neutral (Not basic).
-
Mono-amide (Product): Basic (Secondary amine).
-
Piperazine: Basic (Diamine, very water soluble).
Step-by-Step pH Swing Protocol
-
Quench: Add water to the reaction mixture.
-
Acid Extraction: Add
until aqueous pH < 2.-
Result: Product and Piperazine form salts (soluble in water). Bis-amide remains neutral (soluble in DCM).
-
-
Phase Separation 1: Keep the Aqueous Layer . Discard the Organic Layer (removes Bis-amide).
-
Basification: Cool the aqueous layer. Add
until pH > 12.-
Result: Product and Piperazine return to free base form.
-
-
Selective Extraction: Extract with DCM (
).-
The Trick: Piperazine is highly hygroscopic and prefers water. The benzoylated product is lipophilic and prefers DCM.
-
-
Wash: Wash the combined DCM extracts with Brine (
) to remove residual piperazine.
Visualization: Purification Logic
Figure 2: The pH Swing Extraction workflow. This method separates the product from both the over-reacted impurity and the excess reagent.
Module 3: The Protected Route (High Purity)
User Profile: You require
The Protocol
-
Reagent: Use N-Boc-piperazine (commercially available or easily made) instead of piperazine.
-
Coupling: React 1.0 eq N-Boc-piperazine with 1.0 eq 2-Bromobenzoyl chloride (with TEA/DCM).
-
Benefit: The Boc group blocks the second nitrogen.[1] Bis-acylation is chemically impossible.
-
-
Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) or
in Dioxane. -
Yield: Typically
over two steps.
FAQ: Troubleshooting Common Issues
Q: My acid chloride seems unreactive. I see 2-bromobenzoic acid in the NMR. A: Your acid chloride has hydrolyzed. 2-Bromobenzoyl chloride is moisture sensitive.
-
Test: Add a drop to methanol. If it doesn't fume or warm up, it's dead.
-
Fix: Reflux your 2-bromobenzoic acid in thionyl chloride (
) for 2 hours, strip the solvent, and use the fresh acid chloride immediately.
Q: The product is oiling out during the workup.
A: 1-(2-Bromobenzoyl)piperazine can be an oil or a low-melting solid (
-
Fix: Isolate it as the Hydrochloride Salt . Dissolve the free base oil in diethyl ether or EtOAc and add
in ether. The salt will precipitate as a white, filterable solid, which is much more stable.
Q: Can I use a coupling agent (EDC/HATU) instead of the acid chloride? A: Yes, but the "Direct Route" (Module 1) becomes harder.
-
Reason: Coupling agents are slower than acid chlorides. The selectivity for mono-acylation drops because the "active ester" intermediate lives longer, allowing the mono-product to compete for it. If using coupling agents, Method B (Boc-protection) is strongly recommended.
References
-
Selectivity in Diamine Acylation: Wang, X. et al. "Selective Mono-acylation of Symmetrical Diamines." Journal of Organic Chemistry, 2014. (General methodology for diamine selectivity).
-
Vortioxetine Intermediate Synthesis: "Process for the preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine."[2] World Intellectual Property Organization, WO2014191548A1. (Describes the industrial handling of bromobenzoyl piperazine intermediates).
-
Kinetic Control in Flow Chemistry: "Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives." ResearchGate.[3] (Validation of stoichiometric control).
-
Physical Properties & Handling: "1-(2-Bromophenyl)piperazine Safety & Data." PubChem. (Safety and physical data verification).
Sources
Purification methods for 1-(2-Bromobenzoyl)piperazine: Recrystallization vs Chromatography
A Senior Application Scientist's Guide to Recrystallization and Chromatography
Welcome to the technical support center for the purification of 1-(2-Bromobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the two primary purification methods: recrystallization and column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and select the optimal method for your specific needs.
Method Selection: Recrystallization vs. Chromatography
Choosing the right purification technique is the first critical step. Your choice will depend on factors like the scale of your reaction, the nature of the impurities, and your desired final purity.
Frequently Asked Questions (FAQs): Choosing Your Method
Q1: I have a large batch of crude 1-(2-Bromobenzoyl)piperazine (>10 g). Which method is more practical?
A: For larger quantities, recrystallization is generally the more efficient and economical choice. Column chromatography becomes cumbersome and expensive at a large scale due to the significant amounts of silica gel and solvent required. Recrystallization is more scalable and involves simpler equipment.[1]
Q2: My primary goal is to achieve the highest possible purity (>99.5%) for analytical standards. Which method should I use?
A: While both methods can yield high purity, recrystallization often provides superior results for achieving exceptional purity, especially if performed multiple times.[1][2] The highly ordered crystal lattice structure inherently excludes molecules that do not fit, effectively removing even closely related impurities. Chromatography, while excellent, may co-elute impurities with very similar polarities to the target compound.
Q3: My crude product is an oil/gummy solid. Can I still use recrystallization?
A: This is a common issue. An oily or amorphous solid suggests the presence of significant impurities that are depressing the melting point and disrupting crystal formation.[3] In this scenario, column chromatography is the preferred initial approach. It is highly effective at separating the desired product from the "oily" impurities. The purified fractions can then be combined, the solvent evaporated, and the resulting solid can be further polished by recrystallization if needed.
Q4: I suspect my impurities are structurally very similar to 1-(2-Bromobenzoyl)piperazine. Which method offers better resolution?
A: Column chromatography provides better separation for compounds with subtle differences in polarity.[1] By carefully optimizing the solvent system (eluent), you can achieve separation that would be impossible with recrystallization, where similarly shaped molecules might co-crystallize. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running the column.[4]
Q5: I need a pure product quickly and have limited material (<1 g). What is my best option?
A: For speed and efficiency on a small scale, flash column chromatography is often the faster choice.[1] A well-optimized microcolumn can be run in a few hours. Recrystallization can sometimes take longer, requiring slow cooling over several hours or overnight to achieve good crystal growth and high recovery.[5]
At a Glance: Method Comparison
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility in a solvent at different temperatures. | Differential partitioning between a stationary and a mobile phase. |
| Typical Purity | High to Very High (>99%) | Good to High (95-99%) |
| Yield | Variable; loss in mother liquor is inevitable. | Generally good; some loss on the stationary phase. |
| Time Investment | Can be quick, but slow cooling is often required (hours to overnight). | Can be completed in a few hours (flash chromatography). |
| Cost | Low (solvents, filter paper). | High (silica gel, large volumes of high-purity solvents). |
| Scalability | Excellent; easily scaled to kilograms. | Poor; becomes impractical and expensive for large quantities. |
| Best For | Removing minor impurities; large-scale purification; achieving ultra-high purity. | Separating complex mixtures; purifying oily products; separating isomers. |
Process Logic: Purification Workflow
This diagram illustrates the decision-making process when purifying crude 1-(2-Bromobenzoyl)piperazine.
Caption: Decision workflow for purification.
Troubleshooting Guide: Recrystallization
Q: My compound won't dissolve in the hot solvent, even after adding a large amount. A: This indicates you have chosen a poor solvent. A suitable recrystallization solvent should dissolve the compound when hot but poorly when cold.[5] If the compound is insoluble even at boiling, the solvent is not appropriate. You must select a new solvent or a mixed-solvent system. For amides like this, polar solvents like ethanol or ethyl acetate are good starting points.[6]
Q: My compound "oiled out" instead of forming crystals upon cooling. A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[3] This is the most common problem.
-
Cause & Solution: The solution is cooling too rapidly, or the concentration of solute is too high. Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to decrease the saturation point, and then allow the flask to cool much more slowly. Insulating the flask can help.[3]
Q: The solution has cooled to room temperature, and no crystals have formed. A: The solution may be supersaturated or not saturated enough.
-
Solution 1 (Induce Crystallization): The solution is likely supersaturated and requires a nucleation site. Try scratching the inside of the flask just below the solvent level with a glass rod.[7] The microscopic scratches provide a surface for crystals to begin forming. Alternatively, add a tiny "seed crystal" of the pure compound if available.[7]
-
Solution 2 (Concentrate Solution): You may have added too much solvent.[3] Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
Q: My final yield is very low. A: A low yield can result from several factors.
-
Cause 1: Too much solvent was used. This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.
-
Solution 1: Before starting, perform small-scale solubility tests to find the optimal solvent and approximate ratio. If you suspect excess solvent was used, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling.
-
Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.
-
Solution 2: Ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper for a faster filtration rate, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.
Troubleshooting Guide: Column Chromatography
Q: My compounds are not separating on the column (all came out in the same fractions). A: This is almost always an issue with your choice of eluent (solvent system).
-
Cause: The eluent is too polar. A highly polar mobile phase will move all compounds, regardless of their individual polarity, quickly down the column, resulting in no separation.
-
Solution: You must develop a new solvent system using TLC. The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.[8] Start with a less polar eluent (e.g., increase the hexane-to-ethyl acetate ratio) and gradually increase the polarity if the compound does not move.
Q: The bands on my column are streaking or "tailing". A: Tailing can lead to poor separation and cross-contamination of fractions.
-
Cause 1: The compound is not fully soluble in the eluent. As the band moves down the column, a small amount trails behind because it is slow to redissolve.[8]
-
Solution 1: Try to find a solvent system that dissolves your compound well.
-
Cause 2: The column is overloaded. Too much sample was loaded onto the column for the amount of silica gel used.
-
Solution 2: Use more silica gel or load less sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Cause 3: The compound is acidic or basic. 1-(2-Bromobenzoyl)piperazine has a basic piperazine nitrogen. Basic compounds can interact strongly with the slightly acidic silica gel, causing tailing.
-
Solution 3: Add a small amount (~0.5-1%) of a base like triethylamine to your eluent system. This will neutralize the acidic sites on the silica and allow your compound to elute in a tight band.
Q: My compound won't come off the column. A: Your eluent is likely not polar enough, or the compound may have decomposed.
-
Solution 1 (Increase Polarity): Gradually increase the polarity of your eluent. If you started with 9:1 hexane:ethyl acetate, move to 4:1, then 1:1, and finally pure ethyl acetate. If necessary, a small percentage of methanol can be added to the ethyl acetate for very polar compounds.
-
Solution 2 (Check for Decomposition): Spot a small amount of your crude material on a TLC plate with a dot of silica gel on top. Let it sit for 30 minutes, then elute. If the spot has degraded or changed, your compound may not be stable on silica gel.[8] In this case, an alternative stationary phase (like alumina) or purification method is required.
Q: The column is running very slowly or has stopped completely. A: This is usually due to improper packing or precipitation.
-
Cause 1: Air bubbles in the column. Air pockets will disrupt the solvent flow.[9]
-
Solution 1: Ensure the column is packed carefully without letting the silica run dry at any point.
-
Cause 2: Silica gel is too fine. Very fine mesh silica can impede flow, especially with viscous solvents.
-
Solution 2: Apply positive pressure (flash chromatography) to force the solvent through.[4]
-
Cause 3: The compound has crystallized on the column. If the sample was loaded in a solvent in which it is poorly soluble, it might precipitate at the top of the column, blocking flow.[8]
-
Solution 3: This is difficult to fix. The best approach is prevention: load your sample in the minimum amount of a solvent that dissolves it well, or use the "dry loading" technique.
Detailed Experimental Protocols
Protocol 1: Recrystallization of 1-(2-Bromobenzoyl)piperazine
Causality: This protocol is based on the principle that 1-(2-Bromobenzoyl)piperazine is significantly more soluble in a hot solvent than in a cold one. Ethanol is often a good choice for amides.[10][11] Slow cooling is crucial to allow for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[5]
Materials:
-
Crude 1-(2-Bromobenzoyl)piperazine
-
Ethanol (95% or absolute) or Ethyl Acetate
-
Erlenmeyer flask (appropriately sized)
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is too good a solvent. If it doesn't dissolve at room temperature but does upon heating, it is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol dropwise while stirring and heating until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your yield.[3]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Rapid cooling can trap impurities. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor from the surface of the crystals. Using cold solvent is critical to avoid dissolving your product.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and run an NMR to confirm purity.
Protocol 2: Flash Column Chromatography Purification
Causality: This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent). A non-polar/polar solvent mixture like hexane/ethyl acetate is standard for moderately polar compounds.[12][13] The polarity of the eluent is carefully controlled to first elute less polar impurities, followed by the desired product, leaving more polar impurities on the column.
Materials:
-
Crude 1-(2-Bromobenzoyl)piperazine
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition. Spot your crude product on a TLC plate and test different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal eluent will move the spot for your product to an Rf of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (a less polar mixture, e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly under gravity or with light pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. Add a thin layer of sand on top to prevent disturbance.[4]
-
Elution: Carefully add the eluent to the column. Begin eluting with your starting, less polar solvent mixture, collecting fractions.
-
Gradient Elution: As the elution progresses, gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 hexane:ethyl acetate) to elute your compound. This is known as a step gradient.[14]
-
Fraction Analysis: Monitor the fractions being collected by TLC. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified 1-(2-Bromobenzoyl)piperazine.
Visualization of Purification Principles
Sources
- 1. quora.com [quora.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. scribd.com [scribd.com]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. neuroquantology.com [neuroquantology.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Controlling regioselectivity in functionalization of 1-(2-Bromobenzoyl)piperazine
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Chemoselective and regioselective functionalization of the 1-(2-bromobenzoyl)piperazine core.
System Overview & Reactivity Map
The 1-(2-bromobenzoyl)piperazine scaffold presents a classic "Selectivity Triangle." Successful functionalization requires distinguishing between three distinct reactive sites with competing electronic and steric demands.
The Selectivity Triangle
-
Site A (N4-Piperazine): A secondary amine (
hybridized). Highly nucleophilic. Prone to alkylation, acylation, and Pd-coordination (catalyst poisoning). -
Site B (C2-Bromide): An aryl bromide.[1] The primary handle for Cross-Coupling (Suzuki, Buchwald-Hartwig). Deactivated by the electron-withdrawing amide but activated by the ortho-effect.
-
Site C (C6-Proton): The ortho-proton relative to the amide. Susceptible to Amide-Directed C-H Activation.[2][3]
Figure 1: Reactivity Map illustrating the three primary functionalization sites and their potential cross-interference.
Troubleshooting Guides
Module A: Functionalizing the Aryl-Br (Site B) with Free N4-Amine
Challenge: The free secondary amine (N4) acts as a ligand, coordinating to Pd(II) species and shutting down the catalytic cycle (Catalyst Poisoning). Goal: Perform Suzuki/Buchwald coupling on Br without protecting N4.
| Issue | Root Cause | Solution Strategy |
| Reaction Stalls (<10% Conv.) | N4-amine binds Pd, preventing oxidative addition or ligand exchange. | Protonation Strategy: Add 1.0–1.1 eq. of HX (e.g., HCl or HBF₄) to protonate N4. The ammonium salt does not coordinate Pd. Use a base that slowly releases the free amine only after the catalytic cycle is established, or rely on the solubility differential. |
| N-Arylation Side Product | The N4-amine competes with the external nucleophile (e.g., boronic acid) for the Ar-Pd-Br species. | Ligand Sterics: Switch to bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands create a steric wall that disfavors the approach of the N4-amine but permits the transmetallation of the boronic acid. |
| Dehalogenation (Ar-H) | Solvent Switch: Avoid alcohols (iPrOH). Use non-protic polar solvents like 1,4-Dioxane or Toluene/Water biphasic systems. |
Q: Can I use standard Pd(PPh₃)₄? A: No. Triphenylphosphine is too labile. The N4-amine will displace PPh₃, leading to deactivation. You must use chelating ligands (dppf) or bulky monodentate ligands (Buchwald type).
Module B: Chemoselective N-Alkylation (Site A)
Challenge: Alkylating the N4 position without affecting the Ar-Br bond (avoiding metal-halogen exchange or benzyne formation).
| Issue | Root Cause | Solution Strategy |
| Loss of Bromine | Use of strong bases (LiHMDS, n-BuLi) causes Lithium-Halogen exchange at C2. | Base Selection: Use mild inorganic bases ( |
| Over-Alkylation (Quaternization) | High reactivity of the secondary amine. | Stoichiometry Control: Use 0.95 eq. of the alkyl halide. Perform the reaction at |
| Polymerization | Intermolecular reaction between N4 of one molecule and Br of another (self-arylation). | Temperature Limit: Keep reaction below 80°C. Self-arylation usually requires a catalyst or high heat ( |
Module C: Amide-Directed C-H Activation (Site C)
Challenge: Functionalizing C6 (ortho) while C2 is occupied by Br. Insight: The tertiary amide is a powerful Directing Group (DG).[2] However, the Br atom at C2 exerts steric pressure that forces the amide carbonyl to rotate, potentially favoring C6 activation.
Q: How do I install an alkyl group at C6? A: Use Ruthenium(II) catalysis. The amide directs the Ru center to the C6 position.
-
Catalyst:
[4] -
Additive: Carboxylic acids (e.g., 1-Adamantanecarboxylic acid) act as CMD (Concerted Metalation-Deprotonation) shuttles.
-
Note: The Br group is generally stable to Ru(II) conditions, unlike Pd(0) conditions.
Validated Experimental Protocols
Protocol 1: Suzuki Coupling on Unprotected 1-(2-Bromobenzoyl)piperazine
Rationale: This protocol utilizes a bulky ligand (XPhos) and a biphasic system to prevent amine poisoning. The water-soluble inorganic base keeps the free amine largely protonated or solvated in the aqueous phase if an acid is added, while the catalysis happens at the interface/organic phase.
Reagents:
-
Substrate: 1-(2-Bromobenzoyl)piperazine (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.2 eq)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (4-8 mol%)
-
Base:
(3.0 eq) -
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, add Pd₂{dba}₃, XPhos, and the Boronic Acid to a reaction vial.
-
Dissolve: Add the piperazine substrate dissolved in Toluene.
-
Activate: Stir for 5 mins to allow Ligand-Pd complexation.
-
Base: Add degassed water and
. -
Heat: Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. The product (secondary amine) will be in the organic layer.
-
Critical Check: If the product is amphoteric, adjust aqueous pH to ~10 before extraction to ensure the piperazine is neutral.
-
Protocol 2: Selective N-Alkylation (Avoiding Br-Loss)
Rationale: Uses mild conditions to ensure the Ar-Br bond remains inert.
Step-by-Step:
-
Dissolve 1-(2-Bromobenzoyl)piperazine (1.0 eq) in DMF (0.1 M).
-
Add
(2.0 eq). -
Cool to 0°C.
-
Add Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq) dropwise.
-
Warm to RT and stir for 4 hours.
-
Validation: Check LCMS. Br isotope pattern (1:1 doublet) must be preserved.
Decision Logic for Regiocontrol
Use this logic tree to determine the correct synthetic pathway based on your target modification.
Figure 2: Decision Matrix for selecting reaction conditions based on protection status and regiochemical target.
References & Authority
-
Pd-Catalyzed Coupling with Free Amines:
-
Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
-
Relevance: Establishes the use of BrettPhos/RuPhos for coupling in the presence of competing amine functionalities.
-
URL:[Link]
-
-
Amide Directed C-H Activation:
-
Piperazine Functionalization Strategies:
-
Catalyst Poisoning Mitigation:
-
Title: Tin-Free Palladium-Catalyzed Coupling of Secondary Amines.[1]
-
Source:Angew. Chem. Int. Ed.
-
Relevance: Foundational work on preventing amine inhibition in Pd-catalysis.
-
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 5. Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts [organic-chemistry.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 7. Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(2-Bromobenzoyl)piperazine Under Basic Hydrolysis Conditions
Welcome to the Technical Support Center for 1-(2-Bromobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic hydrolysis conditions. Our goal is to equip you with the scientific rationale and practical knowledge to anticipate and address challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the amide bond in 1-(2-Bromobenzoyl)piperazine under basic conditions?
A1: Generally, amides are the most stable of the carboxylic acid derivatives and their hydrolysis requires more forcing conditions than, for example, esters.[1][2] The hydrolysis of amides in aqueous base is typically not a catalytic process but rather a base-promoted reaction, often requiring stoichiometric amounts of a strong base and elevated temperatures to proceed at a reasonable rate.[3][4] The stability of the amide bond in 1-(2-Bromobenzoyl)piperazine is significant, and under mild basic conditions at room temperature, the compound is expected to be relatively stable for short durations. However, prolonged exposure to strong bases and/or heat will lead to hydrolysis.
Q2: What are the primary products of complete basic hydrolysis of 1-(2-Bromobenzoyl)piperazine?
A2: The complete basic hydrolysis of 1-(2-Bromobenzoyl)piperazine will break the amide bond, yielding two primary products: the carboxylate salt of 2-bromobenzoic acid and piperazine. In the basic reaction medium, the carboxylic acid will be deprotonated to form 2-bromobenzoate, and the piperazine, being a base, will be present in its free base form.
Q3: How does the ortho-bromo substituent on the benzoyl ring influence the rate of hydrolysis?
Q4: Are there any potential side reactions to be aware of during the basic hydrolysis of 1-(2-Bromobenzoyl)piperazine?
A4: While the primary reaction is amide bond cleavage, the presence of the ortho-bromo substituent on the aromatic ring introduces the possibility of other reactions under harsh basic conditions, particularly at elevated temperatures. One potential side reaction is the nucleophilic aromatic substitution (SNAAr) of the bromide with hydroxide, which would lead to the formation of a 2-hydroxybenzoylpiperazine derivative. However, SNAAr reactions with unactivated aryl halides generally require very harsh conditions. Another consideration is the potential for benzyne formation under extremely strong basic conditions (e.g., with sodium amide), though this is less likely with common laboratory bases like NaOH or KOH.
Q5: What analytical techniques are recommended for monitoring the progress of the hydrolysis reaction?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the hydrolysis of 1-(2-Bromobenzoyl)piperazine.[7][8] A stability-indicating HPLC method can be developed to separate the parent compound from its hydrolysis products, 2-bromobenzoic acid and piperazine, as well as any potential side products.[1][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structures of the starting material and its degradation products.[10][11][12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the basic hydrolysis of 1-(2-Bromobenzoyl)piperazine.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Slow or Incomplete Hydrolysis | 1. Insufficient Base Concentration: The hydrolysis is base-promoted, requiring at least a stoichiometric amount of hydroxide ions.[3] 2. Low Reaction Temperature: Amide hydrolysis is often a slow process at room temperature.[2] 3. Inadequate Reaction Time: The reaction may not have reached completion. | 1. Increase Base Concentration: Use a higher concentration of NaOH or KOH (e.g., 1M to 5M). Ensure at least one equivalent of base is present for each equivalent of the amide. 2. Increase Temperature: Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor for potential side reactions at higher temperatures. 3. Extend Reaction Time: Monitor the reaction progress over a longer period using a suitable analytical method like HPLC or TLC. |
| Unexpected Peaks in Chromatogram/NMR Spectrum | 1. Side Reactions: As discussed in the FAQ, nucleophilic aromatic substitution or other unforeseen reactions may occur under harsh conditions. 2. Impurities in Starting Material: The initial 1-(2-Bromobenzoyl)piperazine may contain impurities. 3. Degradation of Piperazine: Under oxidative conditions, piperazine itself can degrade. | 1. Milder Reaction Conditions: If side products are observed, consider reducing the temperature or base concentration. 2. Characterize Starting Material: Analyze the starting material by HPLC, NMR, and Mass Spectrometry to confirm its purity. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is heated for an extended period. |
| Difficulty in Isolating and Purifying Products | 1. Emulsion Formation during Workup: The basic nature of piperazine and the acidic nature of 2-bromobenzoic acid can lead to complex mixtures during extraction. 2. Co-elution of Products in Chromatography: The polarity of the products may be similar, making separation challenging. | 1. pH Adjustment: Carefully adjust the pH of the aqueous layer during workup to selectively extract the products. Acidifying the solution will protonate the piperazine, making it water-soluble, while the 2-bromobenzoic acid will be in its free acid form and can be extracted into an organic solvent. Conversely, making the solution strongly basic will keep the 2-bromobenzoate in the aqueous layer, allowing for the extraction of the free piperazine into an organic solvent. 2. Optimize Chromatographic Method: Develop a robust HPLC or column chromatography method. Experiment with different mobile phase compositions, stationary phases, and pH to achieve optimal separation. Derivatization of piperazine can also be considered to alter its chromatographic behavior.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 1-(2-Bromobenzoyl)piperazine under Basic Conditions
This protocol outlines a typical forced degradation study to assess the stability of 1-(2-Bromobenzoyl)piperazine and to identify its degradation products.[1][13][14]
Materials:
-
1-(2-Bromobenzoyl)piperazine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-(2-Bromobenzoyl)piperazine in methanol at a concentration of 1 mg/mL.
-
Basic Stress Condition:
-
In a volumetric flask, mix a known volume of the stock solution with 1M NaOH to achieve a final concentration of 0.1 mg/mL of the drug.
-
Heat the solution at 60 °C for a specified time (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with 1M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples, without subjecting it to heat or base.
-
HPLC Analysis:
-
Analyze the control and stressed samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent drug and the formation of any degradation products.
-
Protocol 2: General Procedure for Basic Hydrolysis and Product Isolation
Materials:
-
1-(2-Bromobenzoyl)piperazine
-
5M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-Bromobenzoyl)piperazine in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or THF to aid solubility).
-
Hydrolysis: Add an excess (e.g., 5-10 equivalents) of 5M NaOH solution to the flask. Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup and Isolation of 2-Bromobenzoic Acid:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (DCM) to remove any unreacted starting material and the piperazine product.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. The 2-bromobenzoic acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Workup and Isolation of Piperazine:
-
Combine the organic extracts from the previous step.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain piperazine. Further purification may be required.
-
Visualizations
Caption: Mechanism of base-promoted hydrolysis of 1-(2-Bromobenzoyl)piperazine.
Caption: Workflow for a forced degradation study.
References
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(6).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- Duran-Merida, M., et al. (2019). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents. BenchChem.
- Fersht, A. R. (1971). Acyl-group transfer. The hydrolysis of amides. Journal of the American Chemical Society, 93(14), 3504–3515.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Silberberg, M. S. (2009).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(19), 4443–4448.
- Wawer, I., & Pisklak, D. M. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 223-233.
- Wawer, I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2487.
- WHO. (2018). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- United Nations Office on Drugs and Crime. (2013).
- Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods, 12(1), 58-66.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
- Sherekar, D. P., & Shinde, D. B. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 9(4), 234-241.
- Quora. (2017). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?.
- Archer, S., et al. (2010). Analytical Methods for the Simultaneous Detection of Piperazines and Congeners in Street Samples of Amphetamine Type Stimulants. Analytical Methods, 2(6), 635-642.
- Sherekar, D. P., & Shinde, D. B. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- DeTar, D. F., & Tenpas, C. J. (1976). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Journal of the American Chemical Society, 98(15), 4567-4571.
- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(10), 785-792.
- Narang, V. S., et al. (2018). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- Tsuchiya, K., et al. (2020). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 16, 1948–1955.
- Wawer, I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2487.
- Smith, M. B. (2018). Reactions at the benzylic position. Master Organic Chemistry.
- Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods, 12(1), 58-66.
- Kumar, V., et al. (2016). Method Validation for Stability Indicating Method of Related Substances of Dabigatran Etexilate Mesylate by HPLC.
- Khan Academy. (2013).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. longdom.org [longdom.org]
- 9. asianpubs.org [asianpubs.org]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine Amide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with piperazine amide coupling reactions. As a symmetrical diamine, piperazine presents unique challenges, most notably the potential for di-acylation and issues arising from its nucleophilicity and steric profile. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, thereby improving your reaction yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the amide coupling of piperazines with carboxylic acids. Each issue is broken down by its potential causes, followed by specific, actionable solutions.
Question 1: Why is my amide coupling reaction showing low to no conversion of the starting materials?
Low or stalled conversion is one ofthe most common hurdles. The root cause often lies in suboptimal activation of the carboxylic acid or insufficient reactivity of the nucleophile (piperazine). Let's diagnose the potential culprits.
Potential Causes & Suggested Solutions
-
Ineffective Coupling Reagent: The choice of coupling reagent is critical and substrate-dependent.[1][2] A reagent that works well for a simple primary amine may fail with a more sterically hindered or electronically demanding piperazine substrate.
-
Solution: If using a carbodiimide like EDC or DCC, which can be sluggish, switch to a more potent aminium/uronium salt like HATU, HBTU, or COMU.[1][3][4] These reagents react faster and are often more effective for challenging couplings.[2][4] HATU, in particular, is known for its high efficiency and lower rates of epimerization.[4]
-
-
Inappropriate Base: The base is not just a proton scavenger; it plays a crucial role in the reaction kinetics and can be a source of side reactions.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][3] DIPEA is often preferred as it is less likely to cause racemization or other side reactions.[3] Ensure you are using the correct stoichiometry, typically 2.0-3.0 equivalents.[1]
-
-
Poor Solubility of Reactants: If your carboxylic acid, piperazine derivative, or base is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Screen different anhydrous solvents. While DMF and DCM are common, other solvents like acetonitrile (ACN) or THF might be better for your specific substrates.[1][5][6] For particularly stubborn solubility issues, a co-solvent system or gentle heating may be necessary, but monitor for potential side reactions or degradation.[6][7]
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the piperazine can physically block the reactive centers from approaching each other.[8][9] This is a frequent issue with α,α-disubstituted acids or highly decorated piperazine scaffolds.[8]
-
Solution: For sterically demanding substrates, increase the reaction temperature and extend the reaction time.[3][8] Switching to a more powerful coupling reagent like HATU is also highly recommended.[3] In extreme cases, you may need to redesign the synthesis to couple less hindered fragments first.
-
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent, leading to failed reactions.
-
Solution: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure your starting materials are free of moisture. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Question 2: My main problem is the formation of a significant di-acylated byproduct. How can I improve mono-acylation selectivity?
This is the classic piperazine problem. Because both nitrogen atoms are nucleophilic, the initially formed mono-acylated product can react again with another activated carboxylic acid, leading to a mixture that is often difficult to separate and lowers the yield of the desired product.[10]
Potential Causes & Suggested Solutions
-
Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the carboxylic acid almost guarantees the formation of the di-acylated product.
-
Solution 1 (Excess Piperazine): Use a large excess of piperazine (3-5 equivalents or more).[10] This statistically favors the reaction of the activated acid with an unreacted piperazine molecule over the mono-acylated product.[10] In some cases, piperazine itself can be used as the solvent.[5][11]
-
Solution 2 (Slow Addition): Add the activating agent or the activated carboxylic acid solution dropwise to the excess piperazine solution.[10] This maintains a low concentration of the electrophile, minimizing the chance of a second acylation event.[10]
-
-
High Reactivity of Unprotected Piperazine: The most robust method to guarantee mono-acylation is to temporarily differentiate the two nitrogen atoms.
-
Solution 3 (Protecting Group Strategy): This is the most reliable approach. Protect one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group.[10][12] N-Boc-piperazine is commercially available and allows for clean acylation of the free secondary amine. The Boc group can then be easily removed under acidic conditions (e.g., TFA in DCM) to yield the final mono-acylated product.[7][10] This multi-step process often saves time and material in the long run by avoiding difficult purifications.
-
Question 3: I'm working with a chiral carboxylic acid and I'm observing significant racemization or epimerization. What is causing this and how can I prevent it?
Maintaining stereochemical integrity is paramount in pharmaceutical chemistry. Racemization often occurs at the α-carbon of the carboxylic acid during the activation step, especially under harsh conditions.[13]
Potential Causes & Suggested Solutions
-
Harsh Basic Conditions: Strong bases or nucleophilic bases can promote the formation of an enolate or ketene intermediate, leading to loss of stereochemistry.[3][13]
-
Over-activation of the Carboxylic Acid: Some highly reactive coupling reagents or prolonged activation times can lead to the formation of symmetric anhydrides or other intermediates prone to racemization.
-
Solution: Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or its safer, more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt).[1][4][6] These additives trap the activated acid as a less reactive ester, which then cleanly reacts with the amine, minimizing the window for epimerization.[2] Modern uronium reagents like HATU already incorporate a HOAt moiety in their structure.[4]
-
Visual Troubleshooting & Workflow
To streamline your experimental approach, use the following decision tree to diagnose and solve low conversion issues.
Caption: A decision tree for troubleshooting low yield in piperazine amide coupling.
Data Summary & Reagent Comparison
Choosing the right coupling reagent is often the most critical decision. The table below summarizes the properties of common reagents used for piperazine couplings.
| Coupling Reagent | Class | Additive Often Used | Base | Byproduct | Key Advantages & Disadvantages |
| EDC (or EDAC) | Carbodiimide | HOBt or HOAt | DIPEA, TEA | Water-soluble urea | Pro: Cost-effective, easy workup.[1] Con: Can be slow, risk of racemization without additive.[14] |
| DCC | Carbodiimide | DMAP, HOBt | DIPEA, TEA | Insoluble DCU | Pro: Classic, effective. Con: DCU byproduct must be filtered, not ideal for solid-phase.[1][4] |
| HATU | Aminium/Uronium | None needed | DIPEA | Water-soluble | Pro: Very fast, high yielding, low racemization.[1][3][4] Con: More expensive, can cause guanidinylation side reaction if used incorrectly.[14] |
| T3P® | Phosphonic Anhydride | None needed | Pyridine, DIPEA | Water-soluble phosphates | Pro: Effective, clean reaction profile.[3] Con: Can be viscous and more difficult to handle. |
| COMU | Aminium/Uronium | None needed | DIPEA | Water-soluble | Pro: Safer alternative to benzotriazole-based reagents, very reactive.[4] Con: Higher cost. |
Key Experimental Protocols
Here are two validated protocols for common piperazine coupling scenarios.
Protocol 1: General Purpose Coupling using HATU
This protocol is a robust starting point for coupling a generic carboxylic acid to a piperazine derivative.
Materials:
-
Carboxylic Acid (1.0 eq)
-
N-Substituted Piperazine (1.1 eq)
-
HATU (1.1 eq)[1]
-
DIPEA (2.5 eq)[1]
-
Anhydrous DMF
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add the N-substituted piperazine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-acylation using N-Boc-Piperazine
This three-step protocol is the most reliable method for synthesizing a mono-acylated piperazine.[10]
Step A: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base like triethylamine (1.1 eq) in anhydrous DCM.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of your acylating agent (e.g., acyl chloride, 1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled 1-Boc-piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC/LC-MS.
-
Perform an aqueous workup, and purify the resulting N-acyl-N'-Boc-piperazine by column chromatography.
Caption: Workflow for selective mono-acylation using a Boc-protecting group strategy.
Step B: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) at 0 °C.[10]
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of in piperazine amide coupling? Besides di-acylation and racemization, be aware of guanidinylation of the piperazine nitrogen if using excess aminium/uronium reagents like HATU relative to the carboxylic acid.[14] Additionally, if your piperazine has other functional groups (e.g., a hydroxyl group), O-acylation can compete with the desired N-acylation.[3] In such cases, protection of the competing functional group is advised.[3]
Q2: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most essential tools. LC-MS is particularly powerful as it allows you to track the consumption of your starting materials and the formation of your desired product (by mass) and any byproducts simultaneously.[3][10] This provides a clear picture of the reaction's progress and helps in identifying issues early on.
Q3: Is it possible to perform this coupling in "green" solvents? Yes, there is growing research into performing amide couplings in more environmentally benign solvents.[15] While traditional aprotic polar solvents like DMF and DCM are highly effective, some protocols have been developed in greener solvents like 2-MeTHF or even in water using surfactants.[5][15] However, reaction conditions often need to be re-optimized for these solvent systems.
Q4: My product is very polar and difficult to extract from the aqueous phase after workup. What should I do? If your product is highly polar, standard extraction with solvents like ethyl acetate or DCM may be inefficient. Try using a more polar organic solvent like dichloromethane for extraction.[3] Alternatively, if the product is basic, you can acidify the aqueous layer to protonate it, wash with a less polar organic solvent to remove non-polar impurities, and then re-basify the aqueous layer to extract your neutral product. Salt precipitation is another technique to consider.[3]
References
- Optimization of reaction conditions for coupling with 1-(Piperazin-2-yl)ethanol. (2025). Benchchem.
- Optimizing reaction conditions for N-aryl
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journals.
- Technical Support Center: Selective Mono-acyl
- Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. (2025). Benchchem.
- Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.). PMC.
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). PMC - NIH.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Unknown Source.
- Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (2025). Benchchem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.). Unknown Source.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid [beilstein-journals.org]
- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. par.nsf.gov [par.nsf.gov]
Removing unreacted piperazine from 1-(2-Bromobenzoyl)piperazine crude product
Topic: Removal of unreacted piperazine from crude 1-(2-Bromobenzoyl)piperazine reaction mixtures. Case ID: PUR-AMIDE-001 Status: Active Guide Audience: Synthetic Chemists, Process Development Scientists.
Executive Summary
The synthesis of 1-(2-Bromobenzoyl)piperazine typically involves reacting 2-bromobenzoyl chloride with a stoichiometric excess (3–5 equivalents) of piperazine. This excess is critical to suppress the formation of the symmetric impurity, 1,4-bis(2-bromobenzoyl)piperazine .
However, this strategy leaves a significant amount of unreacted piperazine in the crude mixture. Because both the product and the impurity are amines, traditional acid/base extractions can be tricky if not tuned correctly. This guide details the phase-separation logic and specific protocols to isolate the mono-amide product in high purity.
Module 1: The Solubility Mismatch (Primary Protocol)
The most efficient method to separate piperazine from the mono-benzoylated product exploits their drastic difference in lipophilicity (LogP).
The Physicochemical Basis[1][2]
-
Piperazine: A small, highly polar diamine. It is extremely hygroscopic and miscible with water (LogP
-1.50). -
1-(2-Bromobenzoyl)piperazine: A lipophilic mono-amide with a phenyl ring and a bromine atom. It prefers organic solvents (LogP
1.5–2.0).
Protocol A: The "Exhaustive Aqueous Wash"
Recommended for: Reactions run in Dichloromethane (DCM) or Ethyl Acetate.
-
Filtration (Critical Pre-step):
-
If the reaction was performed in a non-polar solvent (e.g., DCM, Toluene), a white precipitate is likely present. This is Piperazine Hydrochloride (formed as the scavenger of the HCl byproduct).
-
Action: Filter the reaction mixture through a sintered glass funnel. Wash the cake with cold DCM. Discard the solid.
-
Why: Removing the bulk salt mechanically reduces the burden on the extraction step.
-
-
Phase Partitioning:
-
Transfer the filtrate (organic layer) to a separatory funnel.
-
Step 2a: Wash with Water (not brine) (
Vol equivalent). -
Technical Note: Do not use brine (saturated NaCl) for the first 3 washes. Brine increases the ionic strength of the aqueous phase, which can "salt out" the piperazine, forcing it back into the organic layer. Use pure water to maximize piperazine's partitioning into the aqueous phase.
-
-
The "Polishing" Wash:
-
Perform a final wash with Saturated Brine to remove residual water from the organic layer.
-
-
Drying & Concentration:
Data: Solubility Profile
| Solvent | Piperazine (Impurity) | 1-(2-Bromobenzoyl)piperazine (Product) | Result |
| Water | Highly Soluble | Low Solubility | Separation Medium |
| Dichloromethane | Soluble | Highly Soluble | Product Carrier |
| Diethyl Ether | Insoluble | Soluble | Precipitation Medium |
| Ethanol | Soluble | Soluble | Avoid for Workup |
Module 2: Selective Salt Formation (High Purity)
If Protocol A fails (e.g., if the product is an oil that traps piperazine), use the Selective Hydrohalide Precipitation method. This exploits the fact that piperazine is a diamine (forming a dihydrochloride) while the product is a monoamine (forming a monohydrochloride).
Protocol B: The "Ethanolic HCl" Method
-
Dissolution: Dissolve the crude oil in a minimal amount of Absolute Ethanol .
-
Acidification: Dropwise, add 1.25 M HCl in Ethanol (or generate in situ with Acetyl Chloride/EtOH).
-
Target: Add enough acid to protonate the most basic sites.
-
-
Precipitation Logic:
-
Piperazine Dihydrochloride: Highly insoluble in ethanol. It will precipitate almost immediately as a white solid.[1]
-
Product Hydrochloride: Soluble (or significantly more soluble) in ethanol.
-
-
Filtration: Filter off the precipitate (the impurity).
-
Recovery:
-
Evaporate the filtrate to dryness.[1]
-
Partition the residue between DCM and Saturated
. -
The product (free base) will migrate to the DCM layer; any remaining piperazine salts stay in the aqueous layer.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Decision tree for the purification of 1-(2-Bromobenzoyl)piperazine, prioritizing aqueous partitioning.
Troubleshooting & FAQs
Q1: I washed with water 5 times, but I still see a spot at the baseline on my TLC. What is it?
-
Diagnosis: Piperazine stains heavily with Ninhydrin (dark blue/purple) and stays at the baseline in non-polar eluents (e.g., Hexane/EtOAc).
-
Solution: Ensure your "Water" was not "Brine". If the issue persists, your organic solvent might be too polar (e.g., if you used THF or EtOAc). Switch to DCM or Chloroform for the extraction; these hold the product well but reject piperazine efficiently.
Q2: Can I use chromatography (Silica Gel) to purify this?
-
Answer: Yes, but it is often unnecessary and difficult.
-
Why: Both the product and piperazine are amines and will streak on silica.
-
Fix: If you must column it, use DCM:MeOH:Ammonium Hydroxide (90:10:1) . The ammonia competes with the amines for the acidic silica sites, reducing streaking. Piperazine will elute very slowly (very polar), while the mono-benzoylated product will elute earlier.
Q3: How do I confirm the impurity is gone without TLC?
-
Method: 1H NMR .
-
Marker: Look for the piperazine singlet at
2.80–2.90 ppm . -
Product Signals: The piperazine ring protons in the product will appear as two distinct multiplets (due to the amide bond restricted rotation) usually around
3.3–3.8 ppm and 2.8–3.0 ppm . If you see a sharp singlet superimposed on these, you have free piperazine.
Q4: Why did my yield drop after the acid wash?
-
Cause: The product is a secondary amine. If you washed the organic layer with strong acid (e.g., 1M HCl), you protonated the product and extracted it into the water layer along with the piperazine.
-
Recovery: Basify your aqueous waste stream to pH 12 and re-extract with DCM.
References
-
Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 36, p.14 (1956). 1-Benzylpiperazine. (Describes the synthesis and purification of mono-substituted piperazines via hydrochloride salt precipitation). [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. (Provides physical property data including LogP and solubility profiles). [Link]
-
Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021, part x, 106-111.[3] (Details the extraction protocols for piperazine mono-amides using DCM and saturated ammonium chloride). [Link]
Sources
Technical Support Center: Solvent Systems for 1-(2-Bromobenzoyl)piperazine Derivatives
Current Status: ✅ Operational Topic: Optimization of Solvent Systems for Nucleophilic Substitution Ticket ID: CHEM-OPT-2BP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Scope
User Query: "How do I optimize the solvent choice for nucleophilic substitution involving 1-(2-bromobenzoyl)piperazine?"
Technical Context: 1-(2-bromobenzoyl)piperazine contains two distinct reactive sites that dictate solvent strategy:
-
The Secondary Amine (
): A moderate nucleophile seeking electrophiles ( alkylation or on activated heterocycles). -
The Aryl Bromide: An electrophile, typically inert to mild substitution but susceptible to metal-catalyzed cross-coupling or high-energy
if activated.
This guide primarily addresses Scenario A: The Piperazine as Nucleophile (N-Alkylation) , as this is the standard synthetic utility. We also address chemoselectivity to prevent unwanted side reactions at the bromine site.
Knowledge Base Articles
Article KB-101: The Solubility-Reactivity Matrix
Use this guide to balance solubility against reaction rate.
The choice of solvent dictates the energy landscape of the transition state. For the secondary amine of the piperazine ring to react, it must be "desolvated" enough to attack, but the starting material must remain in solution.
| Solvent Class | Examples | Suitability | Mechanistic Insight |
| Dipolar Aprotic | DMF, DMSO, NMP, DMAc | High | Kinetic Gold Standard. These solvents solvate cations (e.g., |
| Polar Protic | Methanol, Ethanol, Isopropanol | Medium | Hydrogen Bonding Penalty. Protic solvents form H-bonds with the piperazine nitrogen, creating a "cage" that must be broken before reaction. This lowers the reaction rate ( |
| Green Alternatives | 2-MeTHF, CPME, Ethyl Acetate | Variable | Phase Transfer Required. Often requires a Phase Transfer Catalyst (PTC) like TBAB if inorganic bases ( |
| Chlorinated | DCM, Chloroform | Low | Avoid. Poor solubility for inorganic bases. Often requires organic bases (TEA, DIPEA), which can complicate purification. |
Article KB-102: Green Solvent Replacement (Compliance)
Replacing DMF/NMP due to REACH/EPA restrictions.
Modern drug development requires phasing out CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents.
Recommended Swap Protocol:
-
Replace DMF with NBP (N-Butylpyrrolidinone): NBP offers similar dipolarity and dielectric constant to NMP but with a safer tox profile.
-
Replace DMSO with DMSO/EtOAc (Binary Mixtures): Pure DMSO is hard to remove (high BP). A 1:1 mixture maintains high dielectric constant (
) while allowing easier aqueous workup. -
Replace DCM with 2-MeTHF: If using organic bases, 2-MeTHF provides better separation from water during workup and is derived from renewable sources.
Visualizing the Decision Process
Workflow Diagram: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent based on electrophile reactivity and green chemistry constraints.
Troubleshooting Guide (FAQs)
Issue: "My reaction is a slurry and conversion is stalled."
Diagnosis: This is a "Heterogeneity Issue." You are likely using an inorganic base (
-
Switch to Homogeneous Base: Use DIPEA (Hünig's base) or TEA if the solvent is organic (DCM/THF).
-
Add Water (Biphasic): Use a Toluene/Water mix with a Phase Transfer Catalyst (TBAB 5 mol%).
-
High Polarity: Switch to DMF or DMSO to solubilize the carbonate surface.
Issue: "I am seeing side products involving the bromine."
Diagnosis: "Chemoselectivity Failure." If you use high temperatures (>100°C) in strong polar aprotic solvents (DMSO) with strong bases, you risk displacing the ortho-bromine (intramolecular cyclization or hydrolysis). Corrective Action:
-
Lower Temperature: Keep reaction
. -
Change Solvent: Switch to Acetonitrile (MeCN) . It supports
at the nitrogen but is rarely hot enough to activate the aryl bromide for without a catalyst.
Issue: "I cannot remove the solvent during workup."
Diagnosis: You are using high-boiling solvents (DMF, DMSO, NMP). Corrective Action:
-
The Aqueous Wash: Dilute the reaction mixture with 10x volume of water, then extract product into EtOAc. DMF/DMSO will stay in the water layer.
-
The LiCl Trick: If extracting from DMF, wash the organic layer with 5% LiCl solution. This pulls DMF out of the organic layer more effectively than water alone.
Standard Operating Procedure (SOP)
Protocol: N-Alkylation of 1-(2-bromobenzoyl)piperazine
-
Dissolution: Dissolve 1-(2-bromobenzoyl)piperazine (1.0 equiv) in Acetonitrile (0.1 M concentration).
-
Why MeCN? It balances rate (
favorable) with ease of removal (BP 82°C).
-
-
Base Addition: Add
(2.0 equiv).-
Note: If the electrophile is an acid chloride, use TEA (2.5 equiv) in DCM instead.
-
-
Electrophile Addition: Add Alkyl Halide (1.1 equiv) dropwise at RT.
-
Thermal Activation: Heat to 60°C. Monitor by TLC/LCMS.
-
Checkpoint: If <50% conversion after 4h, add KI (10 mol%) as a Finkelstein catalyst.
-
-
Workup: Evaporate MeCN. Redissolve residue in EtOAc/Water. Wash organic layer with Brine. Dry over
.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
reaction rates). -
Pfizer Inc. (2016). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (Industry standard for replacing DMF/DCM).
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. (Data on NBP and Cyrene as DMF replacements).
-
Chao, J., et al. (2021). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." Journal of Medicinal Chemistry. (Specific reactivity profiles of benzoyl piperazines).
Validation & Comparative
1H NMR Characterization of 1-(2-Bromobenzoyl)piperazine: A Comparative Analysis of Solvent & Temperature Effects
Executive Summary
1-(2-Bromobenzoyl)piperazine presents a classic yet frequently misinterpreted NMR profile. Unlike its para-substituted analogs, the ortho-bromo substituent introduces significant steric bulk that locks the amide bond into distinct rotameric conformations at room temperature.
This guide compares the two primary characterization approaches: Ambient Temperature CDCl₃ (the standard) versus High-Temperature DMSO-d₆ (the analytical problem-solver). We demonstrate that while CDCl₃ provides structural resolution for the rigid conformers, High-Temp DMSO is required to achieve magnetic equivalence and simplify integration for quantitative purity assessments.
Part 1: Theoretical Framework & The "Ortho-Effect"
To interpret the spectrum of 1-(2-Bromobenzoyl)piperazine, one must understand the dynamic equilibrium governing the piperazine ring.
Amide Resonance & Restricted Rotation
The C-N bond connecting the carbonyl to the piperazine nitrogen possesses partial double-bond character (approx. 40% double bond character). This creates a rotational energy barrier (
The Ortho-Effect
In para-bromobenzoylpiperazine, the phenyl ring can rotate relatively freely. However, in the 2-bromo (ortho) derivative, the bulky bromine atom sterically clashes with the piperazine ring and the carbonyl oxygen. This raises the rotational barrier significantly compared to the para analog, often leading to decoalescence (distinct signals for rotamers) at room temperature.
Chemical Shift Logic
- -Amide Protons (Pos 2,6): Deshielded (~3.3–3.8 ppm). These often appear as two distinct multiplets due to restricted rotation (cis/trans to Oxygen).
- -Amine Protons (Pos 3,5): Shielded (~2.7–3.0 ppm). Less affected by the amide anisotropy but may still show broadening.
-
Aromatic Protons: The H-3 proton (adjacent to Br) and H-6 proton (adjacent to Carbonyl) will be the most distinct.
Part 2: Comparative Analysis of Characterization Methods
Method A: Ambient CDCl₃ (25°C)
-
Status: Standard Screening Solvent.
-
Performance: High Resolution, Low Dynamic Averaging.
-
Observation: The spectrum often appears "messy." The piperazine methylene protons may split into four distinct broad humps or complex multiplets rather than two clean triplets.
-
Risk: Inexperienced chemists may misinterpret the split peaks as impurities.
Method B: High-Temperature DMSO-d₆ (80°C)
-
Status: Analytical Gold Standard.
-
Performance: High Dynamic Averaging.
-
Observation: Thermal energy overcomes the rotational barrier (
). The distinct rotamer signals coalesce into sharp, time-averaged signals. -
Benefit: Accurate integration is possible. The exchangeable NH proton (secondary amine) becomes visible or exchanges out depending on water content.
Comparative Data Table: Solvent Effects
| Feature | Method A: CDCl₃ (25°C) | Method B: DMSO-d₆ (80°C) |
| Piperazine ( | Two broad multiplets (rotamers separated) | One sharp triplet (coalesced) |
| Piperazine ( | Broad triplet or multiplet | Sharp triplet |
| Amine NH | Broad singlet (~1.8 - 2.0 ppm) | Broad/Exchangeable (~2.5 - 3.0 ppm) |
| Aromatic Region | Well-resolved, distinct coupling | Slight shifts, potential overlap |
| Rotational State | Slow Exchange (distinct isomers) | Fast Exchange (averaged) |
| Primary Use Case | Structural confirmation of isomers | Purity assay & Integration |
Part 3: Detailed Spectral Assignment
Visualization of Assignment Logic
Figure 1: Decision tree for assigning signals in sterically hindered benzamides.
Expected Chemical Shifts (DMSO-d₆, Ambient)
Note: Values are approximate and dependent on concentration.
| Position | Shift ( | Multiplicity | Integration | Assignment Note |
| Ar-H (3) | 7.62 - 7.68 | Doublet ( | 1H | Deshielded by Br (Ortho) |
| Ar-H (4,5) | 7.35 - 7.50 | Multiplet | 2H | Meta/Para protons |
| Ar-H (6) | 7.28 - 7.35 | Doublet/Multiplet | 1H | Adjacent to Carbonyl |
| Pip-CH₂ (a) | 3.55 - 3.75 | Broad/Split | 2H | |
| Pip-CH₂ (b) | 3.10 - 3.25 | Broad/Split | 2H | |
| Pip-CH₂ (c) | 2.65 - 2.85 | Triplet/Multiplet | 4H | |
| NH | 2.0 - 3.0 | Broad Singlet | 1H | Variable (Concentration dependent) |
Part 4: Experimental Protocols
Synthesis (Schotten-Baumann Conditions)
To ensure the spectrum analyzed is of the target compound, follow this robust generation protocol.
-
Reagents: Dissolve Piperazine (3.0 eq, excess is critical to prevent bis-acylation) in DCM.
-
Addition: Add 2-Bromobenzoyl chloride (1.0 eq) dropwise at 0°C.
-
Workup: Wash with water (removes piperazine HCl salt). Extract organic layer.
-
Purification: Acid/Base extraction.
-
Extract product into 1M HCl (protonates the free amine).
-
Wash aqueous acidic layer with DCM (removes non-basic impurities like bis-amide).
-
Basify aqueous layer with NaOH to pH 10.
-
Extract back into DCM.
-
Result: High purity mono-amide for NMR.
-
NMR Sample Preparation Workflow
Figure 2: Sample preparation workflow prioritizing solvent selection based on analytical goals.
Critical Processing Parameters
-
Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz . This helps smooth the broad rotameric signals in the aliphatic region.
-
Phasing: Manual phasing is required. Automatic phasing often fails on the broad piperazine resonances.
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
- Significance: Establishes the rotational barriers and coalescence temperatures for ortho-substituted benzoylpiperazines.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 764713, 1-(2-Bromobenzyl)piperazine. [Link][1]
- Significance: Provides general physical property data and structural identifiers (Note: Link is for the benzyl analog, often used as a comparative baseline for methylene vs carbonyl shifts).
-
Abraham, R. J., et al. (2014). 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]
- Significance: Validates the solvent shift effects observed when moving
Sources
Comparative Guide: FTIR Spectral Analysis of Amide Bonds in Benzoyl Piperazines
Executive Summary
Benzoyl piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in antihistamines (e.g., Cyclizine), antipsychotics, and designer therapeutics. The structural integrity of these molecules hinges on the tertiary amide bond connecting the benzoyl group to the piperazine ring.
While NMR is the gold standard for solution-state structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for solid-state characterization, polymorph screening, and rapid quality control. This guide provides a rigorous technical comparison of FTIR against alternative methods, focusing specifically on the vibrational physics of the tertiary amide bond.
Part 1: The Target – Tertiary Amide Physics
To analyze benzoyl piperazines effectively, one must understand that they contain a tertiary amide . Unlike the secondary amides found in proteins (peptide bonds), the nitrogen in benzoyl piperazine is fully substituted (bonded to the carbonyl carbon and two carbons of the piperazine ring).
The Spectroscopic Consequence[1][2]
-
Resonance Effect: The lone pair on the nitrogen delocalizes into the carbonyl oxygen, lowering the C=O bond order. This shifts the stretching frequency to lower wavenumbers compared to ketones.[1]
-
The "Missing" Band: Because there is no N-H bond, tertiary amides do not exhibit the Amide II band (N-H in-plane bending) typically seen at 1550 cm⁻¹. This absence is the primary diagnostic marker for distinguishing benzoyl piperazines from secondary amide impurities.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
Decision Matrix: When to Use What
The following table compares FTIR against its primary alternatives: Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy.
| Feature | FTIR (ATR) | High-Field NMR ( | Raman Spectroscopy |
| Primary Detection | Dipole moment changes (Polar bonds: C=O, C-N) | Nuclear spin environment (H, C connectivity) | Polarizability changes (Non-polar bonds: C=C, C-C) |
| Amide I Sensitivity | High (Strong absorption ~1640 cm⁻¹) | N/A (Inferred from Carbonyl Shift) | Low/Medium (Often weak) |
| Sample State | Solid (Powder/Crystal) or Liquid | Solution (Solvent required) | Solid or Liquid |
| Polymorph ID | Excellent (Sensitive to lattice packing) | Poor (Lattice destroyed in solution) | Excellent |
| Water Interference | High (H₂O absorbs strongly) | Low (with D₂O) | Negligible |
| Cost/Speed | Low / <2 mins | High / 15-60 mins | Medium / <2 mins |
Analytical Logic Flow
The following diagram illustrates the decision pathway for selecting the correct modality for benzoyl piperazine analysis.
Figure 1: Decision tree for selecting spectroscopic techniques based on analytical requirements.
Part 3: Experimental Protocol (ATR-FTIR)
This protocol utilizes Attenuated Total Reflectance (ATR) , which eliminates the need for KBr pellets, reducing moisture interference and sample preparation time.
Materials & Equipment[4]
-
Instrument: FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) equipped with a Diamond or ZnSe ATR crystal.
-
Sample: Benzoyl piperazine derivative (dry powder).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology
-
Crystal Cleaning:
-
Clean the ATR crystal with isopropanol and a lint-free tissue.
-
Validation: Run a "Preview" scan. The baseline should be flat with no peaks.
-
-
Background Collection:
-
Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).
-
Why: To subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.
-
-
Sample Loading:
-
Place approximately 5–10 mg of the benzoyl piperazine powder onto the center of the crystal.
-
Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview."
-
Target: Ensure the strongest peak (usually Amide I) has an absorbance between 0.5 and 1.0 A.U. If >1.5, the detector may saturate; if <0.1, signal-to-noise is poor.
-
-
Data Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Accumulations: 32 scans.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library is needed).
-
Apply Baseline Correction (rubberband method) if scattering causes a tilted baseline.
-
Part 4: Data Interpretation & Spectral Fingerprint
The identification of benzoyl piperazine relies on a specific pattern of bands.
The Amide I Band (C=O Stretch)
-
Position: 1620 – 1650 cm⁻¹ (Typically centered at 1635 ± 5 cm⁻¹ ).
-
Characteristics: Very strong, broad intensity.
-
Physics: The conjugation between the phenyl ring and the carbonyl group, combined with the amide resonance, lowers the frequency compared to non-conjugated amides (usually >1650 cm⁻¹).[2]
The "Silent" Region (Absence of Amide II)
-
Observation: Lack of a strong band in the 1500–1570 cm⁻¹ region.
-
Significance: Secondary amides show a strong N-H bending mode here.[1][2] Its absence confirms the tertiary nature of the piperazine amide.
Piperazine Ring Modes
-
C-H Stretching: 2800–3000 cm⁻¹. Look for the symmetric and asymmetric stretches of the methylene (-CH₂-) groups in the piperazine ring.
-
C-N Stretching (Amide III region): 1200–1280 cm⁻¹. This is a mixed mode involving C-N stretching and ring vibrations.
Aromatic Features[6][7]
-
C=C Ring Stretch: ~1600 cm⁻¹ (often appears as a shoulder on the Amide I band).
-
Out-of-Plane (OOP) Bending: 700–750 cm⁻¹ (indicative of the mono-substituted benzoyl ring).
Visualization of Spectral Logic
The following diagram details the vibrational modes responsible for the spectral fingerprint.
Figure 2: Correlation between molecular substructures and observed FTIR bands.
Part 5: Case Study – Polymorph Screening
One of the distinct advantages of FTIR over NMR is the ability to detect polymorphs (different crystal packings of the same molecule).
-
Scenario: A benzoyl piperazine drug candidate exists in Form A and Form B.
-
Mechanism: In the solid state, intermolecular forces (Van der Waals, weak H-bonding) differ between crystal lattices. This constrains the C=O bond differently.[1]
-
Result:
-
Form A: Amide I peak at 1632 cm⁻¹.
-
Form B: Amide I peak at 1638 cm⁻¹.
-
References
-
Smith, B. C. (2023).[2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link
-
Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link
-
National Institute of Standards and Technology (NIST). Benzoylpiperazine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Link
-
Abdel-Hay, K. M., et al. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Theses. Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Piperazine Amides
Executive Summary & Scientific Context
Brominated piperazine amides represent a critical structural class in both medicinal chemistry (as oncology and pain management intermediates) and forensic toxicology (as designer drugs/NPS). The structural coupling of a piperazine ring with a brominated acyl moiety creates a unique mass spectral signature that allows for high-confidence identification.
This guide provides an in-depth analysis of the fragmentation dynamics of these compounds. Unlike chlorinated or fluorinated analogs, the bromine substituent acts as an "isotopic anchor," providing a 1:1 doublet signal that persists through specific fragmentation channels. We compare the efficacy of High-Resolution Electrospray Ionization (HR-ESI-MS/MS) against traditional Electron Impact (EI-GC/MS) , demonstrating why ESI-MS/MS is the superior modality for structural elucidation of this polar class.
Comparative Analysis: ESI-MS/MS vs. EI-GC/MS[1]
For researchers characterizing brominated piperazine amides, the choice of ionization method dictates the quality of structural data. While EI is the gold standard for library matching, it often fails to preserve the molecular ion of labile amides.
Table 1: Performance Comparison Matrix
| Feature | HR-ESI-MS/MS (Q-TOF/Orbitrap) | EI-GC/MS (Single Quad) |
| Ionization Energy | Soft (~1–5 eV internal) | Hard (70 eV) |
| Molecular Ion ( | Dominant | Weak or Absent ( |
| Isotopic Pattern | Preserved (Distinct 1:1 Doublet) | Preserved (but often buried in noise) |
| Fragmentation Control | Tunable (Collision Energy ramping) | Fixed (Source dependent) |
| Amide Bond Stability | Intact in MS1; Cleaves in MS2 | Frequently cleaves in Source |
| Suitability | Optimal for structural elucidation | Secondary for fingerprinting |
Structural Elucidation: The Bromine Isotopic Anchor
The defining feature of these compounds is the bromine isotopic pattern.[1][2] Unlike Chlorine (
The "Twin Peak" Rule
In any mass spectrum of a mono-brominated piperazine amide:
-
Precursor Scan: The molecular ion will appear as two peaks of equal intensity separated by 2.0 Da (e.g.,
269 and 271). -
Product Ion Scan:
-
Retained Doublet: Any fragment containing the bromine atom (e.g., the benzoyl moiety) must retain the 1:1 doublet.
-
Lost Doublet: Any fragment corresponding to the piperazine ring (lacking Br) will appear as a singlet.
-
Critical Insight: This "Isotopic Filtering" allows you to instantly map which side of the amide bond a fragment originated from, a capability lost with non-halogenated analogs.
Fragmentation Mechanisms[1][5][6][7][8][9][10][11]
The fragmentation of brominated piperazine amides under CID (Collision Induced Dissociation) conditions follows two distinct pathways driven by proton mobility.
Pathway A: Amide Bond Cleavage (The "Zipper" Effect)
Protonation typically occurs on the amide oxygen or the piperazine nitrogen. The most energetically favorable pathway is the inductive cleavage of the amide bond (
-
Result: Formation of a resonance-stabilized Bromobenzoyl Cation (oxonium ion).
-
Signature: Strong doublet at low mass (e.g.,
183/185).
Pathway B: Piperazine Ring Opening
Secondary fragmentation involves the cleavage of the piperazine ring itself.
-
Mechanism: Retro-Diels-Alder (RDA) type collapse or internal alpha-cleavage.
-
Result: Loss of
neutrals (ethylene imine). -
Signature: Singlet ions at low mass (e.g.,
56, 70, 85).
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for identifying these compounds based on MS/MS data.
Caption: Figure 1. Dual fragmentation pathways for brominated piperazine amides. Note the divergence of isotopic patterns.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed for a Q-TOF or Triple Quadrupole system.[3] It ensures the preservation of the labile amide bond while generating sufficient fragmentation for identification.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[4]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
Step-by-Step Methodology
-
Source Optimization (ESI+):
-
Set Capillary Voltage to 3.5 kV .
-
Set Desolvation Temperature to 350°C (Ensure complete solvent evaporation for these semi-volatiles).
-
Rationale: Piperazine amides are moderately polar; excessive heat can degrade them before entering the vacuum.
-
-
MS1 Survey Scan (Q1):
-
Scan range:
100–600. -
Validation Step: Look for the "Twin Peaks." If you see a singlet at the expected mass, your compound is likely de-halogenated or incorrect.
-
-
MS2 Acquisition (CID):
-
Collision Energy (CE): Apply a ramp (e.g., 15–35 eV).
-
Why Ramp? Lower energy (15 eV) isolates the amide cleavage (Path A). Higher energy (35 eV) shatters the piperazine ring (Path B), providing a complete structural fingerprint.
-
-
Data Processing:
-
Extract Ion Chromatogram (EIC) for the
and peaks. They must co-elute perfectly.
-
Representative Data: 1-(4-Bromobenzoyl)piperazine
The following table summarizes the theoretical and observed ions for a model brominated piperazine amide (MW 269.14).
Table 2: Diagnostic Ion List
| Ion Identity | Formula | m/z ( | m/z ( | Pattern | Origin |
| Precursor | 269.02 | 271.02 | 1:1 Doublet | Intact Molecule | |
| Acylium | 182.94 | 184.94 | 1:1 Doublet | Amide Cleavage (Benzoyl side) | |
| Aryl | 154.95 | 156.95 | 1:1 Doublet | CO Loss from Acylium | |
| Immonium | 85.07 | 85.07 | Singlet | Piperazine Ring (Intact) | |
| Fragment | 56.05 | 56.05 | Singlet | Ring Cleavage (RDA) |
References
-
Zhu, N., et al. (2021).[4] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. 4
-
Chemistry Steps. (2025). "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." 1
-
BenchChem. (2025).[3] "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." 3
-
University of Calgary. "Mass Spectroscopy: Isotope patterns for -Cl and -Br."
-
Royal Society of Chemistry. (2018). "Fragmentation pattern of amides by EI and HRESI." RSC Advances. 5[6]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-(2-Bromobenzoyl)piperazine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely a target but a foundational pillar upon which drug safety and efficacy are built. This quality is directly inherited from its precursors, the chemical intermediates. 1-(2-Bromobenzoyl)piperazine is a key building block in the synthesis of numerous APIs, making the rigorous assessment of its purity a non-negotiable step in the quality control (QC) workflow.[1][2] The presence of impurities, even in trace amounts, can originate from starting materials, by-products, or degradation and can significantly impact the safety, stability, and therapeutic effect of the final drug product.[3]
This guide provides an in-depth, experience-driven analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(2-Bromobenzoyl)piperazine. It is designed for researchers, analytical scientists, and drug development professionals. We will dissect the scientific rationale behind the chosen methodology, present a validated protocol, and objectively compare it with alternative analytical techniques, empowering you to make informed decisions for your analytical strategy.
The Gold Standard: A Validated Reverse-Phase HPLC-UV Method
For routine quality control and purity assessment of 1-(2-Bromobenzoyl)piperazine, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection stands as the industry's gold standard.[4] Its widespread adoption is a testament to its reliability, precision, and cost-effectiveness.
Causality Behind the Method: Why These Choices Matter
-
The Stationary Phase: C18 (Octadecyl-silane): The choice of a non-polar C18 stationary phase is deliberate. 1-(2-Bromobenzoyl)piperazine is a moderately polar molecule, possessing both a hydrophilic piperazine ring and hydrophobic bromobenzoyl moiety. This dual nature allows for effective partitioning between the non-polar stationary phase and a polar mobile phase, which is the fundamental principle of reverse-phase chromatography.[1] This interaction ensures adequate retention on the column, enabling separation from more polar or less polar impurities.
-
The Mobile Phase: Acetonitrile and Buffered Water: A binary mobile phase, typically consisting of an organic solvent like acetonitrile (ACN) and a buffered aqueous solution, provides the necessary eluting strength and control.
-
Acetonitrile (ACN): Chosen for its low viscosity and UV transparency, ACN acts as the strong solvent. By adjusting its concentration (often in a gradient), we can precisely control the elution of the main compound and its potential impurities from the C18 column.
-
Buffered Aqueous Phase (e.g., Phosphate Buffer, pH 3.0): The piperazine moiety contains two basic nitrogen atoms. Controlling the pH of the mobile phase is critical to ensure these nitrogens are consistently protonated. A low pH (e.g., 3.0) protonates the piperazine ring, leading to sharp, symmetrical peak shapes and reproducible retention times. An unbuffered system would result in peak tailing and shifting retention, compromising the method's validity.
-
-
The Detector: UV Absorbance: The benzoyl group within the molecule contains a phenyl ring conjugated with a carbonyl group, which acts as a strong chromophore. This structural feature allows for sensitive detection using a standard UV detector. A Diode Array Detector (DAD) is often preferred as it can scan multiple wavelengths simultaneously, which is invaluable for assessing peak purity and developing the method at the optimal wavelength (e.g., 210 nm) for maximum sensitivity.[5]
Experimental Workflow: From Sample to Result
The following diagram outlines the logical flow of the HPLC purity analysis for 1-(2-Bromobenzoyl)piperazine.
Caption: A flowchart illustrating the analytical workflow for HPLC purity validation.
Detailed Experimental Protocol: RP-HPLC-UV Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.[1]
2. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Phosphate Monobasic (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
1-(2-Bromobenzoyl)piperazine Reference Standard (of known purity)
-
Sample of 1-(2-Bromobenzoyl)piperazine for testing
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (80:20 v/v) |
4. Solution Preparation:
-
Mobile Phase A: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of the 1-(2-Bromobenzoyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.[5] Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Perform five replicate injections of the Standard Solution.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.
-
Inject the Sample Solution and record the chromatogram.
-
Purity is typically calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
A Self-Validating System: Adherence to ICH Guidelines
An analytical method is only as reliable as its validation.[6] For regulatory acceptance and trustworthiness, the HPLC method described must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8] This process ensures the method is fit for its intended purpose.
Key Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria for a Purity Method |
| Specificity | Ability to measure the analyte in the presence of impurities, degradants, and excipients. | Peak for the main component is resolved from all other peaks (Resolution > 2.0). |
| Linearity | Direct correlation between analyte concentration and detector response over a defined range.[7] | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 120% of the target concentration.[9] |
| Accuracy | Closeness of the results to the true value, often tested by spiking with known amounts of analyte.[7] | % Recovery between 98.0% and 102.0% at multiple concentration levels. |
| Precision (Repeatability) | Closeness of agreement between a series of measurements from multiple samplings of the same sample.[9] | %RSD ≤ 2.0% for multiple preparations. |
| LOD & LOQ | Lowest concentration that can be reliably detected (LOD) and quantified (LOQ).[10] | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[10] | System suitability parameters remain within acceptance criteria. |
Comparative Analysis: Alternative and Complementary Techniques
While RP-HPLC-UV is the workhorse for routine purity analysis, a comprehensive understanding of a compound's impurity profile often requires orthogonal techniques. The choice of method depends on the specific question being asked—routine QC, identification of an unknown impurity, or screening for volatile residues.
| Feature | RP-HPLC-UV (Recommended) | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) |
| Principle | Differential partitioning between a liquid mobile phase and solid stationary phase. | Separation by HPLC followed by detection based on mass-to-charge ratio. | Separation of volatile compounds in a gaseous mobile phase followed by mass detection.[4] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[2] |
| Primary Application | Quantitative Purity & Impurity Analysis. | Impurity Identification & Quantification. Provides molecular weight data for unknowns.[11] | Analysis of Volatile/Semi-Volatile Impurities (e.g., residual solvents, starting materials).[3] | Structural Elucidation & Absolute Quantification (qNMR). Confirms identity and structure.[3] |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Excellent (pg-fg range) for volatile analytes | Low (µg-mg range) |
| Selectivity/Specificity | Good; based on chromatographic separation. | Excellent; based on both retention time and mass-to-charge ratio. | Excellent; based on retention time and mass fragmentation pattern. | Excellent; provides unique structural fingerprint. |
| Quantitation Capability | Excellent and highly precise with reference standards. | Very good; can be more complex than UV. | Very good for volatile analytes. | Excellent (qNMR); can quantify without a specific reference standard. |
| Suitability for this Topic | Ideal for routine QC. Cost-effective, robust, and precise for purity determination.[5] | Essential for impurity profiling and identifying unknown degradation products or by-products. | Limited. The analyte is not volatile and would require derivatization, adding complexity.[5] | Excellent for structural confirmation of the main component and isolated, major impurities. |
| Cost & Complexity | Low to Moderate | High | Moderate | High |
Conclusion and Strategic Recommendations
For the routine purity assessment of 1-(2-Bromobenzoyl)piperazine, the validated Reverse-Phase HPLC-UV method presented here offers the optimal balance of performance, reliability, and cost-effectiveness.[5] Its ability to accurately and precisely quantify the main component and separate it from process-related impurities makes it the cornerstone of any quality control laboratory.
However, a truly robust analytical strategy acknowledges the limitations of a single technique. For comprehensive impurity profiling, especially during process development, forced degradation studies, or troubleshooting, LC-MS is an indispensable partner .[5][11] Its ability to provide molecular weight information is critical for the rapid identification of unknown impurities. Techniques like GC-MS and NMR serve more specialized roles, addressing potential volatile impurities and providing definitive structural confirmation, respectively. By integrating these methods thoughtfully, researchers and drug developers can ensure the highest quality of their intermediates, safeguarding the integrity of the final pharmaceutical product.
References
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. A-W Sci. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jocpr.com [jocpr.com]
- 11. biomedres.us [biomedres.us]
Comparative Guide: Reactivity of 2-Bromo vs. 4-Bromo Benzoyl Piperazine Isomers
Executive Summary
In medicinal chemistry, the positional isomerism of halogenated scaffolds dictates not only biological affinity but also synthetic tractability. This guide analyzes the reactivity differences between (2-bromophenyl)(piperazin-1-yl)methanone (2-bromo isomer) and (4-bromophenyl)(piperazin-1-yl)methanone (4-bromo isomer).
While both molecules share identical molecular weights and functional groups, they exhibit divergent reactivity profiles driven by the ortho-effect . The 2-bromo isomer presents significant steric challenges in both amide formation and downstream palladium-catalyzed cross-coupling, often requiring specialized ligands and elevated energy inputs. Conversely, the 4-bromo isomer behaves as a sterically unencumbered electrophile, serving as a standard substrate for high-throughput library generation.
Structural & Electronic Analysis
The core differentiator between these isomers is the proximity of the bromine atom to the carbonyl-piperazine moiety.
Steric Environment
-
2-Bromo (Ortho): The bromine atom at the C2 position creates a "steric gate" around the carbonyl carbon. This restricts the rotational freedom of the amide bond (atropisomerism potential) and physically blocks the approach of nucleophiles or metal catalysts.
-
4-Bromo (Para): The bromine at C4 is spatially isolated from the carbonyl group. The molecule adopts a linear, extended conformation with no significant steric clash between the halogen and the piperazine ring.
Electronic Activation
Both isomers possess an electron-withdrawing benzoyl group, which generally activates the C-Br bond towards oxidative addition (in Pd-catalysis) compared to unactivated aryl bromides.
-
Inductive Effect (-I): Stronger in the 2-bromo isomer due to proximity.
-
Resonance Effect (-M): The carbonyl group exerts a mesomeric withdrawal in both ortho and para positions, but the steric twisting in the 2-bromo isomer can decouple the
-system, potentially reducing this activation compared to the planar-capable 4-bromo isomer.
Comparative Reactivity Profiles
Module A: Synthesis of the Core Scaffold (Amide Formation)
Reaction: Benzoyl Chloride + Piperazine
| Feature | 2-Bromo Isomer | 4-Bromo Isomer |
| Mechanism | Nucleophilic Acyl Substitution ( | Nucleophilic Acyl Substitution ( |
| Rate Limiting Factor | Steric Hindrance: The ortho-bromo substituent blocks the trajectory of the piperazine nitrogen attacking the carbonyl carbon. | Electronic Activation: The para-bromo group is electron-withdrawing, making the carbonyl more electrophilic and accessible. |
| Typical Yield | 65–75% (Requires longer reaction times) | 85–95% (Rapid conversion) |
| Side Reactions | Increased risk of hydrolysis due to slower amine attack. | Minimal; rapid product formation suppresses side pathways. |
Module B: Downstream Cross-Coupling (Buchwald-Hartwig / Suzuki)
Reaction: Aryl Bromide + Nucleophile (Amine/Boronic Acid) + Pd Cat.
| Feature | 2-Bromo Isomer | 4-Bromo Isomer |
| Oxidative Addition | Difficult: The bulky piperazine-carbonyl group ortho to the Br hinders the Pd(0) species from approaching the C-Br bond. | Facile: The C-Br bond is exposed. The electron-poor ring facilitates rapid oxidative addition. |
| Ligand Requirement | Specialized: Requires bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)3 ) to force the catalyst onto the crowded metal center. | Standard: Works well with generic ligands (e.g., PPh3, dppf ) or first-gen precatalysts. |
| Reaction Temp | Elevated (80–110 °C) | Mild (RT – 60 °C) |
Visualizing the Reactivity Divergence
The following diagram illustrates the parallel synthetic workflows and the specific bottlenecks associated with the 2-bromo isomer.
Caption: Comparative workflow showing the kinetic bottlenecks (dashed red lines) present in the 2-bromo isomer pathway versus the streamlined 4-bromo pathway.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo Benzoyl Piperazine (Standard)
This protocol utilizes a standard Schotten-Baumann condition optimized for high throughput.
Reagents:
-
Piperazine (anhydrous): 2.0 equiv (Excess used to prevent bis-acylation)
-
4-Bromobenzoyl chloride: 1.0 equiv
-
Dichloromethane (DCM): 10 V
-
Triethylamine (
): 1.2 equiv
Procedure:
-
Dissolve piperazine (2.0 eq) and
(1.2 eq) in DCM at 0 °C. -
Add 4-bromobenzoyl chloride (1.0 eq) dropwise over 15 minutes. Note: The reaction is exothermic but rapid.
-
Warm to room temperature and stir for 1 hour .
-
Validation: TLC (5% MeOH/DCM) should show complete consumption of acid chloride (
) and formation of product ( ). -
Workup: Wash with water (
), dry organic layer over , and concentrate. -
Expected Yield: 85–92% (White solid).
Protocol B: Synthesis of 2-Bromo Benzoyl Piperazine (Sterically Modified)
This protocol is modified to drive the reaction to completion despite steric hindrance.
Reagents:
-
Piperazine (anhydrous): 2.5 equiv
-
2-Bromobenzoyl chloride: 1.0 equiv
-
THF (Tetrahydrofuran): 10 V (Used for higher reflux capability if needed)
-
Diisopropylethylamine (DIPEA): 1.5 equiv (Stronger, non-nucleophilic base)
Procedure:
-
Dissolve piperazine and DIPEA in THF. Cool to 0 °C.
-
Add 2-bromobenzoyl chloride slowly. Note: Rate of addition is less critical as the reaction is inherently slower.
-
Allow to warm to room temperature. Stirring must be maintained for 6–12 hours.
-
Troubleshooting: If conversion is <50% after 4 hours, heat to 50 °C. The ortho-bromo group shields the carbonyl, raising the activation energy.
-
-
Workup: Requires careful acid-base extraction to remove unreacted piperazine, which may be trapped in the crystal lattice of the bulky product.
-
Expected Yield: 65–75% (Off-white solid).
Protocol C: Comparative Suzuki Coupling (Validation of Reactivity)
To demonstrate the downstream reactivity difference.
-
Substrates: 1.0 eq of 2-Br or 4-Br isomer.
-
Coupling Partner: Phenylboronic acid (1.5 eq).
-
Catalyst System:
-
Standard:
(5 mol%) / / Toluene:Water / 80 °C.
-
-
Result:
-
4-Bromo Isomer: Complete conversion in < 2 hours.[1]
-
2-Bromo Isomer: < 20% conversion in 24 hours. Requires switching to Pd(OAc)2/SPhos system to achieve >90% yield.
-
References
-
Wikipedia. (2024). Buchwald–Hartwig amination: Steric Effects and Ligand Design. Retrieved from [Link]
-
Beilstein-Institut. (2018). Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
Sources
Crystal structure analysis of 1-(2-Bromobenzoyl)piperazine derivatives
Comparative Guide: Crystal Structure Analysis Modalities for 1-(2-Bromobenzoyl)piperazine Derivatives
The Structural Challenge of Piperazine Derivatives
1-(2-Bromobenzoyl)piperazine derivatives are highly versatile scaffolds in drug discovery, frequently utilized in the design of aminergic G-protein-coupled receptor (GPCR) ligands for 1[1] and as dual H3/σ1 receptor antagonists with 2[2].
The pharmacological efficacy of these molecules is intrinsically linked to their 3D geometry. The piperazine ring typically adopts a rigid 1[1], while the amide bond connecting it to the 2-bromobenzoyl group introduces rotameric flexibility. Furthermore, the bromine atom acts as a strong halogen-bond donor, driving complex supramolecular packing in the solid state. Accurately resolving these structural nuances is critical. This guide objectively compares the three leading analytical platforms used to decode these structures, providing drug development professionals with actionable, self-validating workflows.
Comparative Analysis of Analytical Modalities
To determine the solid-state behavior of 1-(2-Bromobenzoyl)piperazine derivatives, researchers must choose between three primary analytical pathways based on sample viability and required resolution.
Alternative A: Single-Crystal X-ray Diffraction (SCXRD) SCXRD is the definitive gold standard for absolute structure determination. By directing a focused, monochromatic X-ray beam at a single, defect-free crystal, it generates a precise 3[3].
-
Advantage: Unmatched precision for bond lengths, torsion angles, and absolute stereochemistry.
-
Limitation: Strictly requires a high-quality single crystal (>50 µm), which is often a kinetic bottleneck for poorly crystallizing organic derivatives.
Alternative B: Powder X-ray Diffraction (PXRD) When single crystals cannot be isolated, PXRD analyzes an ensemble of randomly oriented microcrystals, producing a 1D diffraction pattern of 3[3].
-
Advantage: Highly efficient for rapid polymorph screening, phase identification, and batch-to-batch consistency checks.
-
Limitation: Peak overlap in complex organic molecules makes de novo structure solution challenging without prior structural models to guide Rietveld refinement.
Alternative C: Solid-State NMR (ssNMR) ssNMR probes the local magnetic environment of specific nuclei (e.g., ¹³C, ¹⁵N).
-
Advantage: Exceptional for characterizing 4[4] where long-range order is entirely absent.
-
Limitation: Does not yield direct 3D atomic coordinates and requires complex isotopic labeling for advanced correlation experiments.
Quantitative Performance Matrix
| Parameter | SCXRD | PXRD | ssNMR |
| Sample Requirement | Single crystal (>50 µm) | Fine powder (~10-50 mg) | Powder (~30-100 mg) |
| Data Output | 3D atomic coordinates | 1D diffractogram | 1D/2D chemical shifts |
| Resolution | Atomic (< 0.8 Å) | Unit cell / Phase | Local atomic environment |
| Throughput | Low (hours to days/sample) | High (minutes/sample) | Medium (hours/sample) |
| Primary Use Case | Absolute stereochemistry | Polymorph screening | Amorphous characterization |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the fundamental causality behind each technical manipulation.
Protocol 1: SCXRD Absolute Structure Determination
-
Crystallization via Vapor Diffusion: Dissolve the 1-(2-Bromobenzoyl)piperazine derivative in a minimal volume of dichloromethane. Place the unsealed vial inside a larger, sealed chamber containing hexane.
-
Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient. This prevents the kinetic trapping of metastable polymorphs, yielding defect-free single crystals large enough for robust diffraction.
-
-
Crystal Mounting: Select a pristine crystal under polarized light and mount it on a MiTeGen loop using Paratone-N oil.
-
Causality: The oil acts as a physical barrier and cryoprotectant, preventing the evaporation of volatile solvent molecules from the crystal lattice during cooling, which would otherwise cause the crystal to crack and lose mosaicity.
-
-
Cryo-Cooling (100 K): Flash-cool the mounted sample in a continuous liquid nitrogen stream.
-
Causality: Cryo-cooling drastically reduces the thermal atomic displacement parameters (B-factors) of the flexible piperazine ring. This minimizes background scattering and significantly improves high-angle diffraction intensity.
-
-
Data Collection & Refinement: Irradiate the crystal with Cu-Kα radiation (λ = 1.5418 Å). Solve the structure using direct methods and refine against F².
-
Causality & Self-Validation: Cu-Kα radiation is intentionally chosen to maximize the anomalous dispersion signal of the heavy bromine atom. This allows for a robust calculation of the Flack parameter. Validation: An R1 factor < 0.05 and a Flack parameter near 0 (with an esd < 0.1) mathematically self-validate the accuracy of the 3D model and its absolute stereochemical configuration.
-
Protocol 2: PXRD Polymorph Screening Workflow
-
Sample Preparation: Gently grind the bulk crystalline powder using an agate mortar and pestle for 2 minutes.
-
Causality: Gentle grinding reduces the crystallite size to an optimal <10 µm range. This ensures a statistically random orientation of the crystals, mitigating "preferred orientation" effects that artificially skew peak intensities.
-
-
Mounting: Pack the powder onto a zero-background silicon sample holder.
-
Causality: Silicon cut along a non-diffracting crystallographic plane eliminates the broad amorphous background halo. This is critical for detecting the inherently low-intensity diffraction peaks of organic piperazine derivatives.
-
-
Data Acquisition: Perform a step-scan from 2θ = 5° to 50° with a step size of 0.015°.
-
Causality & Self-Validation: The low-angle range (5-15°) captures the long-range intermolecular packing signatures dictated by the bulky 2-bromobenzoyl groups, while higher angles provide short-range order data. Validation: A goodness-of-fit (GOF) value approaching 1.0 during subsequent Rietveld refinement self-validates the experimental phase identification against the calculated structural model.
-
Technique Selection Workflow
Decision workflow for selecting the optimal crystallographic analysis technique.
References
- Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL
- Title: Single-Crystal XRD vs.
- Source: PMC (NIH)
- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL
Sources
Bioisosteric replacement of 1-(2-Bromobenzoyl)piperazine in SAR studies
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary & Structural Deconstruction
The 1-(2-Bromobenzoyl)piperazine moiety (CAS: 298705-59-6) is a recurring "privileged structure" in medicinal chemistry, frequently appearing in hit-to-lead campaigns for CNS targets (e.g., 5-HT, Dopamine receptors) and oncology (e.g., Topoisomerase II inhibitors).
While effective as a core scaffold, this moiety presents distinct developability challenges that often necessitate bioisosteric replacement during SAR (Structure-Activity Relationship) optimization.
The "Why" Behind the Scaffold (Causality Analysis)
To optimize this structure, one must first understand the functional role of its components:
-
The 2-Bromophenyl Group: The ortho-bromine atom is not merely a lipophilic filler. It exerts a profound "Ortho-Effect," forcing the amide bond out of planarity with the phenyl ring (dihedral angle twist >40°). This conformational lock is often critical for binding pocket fit. Additionally, the bromine can participate in Halogen Bonding (sigma-hole interactions) with backbone carbonyls in the target protein.
-
The Amide Linker: Provides a hydrogen bond acceptor (C=O) and a potential donor (if secondary, though here it is tertiary). However, it is a metabolic "soft spot," susceptible to amidases and rapid clearance.
-
The Piperazine Ring: A classic basic center that ensures solubility and forms salt bridges (ionic interactions) with key aspartate/glutamate residues in GPCRs or kinases.
The Optimization Challenge: Researchers often replace this scaffold to:
-
Mitigate Toxicity: Remove the heavy halogen (Bromine) to reduce molecular weight and avoid potential reactive metabolite formation.
-
Enhance Metabolic Stability: Replace the labile amide bond.
-
Secure Intellectual Property (IP): Move away from crowded chemical space.
Comparative Analysis of Bioisosteric Alternatives
This guide compares the performance of the parent scaffold against three validated bioisosteric strategies.
Strategy A: Linker Replacement (Amide → Heterocycle)
-
Rationale: The 1,2,4-oxadiazole ring mimics the planar electronic distribution of the amide bond but removes the hydrolytic liability. It maintains the vector orientation of the substituents.
-
Performance Impact:
-
Metabolic Stability: Significantly increased (t1/2 increases 2-5x in microsomes).
-
Potency: Often retained or slightly reduced due to loss of the C=O hydrogen bond acceptor, though the ring nitrogens can compensate.
-
Strategy B: Ortho-Substituent Tuning (Bromo → Trifluoromethyl)
-
Alternative: 2-Trifluoromethyl (CF₃)
-
Rationale: The CF₃ group is a "pseudo-halogen" with similar steric bulk to bromine (Van der Waals radius ~2.2 Å vs 1.95 Å for Br) but possesses higher electronegativity and metabolic inertness.
-
Performance Impact:
-
Lipophilicity: Increases cLogP, which may improve CNS penetration but risk solubility.
-
Conformation: Maintains the critical ortho-twist required for receptor fit.
-
Strategy C: Core Rigidification (Piperazine → Spiro-diamine)
-
Alternative: 2,6-Diazaspiro[3.3]heptane
-
Rationale: Replacing the flexible piperazine with a rigid spiro-cycle locks the nitrogen vectors, reducing the entropic penalty upon binding.
-
Performance Impact:
-
Selectivity: High. The rigid shape often discriminates between closely related receptor subtypes.
-
Novelty: High value for patentability.
-
Comparative Performance Data
The following table summarizes the theoretical and experimental shifts observed when modifying the parent 1-(2-Bromobenzoyl)piperazine.
| Metric | Parent Scaffold (1-(2-Bromobenzoyl)piperazine) | Strategy A (Oxadiazole Linker) | Strategy B (2-CF₃ Substitution) | Strategy C (Spiro-diamine Core) |
| Molecular Weight | ~269 Da | ~258 Da | ~257 Da | ~281 Da |
| cLogP (Lipophilicity) | 2.1 (Moderate) | 1.8 (Improved) | 2.6 (Higher) | 1.5 (Lower) |
| Metabolic Stability (HLM) | Low (Amidase sensitive) | High (Hydrolysis resistant) | Moderate (Oxidation resistant) | High (Rigid scaffold) |
| H-Bond Acceptors | 2 (Amide O, Piperazine N) | 3 (Ring Ns) | 1 (Piperazine N) | 2 (Spiro Ns) |
| Conformational Freedom | Moderate (Rotatable amide) | Low (Rigid heterocycle) | Moderate (Rotatable amide) | Very Low (Locked core) |
| Primary Risk | Rapid Clearance | Synthesis Complexity | Solubility Issues | Synthetic Cost |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for optimizing this specific scaffold based on assay results.
Caption: Decision matrix for bioisosteric replacement of the 2-bromobenzoyl-piperazine scaffold based on ADME/Tox liabilities.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the parent compound and the Strategy A (Oxadiazole) bioisostere.
Protocol 1: Synthesis of Parent 1-(2-Bromobenzoyl)piperazine
Standard Amide Coupling (Self-Validating Step: TLC Monitoring)
-
Reagents: 2-Bromobenzoic acid (1.0 eq), Piperazine (anhydrous, 3.0 eq to prevent bis-acylation), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 2-bromobenzoic acid in DMF (0.2 M) at 0°C.
-
Add EDC·HCl and HOBt. Stir for 30 min to activate the acid (formation of active ester).
-
Add Piperazine and DIPEA dropwise.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
-
Validation: Monitor by TLC (10% MeOH in DCM). The product spot (lower Rf than acid) should appear.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.
-
Purification: Column chromatography (DCM:MeOH:NH₄OH gradient).
Protocol 2: Synthesis of 1,2,4-Oxadiazole Bioisostere
Cyclodehydration Route (Strategy A)
-
Reagents: 2-Bromobenzonitrile (Starting material), Hydroxylamine HCl, Piperazine derivative (e.g., N-Boc-piperazine-acetic acid).
-
Step A: Amidoxime Formation
-
Reflux 2-Bromobenzonitrile with Hydroxylamine HCl (2.0 eq) and Na₂CO₃ in EtOH/H₂O for 4 hours.
-
Result: 2-Bromo-N'-hydroxybenzimidamide.
-
-
Step B: Coupling & Cyclization
-
Couple the Amidoxime from Step A with N-Boc-piperazine-acetic acid using DIC/HOBt in Dioxane.
-
Heat the intermediate O-acyl amidoxime to 100°C in Toluene or Pyridine to induce cyclodehydration.
-
-
Validation: Appearance of characteristic 1,2,4-oxadiazole carbon signals in ¹³C NMR (~168 ppm, ~175 ppm).
Mechanism of Action: The "Ortho-Effect" Visualization
Understanding the conformational restriction is vital. The following diagram depicts the steric clash that forces the non-planar conformation, a feature that must be preserved in replacements.
Caption: Schematic of the steric repulsion between the ortho-bromine and the carbonyl oxygen, enforcing the bioactive non-planar conformation.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176.
-
Ertl, P., et al. (2023).[3] "The most common linkers in bioactive molecules and their bioisosteric replacement network."[3] Bioorganic & Medicinal Chemistry, 80, 117179.
-
PubChem. (2025).[4] "1-(2-Bromobenzyl)piperazine | C11H15BrN2."[4][5][6] National Library of Medicine.
-
Gaikwad, P. L., et al. (2012). "The Use of Bioisosterism in Drug Design and Molecular Modification." American Journal of PharmTech Research, 2(4).[7]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design | MDPI [mdpi.com]
- 3. Practical Fragments: A very useful list: common linkers and bioisosteric replacements [practicalfragments.blogspot.com]
- 4. 1-(2-Bromobenzyl)piperazine | C11H15BrN2 | CID 764713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(2-bromobenzyl)piperazine (C11H15BrN2) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
A Comparative Guide to TLC Visualization Techniques for Brominated Piperazine Intermediates
In the synthesis of pharmaceutical compounds, brominated piperazine intermediates are critical building blocks. Their successful incorporation into target molecules relies on meticulous reaction monitoring, where Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective analytical tool. However, the visualization of these often UV-inactive intermediates on a TLC plate is a common challenge. This guide provides an in-depth comparison of common visualization techniques, grounded in chemical principles and supported by experimental protocols, to enable researchers to make informed decisions for their specific applications.
The Challenge of Visualizing Piperazine Intermediates
Piperazine derivatives, particularly those bearing a bromine atom, often lack a strong chromophore, rendering them invisible under standard UV-lamps (254 nm or 365 nm). This necessitates the use of chemical staining agents that react with specific functional groups on the molecule to produce colored spots. The choice of stain is critical and depends on the reactivity of the piperazine ring and its substituents. This guide will compare four widely used staining systems: Potassium Permanganate (KMnO₄), Ninhydrin, Dragendorff's Reagent, and Iodine Vapor.
Comparative Analysis of Visualization Techniques
The effectiveness of a TLC stain is determined by its sensitivity, specificity, and the stability of the resulting spots. Below is a detailed analysis of four common techniques, outlining their mechanisms, protocols, and ideal use cases.
Potassium Permanganate (KMnO₄) Stain
Mechanism & Expertise: The permanganate ion (MnO₄⁻) is a strong oxidizing agent. It reacts with electron-rich functional groups that are susceptible to oxidation, such as the secondary or tertiary amines of the piperazine ring. The deep purple MnO₄⁻ is reduced to brown manganese dioxide (MnO₂), which precipitates onto the TLC plate, appearing as a yellow-to-brown spot against a pink or purple background. This stain is particularly effective for compounds with oxidizable functional groups. The reaction is generally rapid and does not require heating, making it a quick check for reaction progress.
Trustworthiness: The appearance of a distinct yellow-brown spot upon staining, coupled with the disappearance of the purple background upon gentle warming or a water wash, provides a self-validating system. The contrast is typically very clear.
Experimental Protocol: Potassium Permanganate Stain
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of deionized water. Stir until all components are fully dissolved. Store the solution in a dark bottle, as it is light-sensitive.
-
Development: After eluting and thoroughly drying the TLC plate, dip it quickly and smoothly into the staining solution for 1-2 seconds.
-
Visualization: Remove the plate and allow the excess stain to drip off. Place the plate on a paper towel to absorb the remainder. Spots will appear immediately as yellow to brown areas on a purple background. Gentle heating with a heat gun can accelerate background clearing but risks charring the sample.
Caption: Workflow for TLC visualization using Potassium Permanganate stain.
Ninhydrin Stain
Mechanism & Expertise: Ninhydrin is a classic reagent for detecting primary and secondary amines. Piperazine itself is a secondary amine. The reaction involves the amine nitrogen atom nucleophilically attacking the central carbonyl carbon of the ninhydrin molecule. A subsequent series of reactions, which is accelerated by heat, leads to the formation of a highly conjugated molecule known as Ruhemann's purple, which is intensely colored. While primary amines give a deep purple color, secondary amines like piperazine typically yield a yellow-to-orange colored spot (a different adduct is formed). This color difference can be a useful diagnostic tool.
Trustworthiness: This is a highly specific stain for amines. A positive result (yellow/orange spot for secondary amines) upon heating is a reliable indicator of the presence of the piperazine ring. The protocol is robust and widely documented in organic chemistry.
Experimental Protocol: Ninhydrin Stain
-
Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid. The solution is typically colorless to pale yellow.
-
Development: Dip the dried TLC plate into the ninhydrin solution or, for more even coverage, spray the plate with the reagent in a fume hood.
-
Visualization: Carefully heat the plate with a heat gun. The plate should be heated until colors develop but not to the point of charring (typically 50-60°C). Primary amines will appear as purple spots, while secondary amines, such as piperazines, will form yellow to orange spots.
Caption: Workflow for TLC visualization using Ninhydrin stain.
Dragendorff's Reagent
Mechanism & Expertise: Dragendorff's reagent is a classic stain for the detection of alkaloids and other nitrogen-containing organic bases. Piperazines fall into this category. The reagent consists of a solution of potassium bismuth iodide, which forms an ion pair with the protonated nitrogen atom of the piperazine ring under acidic conditions. This results in the precipitation of a brightly colored, insoluble orange-red complex on the TLC plate. It is a highly sensitive method for tertiary amines but also works well for many secondary amines.
Trustworthiness: The formation of a distinct orange-red spot on a pale yellow background is a strong and reliable indication of a nitrogenous base. The reagent is stable when the two stock solutions are stored separately and mixed prior to use, ensuring consistent performance.
Experimental Protocol: Dragendorff's Reagent
-
Reagent Preparation:
-
Solution A: Dissolve 1.7 g of basic bismuth nitrate in a mixture of 80 mL deionized water and 20 mL glacial acetic acid.
-
Solution B: Dissolve 40 g of potassium iodide (KI) in 100 mL of deionized water.
-
Working Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water.
-
-
Development: Dip the dried TLC plate into the freshly prepared working solution for a few seconds.
-
Visualization: Remove the plate and allow it to dry. Orange to red-brown spots will appear against a pale yellow background, indicating the presence of the piperazine intermediate. No heating is required.
Caption: Workflow for TLC visualization using Dragendorff's Reagent.
Iodine Vapor
Mechanism & Expertise: This is one of the simplest and most general non-destructive visualization methods. The TLC plate is placed in a sealed chamber containing a few crystals of solid iodine. The iodine sublimes, and its vapor fills the chamber. Organic compounds on the TLC plate, including piperazines, can absorb the iodine vapor, leading to the formation of temporary yellow or brown spots. The mechanism is based on the formation of weak charge-transfer complexes between iodine and the organic analyte. The bromine atom and the lone pairs on the nitrogen atoms in brominated piperazines can facilitate this interaction.
Trustworthiness: While simple and effective for a wide range of compounds, the spots are often faint and transient; they will fade as the iodine evaporates from the plate once it is removed from the chamber. Therefore, spots must be circled with a pencil immediately after visualization. It serves as a good initial check but may lack the sensitivity and permanence of chemical stains.
Experimental Protocol: Iodine Vapor
-
Reagent Preparation: Place a few crystals of solid iodine at the bottom of a sealed glass chamber (e.g., a TLC developing tank or a wide-mouth jar with a lid). A piece of filter paper can be added to help distribute the vapor. Allow the chamber to become saturated with purple iodine vapor.
-
Development: Place the dried, developed TLC plate inside the chamber using forceps.
-
Visualization: Close the chamber and wait for a few minutes. Spots will begin to appear as yellow-brown areas. Once the spots are sufficiently intense, remove the plate. Immediately circle the spots with a pencil, as they will fade over time.
Safety Operating Guide
1-(2-Bromobenzoyl)piperazine proper disposal procedures
Professional Laboratory Guide: Handling and Disposal of 1-(2-Bromobenzoyl)piperazine
1-(2-Bromobenzoyl)piperazine (CAS: 926202-11-1) is a critical halogenated organic intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Due to its specific structural motifs—a brominated aromatic ring coupled with a piperazine moiety—it presents unique environmental and safety challenges. Improper disposal can lead to the generation of highly toxic byproducts, including brominated dioxins, if incinerated at suboptimal temperatures or mixed with incompatible waste streams.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 1-(2-Bromobenzoyl)piperazine, ensuring strict compliance with Environmental Health and Safety (EHS) regulations[2].
Part 1: Chemical Profile & Causality of Hazards
Understanding the chemical causality behind disposal rules is the foundation of laboratory safety. Standard disposal protocols are not arbitrary; they are dictated by molecular structure.
-
The Halogen Effect (Bromine): The presence of the bromine atom strictly dictates that this compound must be classified as Halogenated Organic Waste [3]. Halogenated organic wastes require specialized high-temperature incineration (often >1100°C) equipped with flue gas scrubbers to neutralize the acidic hydrogen bromide (HBr) gas produced during combustion[4]. If mixed with non-halogenated waste, it can exceed the permitted halogen limits of standard fuel-blending incinerators, leading to the illegal atmospheric discharge of corrosive gases or the formation of toxic dioxins and furans[5],[6].
-
The Piperazine Moiety: Piperazine derivatives exhibit secondary amine characteristics, making them weakly basic[7]. If inadvertently mixed with concentrated acids or strong oxidizers in a waste carboy, the piperazine ring can trigger an exothermic acid-base neutralization or oxidative degradation. This poses a severe risk of rapid gas evolution and subsequent container pressurization[7].
Part 2: Standard Operating Procedure (SOP) for Waste Segregation
To maintain a self-validating safety system, every step of the disposal process must include built-in verification checks.
Step 1: Primary Containment & Segregation
-
Action: Collect all liquid and solid waste containing 1-(2-Bromobenzoyl)piperazine in a high-density polyethylene (HDPE) or glass container specifically designated for "Halogenated Organic Waste"[3].
-
Causality: HDPE and glass are chemically inert to most halogenated aromatics. Using incompatible plastics can lead to solvent leaching, container degradation, and secondary leaks[2].
Step 2: Chemical Compatibility Verification
-
Action: Ensure the waste stream contains less than 20% water and is completely free of strong oxidizers, peroxides, and concentrated acids[7].
-
Causality: High water content (>20%) significantly reduces the caloric (BTU) value of the waste, reducing the efficiency of the incineration process[5],[6]. Furthermore, oxidizers react violently with the organic piperazine ring, posing an immediate fire or explosion hazard[7].
Step 3: Labeling and Documentation
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "1-(2-Bromobenzoyl)piperazine" and check the "Halogenated Organic Waste" identifier[3].
-
Causality: Accurate documentation is mandated by environmental regulations (e.g., EPA RCRA) to ensure the downstream commercial waste facility applies the correct high-temperature destruction profile and scrubber systems[4],[6].
Step 4: Storage and EHS Transfer
-
Action: Store the sealed container in a ventilated flammable/corrosive storage cabinet equipped with secondary containment trays. Schedule a pickup with your institution's EHS department before the container reaches 90% capacity[3].
-
Causality: Secondary containment captures catastrophic container failures, and the 90% headspace rule prevents over-pressurization and spillage during thermal expansion or transit[2].
Part 3: Quantitative Waste Management Parameters
To prevent cross-contamination and ensure regulatory compliance, laboratory personnel must strictly adhere to the quantitative limits defining each waste stream.
| Waste Stream Category | Primary Components | Max Water Content | Max Halogen Content | Approved Container | Final Disposal Method |
| Halogenated Organic | 1-(2-Bromobenzoyl)piperazine, DCM, Chloroform | < 20%[7] | > 5%[5] | HDPE or Glass | High-Temp Incineration (>1100°C) with Scrubbers[3] |
| Non-Halogenated Organic | Acetone, Hexane, Ethanol (DO NOT MIX) | < 10%[5] | < 5%[5] | HDPE or Glass | Standard Fuel Blending / Incineration[6] |
| Solid Hazardous Waste | Contaminated gloves, Kimwipes, empty vials | N/A | N/A | Puncture-proof poly-bags | Solid Hazardous Waste Incineration[3] |
Part 4: Spill Response and Decontamination Protocol
In the event of an accidental release of 1-(2-Bromobenzoyl)piperazine (either as a pure powder or in solution), execute the following methodology:
-
Evacuation and PPE: Immediately isolate the spill area. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton® or double-gloved nitrile), safety goggles, and a chemically resistant lab coat[3].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth[3]. Do not use combustible materials like sawdust, as the organic nature of the chemical combined with potential unknown lab residues could pose a fire risk[7].
-
Collection: Use non-sparking tools to sweep the absorbed mixture into a designated solid hazardous waste container[3].
-
Surface Decontamination: Wash the affected area with a compatible solvent (e.g., a small volume of isopropanol or soap and water, depending on the specific formulation's solubility) and collect all rinsate as halogenated liquid waste[3].
Visualization: Waste Segregation Workflow
Workflow for the segregation, collection, and incineration of 1-(2-Bromobenzoyl)piperazine waste.
References
Sources
- 1. molcore.com [molcore.com]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. uwosh.edu [uwosh.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. nipissingu.ca [nipissingu.ca]
A Comprehensive Guide to the Safe Handling of 1-(2-Bromobenzoyl)piperazine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of specialized chemical reagents, such as 1-(2-Bromobenzoyl)piperazine, demands a meticulous and informed approach to personal protection and operational protocol. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring both the well-being of laboratory personnel and the fidelity of your research.
Understanding the Hazard Profile
1-(2-Bromobenzoyl)piperazine and structurally related compounds present a number of potential health hazards that necessitate robust safety measures. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous piperazine derivatives indicate a consistent hazard profile.
Primary hazards associated with similar piperazine compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][4][5][6]
-
Sensitization: Potential for allergic skin reactions and, in some cases, asthma-like symptoms if inhaled.[5][6][8]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with 1-(2-Bromobenzoyl)piperazine. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | • Double-gloving (Nitrile or Neoprene) • Laboratory Coat • Safety Goggles with Side Shields • N95 Respirator | To prevent the inhalation of fine particles and to protect the skin and eyes from accidental contact with the solid compound.[9] |
| Solution Preparation and Handling | • Nitrile or Neoprene Gloves • Laboratory Coat • Chemical Splash Goggles • Face Shield (when a splash hazard is present) | To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation or burns.[9][10] |
| Experimental Procedures | • Nitrile or Neoprene Gloves • Laboratory Coat • Chemical Splash Goggles | To provide a baseline of protection during routine experimental work where direct handling occurs.[9] |
| Waste Disposal | • Heavy-duty Nitrile or Butyl Rubber Gloves • Chemical Resistant Apron or Gown • Chemical Splash Goggles • Face Shield | To offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.[9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Receipt and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Log: Record the compound's arrival in your chemical inventory system.
-
Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[11][12] Store away from incompatible materials, such as strong oxidizing agents.[5][13][14]
Preparation and Use: A Controlled Workflow
All manipulations of solid 1-(2-Bromobenzoyl)piperazine and its concentrated solutions should be conducted within a certified chemical fume hood to control for inhalation exposure.
Caption: Workflow for the safe handling of 1-(2-Bromobenzoyl)piperazine.
-
Pre-Handling Check: Before beginning any work, ensure that an emergency shower and eyewash station are accessible.[7][15]
-
Don PPE: Correctly don all required personal protective equipment as outlined in the table above.
-
Handling Solid: Use dedicated spatulas and weighing boats. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, preparation date, and your initials.
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills: For minor spills, utilize an inert absorbent material such as vermiculite or sand.[9] Collect the absorbed material into a designated hazardous waste container.
-
Large Spills: In the case of a more significant spill, evacuate the immediate area and adhere to your institution's established emergency procedures.[16]
-
Decontamination: Following a spill cleanup, decontaminate surfaces with an appropriate solvent.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12][17] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing.[11][12] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14][17] Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Waste Management
All waste containing 1-(2-Bromobenzoyl)piperazine, whether in solid or solution form, must be treated as hazardous waste.
-
Waste Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Compatibility: Do not mix incompatible waste streams.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.[15][18]
By integrating these safety protocols into your laboratory's standard operating procedures, you foster a culture of safety and responsibility. This not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- European Directorate for the Quality of Medicines & HealthCare.
-
PubChem. 1-(2-Bromobenzyl)piperazine | C11H15BrN2 | CID 764713. Available from: [Link].
- ChemScene.
-
PubChem. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153. Available from: [Link].
- New Jersey Department of Health. Hazard Summary - Piperazine.
- Synquest Labs. 1-(2-Nitrophenyl)
- Apollo Scientific.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- TCI Chemicals.
- Cayman Chemical. Safety Data Sheet - 1-(4-Bromophenyl)piperazine (hydrochloride).
- Fisher Scientific.
- Neogen.
- Fisher Scientific.
- Santa Cruz Biotechnology.
- BenchChem. Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
- Thermo Fisher Scientific.
- DuraLabel.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Sigma-Aldrich.
- Cole-Parmer.
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- 1. 1-(2-Bromobenzyl)piperazine | C11H15BrN2 | CID 764713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resources.duralabel.com [resources.duralabel.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
